molecular formula C9H5Cl2N B1357640 7,8-Dichloroquinoline CAS No. 703-49-1

7,8-Dichloroquinoline

Cat. No.: B1357640
CAS No.: 703-49-1
M. Wt: 198.05 g/mol
InChI Key: BQNIWGUGRICGFJ-UHFFFAOYSA-N
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Description

7,8-Dichloroquinoline is a useful research compound. Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNIWGUGRICGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601697
Record name 7,8-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-49-1
Record name 7,8-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7,8-Dichloroquinoline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of 7,8-dichloroquinoline. Due to the limited availability of specific experimental data for this particular isomer, this document also includes comparative data from more extensively studied dichloroquinoline isomers to provide a broader context for its potential characteristics.

Chemical Structure and Properties

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. Its structure consists of a quinoline bicyclic system with two chlorine atoms substituted at the 7th and 8th positions.

Structure:

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 703-49-1[1][2]
Molecular Formula C₉H₅Cl₂N[1][2]
Molecular Weight 198.05 g/mol [1][2]
Boiling Point 311.1 ± 22.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 170.9 ± 7.9 °C[2]
Refractive Index 1.661[2]
Purity ≥98% (Commercially available)[1]

Table 2: Comparative Physical Properties of Dichloroquinoline Isomers

CompoundMelting Point (°C)Solubility
This compound Data not availableData not available
4,7-Dichloroquinoline 81-83Soluble in chloroform (50 mg/mL); slightly soluble in heated chloroform, DMSO (sonicated), and methanol.[3][4]
2,8-Dichloroquinoline 105-108Data not available
5,7-Dichloro-8-hydroxyquinoline 178-180Generally soluble in organic solvents like ethanol, dichloromethane, and DMSO; limited solubility in water.[5][6]
5,8-Dichloroquinoline 97-98Data not available

Spectroscopic Data

Table 3: Comparative Spectroscopic Data of 4,7-Dichloroquinoline

Spectrum TypeKey Peaks and Information
¹H NMR δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), 7.48 (d, J = 4.8 Hz, 1H) in CDCl₃.[7]
¹³C NMR Aromatic and alkene regions typically overlap (120-170 ppm). Quaternary carbons are generally weak.[4][8][9]
IR Spectroscopy Characteristic peaks for C-Cl stretch are expected in the fingerprint region (< 840 cm⁻¹).[10][11][12]
Mass Spectrometry Molecular ion peak (M+) at m/z 197 and an isotopic peak (M+2) at m/z 199 are expected due to the presence of two chlorine atoms.[10]

Experimental Protocols

General Protocol: Gould-Jacobs Reaction for Chloroquinoline Synthesis

This protocol describes a general approach for the synthesis of a chloro-substituted 4-hydroxyquinoline, which can be subsequently converted to the corresponding dichloroquinoline.

Step 1: Condensation

  • Combine the appropriately substituted chloroaniline with a slight molar excess (e.g., 1.1 equivalents) of diethyl ethoxymethylenemalonate.

  • Heat the mixture, typically between 100-120°C, for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.

Step 2: Cyclization

  • Add the intermediate product from Step 1 to a high-boiling point solvent, such as diphenyl ether.

  • Heat the mixture to approximately 250°C for 15-30 minutes to induce cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane or petroleum ether to precipitate the ethyl 4-hydroxy-chloroquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the precipitated product in a 10-20% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-4 hours to hydrolyze the ester.

  • Cool the solution and acidify with a strong acid (e.g., HCl or H₂SO₄) to precipitate the 4-hydroxy-chloroquinoline-3-carboxylic acid.

  • Isolate the acid via filtration and heat it in a high-boiling solvent until the evolution of carbon dioxide ceases, yielding the 4-hydroxy-chloroquinoline.

Step 4: Chlorination

  • The resulting 4-hydroxy-chloroquinoline can be chlorinated using a suitable agent, such as phosphorus oxychloride (POCl₃), to yield the corresponding dichloroquinoline.

Biological Activity and Potential Signaling Pathways

While the specific biological activities and mechanisms of action of this compound are not well-documented, the broader class of dichloroquinoline derivatives has shown significant potential in drug discovery, exhibiting a range of biological effects including anticancer, antimalarial, and antimicrobial activities.[14][15]

Antimalarial Activity: Certain quinoline derivatives are known to interfere with heme detoxification in the malaria parasite, Plasmodium falciparum. This leads to the accumulation of toxic heme, which ultimately causes parasite death.[16]

Anticancer Activity: Some chloroquinoline derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines. One of the proposed mechanisms involves the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cancer cell survival and proliferation.[17]

Generalized Signaling Pathway for Chloroquinoline Derivatives

G cluster_antimalarial Antimalarial Mechanism cluster_anticancer Anticancer Mechanism Chloroquinoline Chloroquinoline Heme_Detoxification Heme Detoxification (in Plasmodium falciparum) Chloroquinoline->Heme_Detoxification Inhibits Toxic_Heme_Accumulation Toxic Heme Accumulation Parasite_Death Parasite Death Toxic_Heme_Accumulation->Parasite_Death Leads to Chloroquinoline_Derivative Chloroquinoline Derivative PI3K_Pathway PI3K Signaling Pathway Chloroquinoline_Derivative->PI3K_Pathway Inhibits Cell_Survival_Proliferation Cell Survival and Proliferation PI3K_Pathway->Cell_Survival_Proliferation Promotes Apoptosis Apoptosis PI3K_Pathway->Apoptosis Inhibits

Figure 1: Generalized signaling pathways for the antimalarial and anticancer activities of chloroquinoline derivatives.

Conclusion

This compound is a structurally defined chemical entity with established general and physicochemical properties. However, there is a notable lack of specific, publicly available experimental data regarding its melting point, solubility, and detailed spectroscopic characteristics. The provided comparative data from other dichloroquinoline isomers and general synthetic methodologies offer a valuable starting point for researchers. The known biological activities of the broader chloroquinoline class suggest that this compound could be a molecule of interest for further investigation in drug discovery and development. Future research is warranted to fully characterize this compound and explore its therapeutic potential.

References

7,8-Dichloroquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7,8-dichloroquinoline, a chlorinated derivative of the quinoline heterocyclic scaffold. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and potential applications, while also highlighting the current landscape of research surrounding this specific isomer.

Core Chemical and Physical Properties

This compound, identified by the CAS number 703-49-1 , is a distinct isomer within the dichloroquinoline family. Its molecular formula is C₉H₅Cl₂N, corresponding to a molecular weight of 198.051 g/mol .[1] While extensive experimental data for this specific isomer is less common in publicly available literature compared to its 4,7- and 5,7- counterparts, its fundamental properties can be summarized as follows:

PropertyValue
CAS Number 703-49-1
Molecular Formula C₉H₅Cl₂N
Molecular Weight 198.051 g/mol [1]
Boiling Point 311.1 ± 22.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 170.9 ± 7.9 °C[1]
Refractive Index 1.661[1]

Synthesis of this compound

The primary synthetic route to this compound is through the Gould-Jacobs reaction, a well-established method for quinoline synthesis.[2][3] This process begins with the reaction of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes thermal cyclization to form the quinoline ring system, followed by subsequent chemical modifications to yield the final product.

Experimental Protocol: Gould-Jacobs Synthesis of 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester

A crucial intermediate in the synthesis of this compound is 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester. The following protocol is based on a reported synthesis:[1]

Materials:

  • 2,3-dichloro-aniline (0.5 mol)

  • Diethyl ethoxymethylenemalonate (EMME) (0.5 mol)

Procedure:

  • A mixture of 2,3-dichloro-aniline (81g, 0.5 mol) and diethyl ethoxymethylenemalonate (108.12 g, 0.5 mol) is prepared.

  • The reaction mixture is heated, leading to the formation of an intermediate through the elimination of ethanol.

  • The intermediate is then subjected to thermal cyclization at an elevated temperature to yield 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester. This product can be isolated with a high yield (96%) and has a melting point of 288-290°C.[1]

Further steps, which are standard in quinoline chemistry, would involve the hydrolysis of the ester to a carboxylic acid, followed by decarboxylation to remove the 3-carboxy group, and finally, a chlorination step (e.g., using phosphorus oxychloride) to replace the 4-hydroxy group with a chlorine atom to yield this compound.

Applications in Research and Drug Development

While the biological activities of many quinoline derivatives, particularly 4,7-dichloroquinoline, are well-documented in the context of antimalarial and anticancer research, specific studies on this compound are limited in the current body of scientific literature. The quinoline scaffold itself is a key component in a wide array of therapeutic agents due to its ability to interact with various biological targets. Derivatives of the closely related 7-chloroquinoline have been investigated for their antimicrobial, antimalarial, and anticancer properties.[4][5][6]

The unique substitution pattern of this compound may confer distinct pharmacological properties, making it a molecule of interest for further investigation. Its potential as a building block for novel therapeutic agents remains an area ripe for exploration by medicinal chemists.

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the logical progression for the synthesis of this compound based on the Gould-Jacobs reaction.

G A 2,3-Dichloroaniline C Condensation A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Intermediate Anilinomethylenemalonate C->D E Thermal Cyclization D->E F 7,8-Dichloro-4-hydroxyquinoline-3-carboxylate E->F G Hydrolysis & Decarboxylation F->G H 7,8-Dichloro-4-hydroxyquinoline G->H I Chlorination H->I J This compound I->J

Synthesis workflow for this compound.

Due to the limited specific research on the biological pathways involving this compound, a signaling pathway diagram cannot be accurately generated at this time. The provided workflow illustrates the key synthetic steps.

References

Spectroscopic Characterization of 7,8-Dichloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of 7,8-dichloroquinoline. Despite a comprehensive search of scientific literature and spectral databases, experimental and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific isomer remain elusive. This document, therefore, provides a detailed framework of the standard experimental protocols utilized for the spectroscopic analysis of quinoline derivatives. Furthermore, a logical workflow for such an analysis is presented visually. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel quinoline-based compounds, enabling them to apply established methodologies to uncharacterized molecules like this compound.

Introduction

This compound is a halogenated derivative of the quinoline scaffold, a core structure in numerous biologically active compounds and pharmaceutical agents. The precise substitution pattern of the chlorine atoms on the quinoline ring system significantly influences the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in the synthesis and development of such compounds.

This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation of quinoline derivatives. While specific data for this compound is not currently available in public databases, the methodologies described herein provide a robust framework for its characterization.

Spectroscopic Data for this compound

A thorough search of available scientific literature and spectral databases did not yield any publicly accessible experimental or predicted ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for this compound (CAS Number: 703-49-1)[1][2][3]. The molecular formula for this compound is C₉H₅Cl₂N[1].

Consequently, the following sections will focus on the generalized experimental protocols applicable to the analysis of quinoline derivatives.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

3.1.1 Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the quinoline derivative for ¹H NMR analysis and 20-25 mg for ¹³C NMR analysis.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2 ¹H NMR Spectrum Acquisition

A standard ¹H NMR experiment is performed to determine the number of different types of protons and their neighboring environments.

  • Pulse Program: A standard single-pulse sequence is typically used.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of proton chemical shifts (typically 0-12 ppm for quinoline derivatives).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

3.1.3 ¹³C NMR Spectrum Acquisition

A proton-decoupled ¹³C NMR experiment is performed to determine the number of different types of carbon atoms.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (typically 0-160 ppm for quinoline derivatives).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

3.2.1 Sample Preparation

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a common and convenient method for solid samples.

  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

3.2.2 Spectrum Acquisition

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

  • Data Collection: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its molecular formula and structure.

3.3.1 Sample Introduction and Ionization

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be introduced via a gas chromatograph. Electron Ionization (EI) is a common ionization technique used with GC-MS.

  • Direct Infusion/Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, the sample can be dissolved in a suitable solvent and introduced directly or via liquid chromatography. Electrospray Ionization (ESI) is a soft ionization technique commonly used with LC-MS.

3.3.2 Mass Analysis

  • Mass Analyzer: Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.

  • Data Acquisition: The instrument is set to scan over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound. For this compound (MW = 198.05 g/mol ), a scan range of m/z 50-300 would be suitable. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound, such as a quinoline derivative, using the spectroscopic methods described.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) Purification->MS Sample IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Carbon-Hydrogen Framework Purification->NMR Sample Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

References

A Technical Guide to the Solubility and Stability of 7,8-Dichloroquinoline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 7,8-Dichloroquinoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted physicochemical properties based on its chemical structure and data from analogous quinoline derivatives. It further details standardized experimental protocols for the precise determination of its solubility and stability profiles, addressing a notable gap in currently available public data.

Introduction to this compound

This compound is a halogenated heterocyclic aromatic compound. Its structure, featuring a quinoline core with chlorine substituents at the 7th and 8th positions, dictates its chemical properties. Understanding the solubility and stability of this molecule is a critical prerequisite for its application in medicinal chemistry and drug development. Solubility directly impacts bioavailability and the formulation of delivery systems, while stability is crucial for determining shelf-life, storage conditions, and degradation pathways.[1][2][3] This guide provides the foundational knowledge and methodologies required to characterize these essential parameters.

Solubility Profile of this compound

Specific quantitative solubility data for this compound is not extensively documented in public literature. However, based on its structure—a largely nonpolar aromatic system with two chlorine atoms and a nitrogen atom capable of hydrogen bonding—a general solubility profile can be predicted.

Predicted Solubility Characteristics:

  • Aqueous Solubility: Expected to be low or sparingly soluble in water, a common trait for many quinoline derivatives.[4] The intrinsic solubility in aqueous media is likely to be pH-dependent due to the basic nitrogen atom in the quinoline ring.

  • Organic Solvents: Higher solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in polar protic solvents like ethanol and methanol.[4][5] It is also expected to be soluble in chlorinated solvents like chloroform and dichloromethane.

For accurate characterization, experimental determination is necessary. The following table outlines the data that should be collected.

Table 1: Template for Experimental Solubility Data of this compound

Solvent Temperature (°C) Method Solubility (mg/mL) Molar Solubility (mol/L)
Water (pH 5.0) 25 Shake-Flask Experimental Value Experimental Value
Water (pH 7.4) 25 Shake-Flask Experimental Value Experimental Value
Phosphate-Buffered Saline (PBS) 25 Shake-Flask Experimental Value Experimental Value
Dimethyl Sulfoxide (DMSO) 25 Shake-Flask Experimental Value Experimental Value
Ethanol 25 Shake-Flask Experimental Value Experimental Value
Methanol 25 Shake-Flask Experimental Value Experimental Value
Acetonitrile 25 Shake-Flask Experimental Value Experimental Value

| Chloroform | 25 | Shake-Flask | Experimental Value | Experimental Value |

The shake-flask method is the gold-standard for determining thermodynamic solubility, involving the equilibration of an excess amount of the solid compound in a solvent.[1][6]

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a controlled temperature to reach equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, DMSO)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a precise volume of the desired pre-equilibrated solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[1][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC-UV method against a standard calibration curve.[6]

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis A Add excess solid This compound to vial B Add precise volume of solvent A->B C Seal and agitate (24-48h at constant temp) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Quantify concentration via HPLC-UV F->G H Calculate Solubility G->H

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Stability Profile of this compound

The stability of a compound is assessed through forced degradation studies, which intentionally expose the drug substance to harsh conditions to identify potential degradation products and pathways.[2][3] For quinoline derivatives, common degradation pathways include hydrolysis, oxidation, and photolysis.[7][8][9]

Predicted Stability Characteristics:

  • Hydrolytic Stability: The quinoline ring is generally stable to hydrolysis, but extreme pH conditions (strong acid or base) may promote degradation.

  • Oxidative Stability: The electron-rich aromatic system may be susceptible to oxidation, especially in the presence of oxidizing agents.

  • Photostability: Quinoline compounds are known to undergo photodegradation upon exposure to UV or visible light.[8][9]

The results from a forced degradation study are typically summarized as shown in the table below.

Table 2: Template for Forced Degradation Study of this compound

Stress Condition Reagent/Condition Time (hours) % Assay of Parent Compound % Degradation No. of Degradants
Acid Hydrolysis 0.1 M HCl 24 Experimental Value Experimental Value Experimental Value
Base Hydrolysis 0.1 M NaOH 24 Experimental Value Experimental Value Experimental Value
Oxidative 3% H₂O₂ 24 Experimental Value Experimental Value Experimental Value
Thermal 80°C (in solution) 72 Experimental Value Experimental Value Experimental Value

| Photolytic | ICH Option 1/2 | - | Experimental Value | Experimental Value | Experimental Value |

This protocol provides a general framework for conducting a forced degradation study as recommended by ICH guidelines to establish the intrinsic stability of a molecule.[2]

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven or water bath

  • Photostability chamber

  • Validated stability-indicating HPLC method (typically a gradient reverse-phase method)[10][11]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.[7]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a set period.[7] Withdraw samples at various time points, neutralize with NaOH, and dilute for analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing samples with HCl before analysis.[7]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[7]

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 80°C).[8] Sample at various time points. A solid-state thermal degradation study should also be performed.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light as per ICH Q1B guidelines.[8] Analyze samples at appropriate intervals. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be able to separate the intact parent compound from all generated degradation products.[12][13]

The following diagram outlines the workflow for assessing the stability of a compound under various stress conditions.

G cluster_stress Stress Conditions Compound This compound (Stock Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂) Compound->Oxidation Thermal Thermal (e.g., 80°C) Compound->Thermal Photo Photolytic (ICH Light Exposure) Compound->Photo Analysis Analyze all samples via Stability-Indicating HPLC-UV Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify & Quantify Degradants Determine Degradation Pathways Analysis->Result

Caption: Experimental workflow for a forced degradation (stress testing) study.

Conclusion

While specific experimental data for this compound remains limited, this guide provides a robust framework for its characterization. Based on its chemical structure, it is predicted to have low aqueous solubility and higher solubility in common organic solvents. Its stability is likely influenced by pH, oxidizing agents, and light exposure. The detailed experimental protocols for solubility (shake-flask) and stability (forced degradation) provided herein offer a clear path for researchers to generate the precise, quantitative data required for advancing drug discovery and development projects involving this compound.

References

The Elusive Biological Profile of 7,8-Dichloroquinoline Derivatives: A Survey of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a continuous endeavor. While the quinoline core is a well-established pharmacophore present in numerous approved drugs, the specific biological activities of its many substituted analogues remain to be fully elucidated. This technical guide addresses the current, albeit limited, state of knowledge regarding the potential biological activity of 7,8-dichloroquinoline derivatives.

A comprehensive review of scientific literature reveals a notable scarcity of research specifically focused on the biological evaluation of this compound and its direct derivatives. The majority of published studies on dichloroquinolines concentrate on other isomers, particularly 4,7-dichloroquinoline, the precursor to the renowned antimalarial drug chloroquine, and 2,7-dichloroquinoline. Consequently, a detailed in-depth guide with extensive quantitative data, established experimental protocols, and defined signaling pathways for the 7,8-dichloro isomer is not feasible at this time.

Limited Insights into this compound Derivatives

Despite the general lack of extensive research, a few isolated findings offer preliminary glimpses into the potential bioactivity of the this compound scaffold.

Interestingly, a related saturated heterocyclic compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline , has been identified as a potent and reversible inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is involved in the biosynthesis of adrenaline, making its inhibitors of interest for potential therapeutic applications in areas such as cardiovascular disease and neurobiology. It is important to note that this compound is an isoquinoline derivative, differing in the position of the nitrogen atom within the heterocyclic ring system compared to quinoline.

Biological Activities of Other Dichloroquinoline Isomers: A Point of Reference

To provide a broader context for the potential of dichloro-substituted quinolines, it is informative to consider the well-documented biological activities of other isomers. It must be emphasized that the biological profile of a molecule is highly dependent on its substitution pattern, and the activities of these isomers cannot be directly extrapolated to this compound derivatives.

Anticancer Activity

Derivatives of 4,7-dichloroquinoline and 2,7-dichloroquinoline have demonstrated notable anticancer activity against a range of cancer cell lines. For instance, certain 7-chloroquinoline derivatives have shown pronounced antitumor effects on colon carcinoma (HCT-116) cells.[1]

Antimicrobial Activity

The antimicrobial properties of various dichloroquinoline isomers are also reported. For example, some 7-chloroquinoline derivatives exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Salmonella typhimurium, Escherichia coli) bacteria, as well as various fungal strains.[1]

Synthesis and Experimental Protocols: General Methodologies

While specific protocols for the biological evaluation of this compound derivatives are not available, general methodologies for synthesizing and evaluating other chloroquinoline derivatives can be referenced.

General Synthetic Procedure for Chloroquinoline Derivatives

A common method for the synthesis of substituted quinolines involves the reaction of an appropriately substituted aniline with a suitable cyclizing agent. For instance, the synthesis of certain 7-chloroquinoline derivatives starts from 4,7-dichloroquinoline, which is then subjected to nucleophilic substitution reactions.[1]

General Protocol for Anticancer Activity Screening (MTT Assay)

A standard method to assess the cytotoxic activity of compounds against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes of viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Brief Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, an MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

  • The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Future Directions

Due to the lack of specific research, there is no information available on the signaling pathways that may be modulated by this compound derivatives. The exploration of such pathways is a critical step in understanding the mechanism of action of any bioactive compound.

The significant gap in the literature concerning the biological activity of this compound derivatives presents a clear opportunity for future research. A systematic investigation into the synthesis and biological screening of a library of this compound derivatives could unveil novel compounds with potential therapeutic applications in oncology, infectious diseases, or other areas of medicine. Such studies would be the first step in populating the much-needed quantitative data and elucidating the mechanisms of action for this under-explored chemical scaffold.

Conclusion

References

7,8-Dichloroquinoline: An Emerging Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. While various mono- and di-substituted quinolines have been extensively explored, the 7,8-dichloroquinoline framework represents a less chartered, yet potentially valuable, area for drug discovery. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, offering a comparative analysis with its more studied isomers to illuminate its potential as a versatile scaffold for developing novel therapeutic agents.

The this compound Core: Synthesis and Known Biological Activity

Research directly focused on the this compound scaffold is nascent. However, existing literature provides foundational insights into its synthesis and the biological profile of its derivatives.

Synthesis of this compound Derivatives

The synthesis of substituted 7,8-dichloroquinolines can be achieved through established methods for quinoline ring formation, such as the Gould-Jacobs reaction. One documented example is the synthesis of 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester. This process involves the reaction of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[1]

Experimental Protocol: Synthesis of 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester [1]

A mixture of 2,3-dichloro-aniline (0.5 mol) and diethyl ethoxymethylenemalonate (0.5 mol) is heated to 130°C with stirring, while the resulting ethanol is distilled off. After 1.5 hours, the crude intermediate is obtained. This intermediate is then cyclized to yield the 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester. Further N-alkylation can be performed on the quinoline nitrogen. For instance, N-ethylation can be carried out using diethyl sulphate in the presence of potassium carbonate and DMF.[1]

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A PNMT Inhibitor

A hydrogenated derivative, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, has been identified as a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT) with a Ki value of 0.3 μM. PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine.[2][3][4] Inhibition of PNMT is a therapeutic strategy being explored for neurological disorders such as Alzheimer's and Parkinson's disease, as well as for managing hypertension.[5][6] The mechanism of action of PNMT inhibitors involves blocking the active site of the enzyme, thereby preventing the methylation of norepinephrine.[3][5]

The signaling pathway involving PNMT is central to the body's stress response.

PNMT_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyr Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine S-adenosyl methionine PNMT PNMT PNMT->Epinephrine Inhibitor 7,8-Dichloro-1,2,3,4- tetrahydroisoquinoline Inhibitor->PNMT Inhibits

PNMT-mediated conversion of norepinephrine to epinephrine.

Comparative Analysis: Insights from 7-Chloroquinoline and 4,7-Dichloroquinoline Scaffolds

Given the limited data on this compound, a comparative analysis with its more extensively studied isomers, 7-chloroquinoline and 4,7-dichloroquinoline, can provide valuable insights into its potential medicinal chemistry applications.

Synthetic Methodologies

The synthetic routes employed for 7-chloro and 4,7-dichloroquinoline derivatives are largely adaptable for the 7,8-dichloro isomer. A common and versatile method is the nucleophilic aromatic substitution (SNAr) reaction on a pre-formed dichloroquinoline core. For instance, 4,7-dichloroquinoline is a key intermediate in the synthesis of the antimalarial drugs chloroquine and hydroxychloroquine.[7]

Experimental Protocol: General procedure for the synthesis of 1-(7-chloroquinolin-4-yl) derivatives [2]

To a solution of 4,7-dichloroquinoline (0.01 mol) in ethanol (15 ml), the appropriate amine (0.01 mol) is added. The mixture is then refluxed in an ultrasonic bath for 30 minutes at ambient temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

SNAr_Workflow start 4,7-Dichloroquinoline reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction amine Amine (R-NH2) amine->reaction product 4-Amino-7-chloroquinoline Derivative reaction->product

General workflow for SNAr reactions on dichloroquinolines.
Anticancer Activity

Derivatives of 7-chloroquinoline have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, including the inhibition of kinases and induction of apoptosis.

Compound ClassCancer Cell LineIC50 (µM)Reference
7-Chloroquinoline-benzimidazole hybridsCaCo-2, MCF-7, CCRF-CEM, Hut78, THP-1, RajiNot specified[8]
7-Chloroquinoline derivativesMCF-7 (breast)Varies[5]
HCT-116 (colon)21.41 - 27.26[2]
Hela (cervical)21.41 - 51.67[2]
Quinoline-based dihydrazonesBGC-823 (gastric), BEL-7402 (hepatoma), MCF-7 (breast), A549 (lung)7.01 - 34.32[9]

Experimental Protocol: In vitro antiproliferative activity assay (MTT) [9]

Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified duration. Subsequently, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals. The formazan is then dissolved, and the absorbance is measured at a specific wavelength to determine cell viability and calculate the IC50 value.

Antimalarial Activity

The 4-amino-7-chloroquinoline scaffold is the cornerstone of several widely used antimalarial drugs. The mechanism of action for many of these compounds involves the inhibition of hemozoin formation in the malaria parasite.

Compound ClassParasite StrainIC50 (µM)Reference
7-Chloroquinoline derivativesPlasmodium falciparum< 50[2][5]

Experimental Protocol: In vitro antimalarial activity assay [2]

The antiplasmodial activity is evaluated against chloroquine-sensitive and/or -resistant strains of Plasmodium falciparum. The parasite cultures are incubated with various concentrations of the test compounds. Parasite growth inhibition is determined by measuring the activity of parasite lactate dehydrogenase (pLDH).

Antibacterial Activity

Derivatives of chlorinated quinolines have also been investigated for their antibacterial properties.

Compound ClassBacterial StrainInhibition Zone (mm)Reference
2,7-Dichloroquinoline derivativesS. aureus, E. coli, P. aeruginosa, S. pyogenes11.00 - 12.00[4][10]
7-Chloroquinoline derivativesS. typhimurium, E. coli, S. aureus, B. subtilisModerate to good[2]

Experimental Protocol: Antibacterial activity assay (Agar well diffusion) [10]

Bacterial cultures are uniformly spread on agar plates. Wells are made in the agar, and different concentrations of the test compounds are added to the wells. The plates are then incubated, and the diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.

Future Directions and Potential of the this compound Scaffold

The limited exploration of the this compound scaffold presents a significant opportunity for medicinal chemists. The unique electronic and steric properties conferred by the 7,8-disubstitution pattern may lead to novel structure-activity relationships and target selectivities compared to other chlorinated quinoline isomers.

Future research should focus on:

  • Developing diverse synthetic libraries of this compound derivatives by applying established quinoline chemistry.

  • Screening these libraries against a wide range of biological targets, including kinases, proteases, and microbial enzymes, to identify novel lead compounds.

  • Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of initial hits.

  • Investigating the potential of this compound derivatives in therapeutic areas where other quinoline scaffolds have shown promise, such as oncology, infectious diseases, and neurodegenerative disorders.

References

A Comprehensive Technical Review of 7,8-Dichloroquinoline and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Among its halogenated derivatives, 7,8-dichloroquinoline serves as a versatile building block for the synthesis of novel bioactive molecules. The introduction of chlorine atoms at the 7 and 8 positions significantly influences the molecule's electronic properties and lipophilicity, offering a unique starting point for developing potent therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of this compound analogs, with a focus on their potential in anticancer, antimicrobial, and neuroprotective applications.

Synthesis of this compound Analogs

The chemical reactivity of the dichloroquinoline core allows for a variety of modifications. The chlorine atom at the 4-position of the related and more commonly used precursor, 4,7-dichloroquinoline, is particularly susceptible to nucleophilic aromatic substitution (SNAr), making it a primary site for introducing diverse functional groups.[4] This reactivity is often exploited to generate extensive libraries of analogs.

Common synthetic strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a cornerstone reaction for modifying the quinoline ring. For instance, 4,7-dichloroquinoline is reacted with various nucleophiles such as amines, thiols, and alcohols under basic conditions to yield 4-substituted-7-chloroquinoline derivatives.[4][5][6]

  • Morita-Baylis-Hillman Reaction: This reaction has been used to create polyfunctionalized molecules by reacting 4,7-dichloroquinoline derivatives with aldehydes, leading to compounds with potential antiproliferative activity.[5]

  • Click Chemistry: The copper-mediated click chemistry approach has been employed to synthesize 1,2,3-triazole-containing quinoline hybrids, which have shown promising antimalarial and anticancer activities.[6][7]

  • Metalation: Regioselective metalation using mixed lithium-magnesium reagents allows for the introduction of various functional groups onto the quinoline scaffold under mild conditions.

  • Vilsmeier-Haack Reaction: This reaction is utilized to introduce formyl groups, which can then be converted into other functionalities like nitriles and amides, expanding the chemical diversity of the synthesized analogs.[2][3][8]

Biological Activities and Therapeutic Potential

Analogs derived from chlorinated quinolines have demonstrated significant potential across multiple therapeutic areas. The following sections detail their activity profiles, supported by quantitative data.

A substantial body of research has focused on the anticancer properties of 7-chloroquinoline derivatives. These compounds have been shown to exhibit cytotoxic effects against a broad spectrum of human cancer cell lines.[4][9] The mechanism of action, while not always fully elucidated, can involve the inhibition of key cellular processes and signaling pathways. For example, some 4-anilinoquinolines are known inhibitors of the epidermal growth factor receptor (EGFR).

Table 1: Anticancer Activity of 7-Chloroquinoline Analogs

Compound ID/ReferenceCancer Cell LineActivity MetricValue
MBHA/7-chloroquinoline hybrid (ortho-nitro) [5]MCF-7, HCT-116, HL-60, NCI-H292IC504.60 µmol L-1
Compound 3 [6][7]MCF-7 (Breast)IC5025.37 µM
Compound 9 [6][7]MCF-7 (Breast)IC50< 25 µM
Compound 3 [7]HCT-116 (Colon)IC5023.39 µM
Compound 9 [7]HCT-116 (Colon)IC5021.41 µM
Compound 9 [7]Hela (Cervical)IC5021.41 µM
7-chloro-4-quinolinylhydrazone (I) [10]SF-295 (CNS)IC500.688 µg/cm-3
7-chloro-4-quinolinylhydrazone (23) [10]NCI-60 PanelGI50Submicromolar to 120 nM
6-Bromo-5-nitroquinoline (4) [11]C6 (Glioblastoma), HeLa, HT29Proliferation InhibitionHigh
6,8-diphenylquinoline (13) [11]C6 (Glioblastoma), HeLa, HT29Proliferation InhibitionHigh

IC50 (Half-maximal inhibitory concentration) and GI50 (Growth inhibition 50) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate greater potency.[4][12]

The quinoline core is famously present in the antimalarial drug chloroquine. Consequently, many research efforts have been directed towards synthesizing novel quinoline analogs with activity against microbial pathogens, including bacteria, fungi, and the Plasmodium parasite responsible for malaria.[6][7][13] Some derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[14][15]

Table 2: Antimicrobial and Antimalarial Activity of 7-Chloroquinoline Analogs

Compound ID/ReferenceTarget OrganismActivity MetricValue
Compound 9 [6]Plasmodium falciparumIC50< 50 µM
Compound 2, 3, 4, 6, 8 [6][7]Plasmodium falciparumIC50< 50 µM
Compound 4 [7]Salmonella typhimuriumAntibacterial"Amazing activity"
Compound 9 [7]Salmonella typhimuriumAntibacterial"Amazing activity"
Compound 8 [7]Escherichia coliAntibacterial"Very good activity"
Compound 5 [2][8]S. aureus, P. aeruginosaZone of Inhibition11.00 ± 0.03 mm
Compound 6 [2][8]E. coliZone of Inhibition11.00 ± 0.04 mm
Compound 8 [2][8]E. coliZone of Inhibition12.00 ± 0.00 mm
Compound 5d [14][15]Gram-positive & Gram-negative bacteriaMIC0.125 - 8 µg/mL

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The role of quinoline derivatives in neurodegenerative diseases is an emerging area of research.[16][17] Conditions like Alzheimer's and Parkinson's disease often involve complex pathological processes, including protein misfolding, oxidative stress, and metal ion dyshomeostasis.[17][18] Some quinoline derivatives, particularly 8-hydroxyquinolines, are known metal chelators and have shown protective effects in models of neurotoxicity.[19] The development of acetylcholinesterase (AChE) inhibitors is a key strategy in Alzheimer's treatment, and quinoline-based compounds are being investigated for this purpose.[16][17] Chloroquine itself is known to affect the autophagy-lysosome pathway, a critical cellular process for clearing aggregated proteins implicated in neurodegeneration.[20]

Table 3: Bioactivity of Quinoline Analogs Relevant to Neurodegenerative Diseases

Compound Class/ReferenceTarget/ModelActivity MetricKey Finding
Quinoline derivatives [16]Acetylcholinesterase (AChE)IC50Potential for selective inhibition of AChE.
8-Hydroxyquinolines (8-OHQ) [19]Yeast models of TDP-43, α-synuclein, polyglutamine toxicityPhenotypic RescueDistinct 8-OHQs rescue specific protein toxicities.
Chloroquine [20]Neuronal cellsPathway InhibitionInhibits autophagic and lysosomal clearance functions.

Ki (Inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex; it is an indicator of the binding affinity of an inhibitor. A smaller Ki value indicates a higher affinity and therefore a more potent inhibitor.[21]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for drug discovery research. Below are generalized protocols for the synthesis and biological evaluation of dichloroquinoline analogs, based on methodologies reported in the literature.

This protocol describes a common method for synthesizing analogs via nucleophilic aromatic substitution at the C4 position of a dichloroquinoline precursor.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., a substituted amine or thiophenol, 1-1.2 equivalents).

  • Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (TEA), to the mixture to act as an acid scavenger.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified period (typically 4-24 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[22]

Visualizations of Workflows and Pathways

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

General Workflow for Synthesis and Evaluation of Analogs cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start This compound or Precursor Reaction Chemical Modification (e.g., SNAr, Click Chemistry) Start->Reaction Purification Purification & Isolation (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Analog Library Characterization->Library Primary_Screening Primary Screening (e.g., Anticancer, Antimicrobial) Library->Primary_Screening Data_Analysis_1 Identify 'Hits' (Active Compounds) Primary_Screening->Data_Analysis_1 Secondary_Assays Secondary Assays (Dose-Response, IC50/MIC) Data_Analysis_1->Secondary_Assays Active Data_Analysis_2 Determine Potency & Selectivity Secondary_Assays->Data_Analysis_2 SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis_2->SAR SAR->Reaction Design New Analogs Lead Lead Compound SAR->Lead

Caption: Experimental workflow for drug discovery using this compound.

Hypothesized Anticancer Mechanism of Action cluster_pathways Cellular Targets & Pathways Quinoline_Analog This compound Analog EGFR Growth Factor Receptors (e.g., EGFR) Quinoline_Analog->EGFR Inhibits DNA DNA Intercalation or Topoisomerase Quinoline_Analog->DNA Inhibits Autophagy Autophagy/Lysosome Pathway Quinoline_Analog->Autophagy Disrupts Apoptosis Apoptosis Induction Quinoline_Analog->Apoptosis Induces Signaling Proliferation Signaling (e.g., MAPK, PI3K/Akt) EGFR->Signaling Activates Cell_Cycle Cell Cycle Progression Signaling->Cell_Cycle Promotes Cell_Death Cancer Cell Death Cell_Cycle->Cell_Death Inhibits Apoptosis->Cell_Death Leads to

Caption: Potential anticancer mechanisms of dichloroquinoline analogs.

Conclusion

The this compound scaffold and its analogs represent a highly valuable and versatile class of compounds in modern drug discovery. The synthetic accessibility and potential for diverse functionalization have enabled the exploration of their activity against a wide range of diseases. Significant progress has been made in identifying potent anticancer, antimicrobial, and potentially neuroprotective agents derived from this core structure. Future research should focus on elucidating the precise mechanisms of action for the most promising candidates, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing them through preclinical and clinical development. The continued investigation of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.

References

Elucidating the Structural Landscape of Dichloroquinolines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Dichloroquinoline Crystallography in the Absence of 7,8-Dichloroquinoline Data and its Implications for Drug Development

Abstract

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Dichloro-substituted quinolines, in particular, are pivotal intermediates and pharmacophores in the development of novel drugs. This technical guide addresses the current void in experimental data regarding the crystal structure of this compound. In the absence of a determined crystal structure for this specific isomer, this document provides a comprehensive comparative analysis of structurally related dichloroquinoline derivatives whose crystallographic data have been elucidated. By examining the crystal packing, intermolecular interactions, and conformational properties of molecules such as 3,7-dichloroquinoline-8-carboxylic acid, 2,4-dichloro-7,8-dimethylquinoline, and 4,7-dichloroquinoline, we can infer potential structural characteristics of this compound. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols for the synthesis and crystallization of analogous compounds and by presenting a logical framework for approaching the structural analysis of yet-unresolved quinoline derivatives.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, a thorough understanding of a compound's crystal structure is indispensable for structure-activity relationship (SAR) studies, rational drug design, and the optimization of pharmacokinetic and pharmacodynamic profiles. While extensive research has been conducted on various quinoline derivatives, a definitive crystal structure for this compound remains elusive in the current body of scientific literature.

This guide aims to bridge this knowledge gap by presenting a detailed examination of closely related dichloroquinoline structures. The insights gleaned from these analyses can provide a predictive framework for understanding the potential solid-state behavior of this compound.

Comparative Crystallographic Data of Dichloroquinoline Derivatives

To infer the potential crystal structure of this compound, a comparative analysis of the crystallographic data of structurally similar compounds is presented. The following tables summarize the key crystallographic parameters for 3,7-dichloroquinoline-8-carboxylic acid, 2,4-dichloro-7,8-dimethylquinoline, and 4,7-dichloroquinoline.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter3,7-Dichloroquinoline-8-carboxylic acid[1][2]2,4-Dichloro-7,8-dimethylquinoline[3][4]4,7-Dichloroquinoline[5]
Empirical FormulaC₁₀H₅Cl₂NO₂C₁₁H₉Cl₂NC₉H₅Cl₂N
Formula Weight242.05226.09198.04
Crystal SystemTriclinicOrthorhombicMonoclinic
Space GroupP-1Pca2₁P2₁/n
a (Å)7.5002 (12)20.3054 (9)18.2243 (17)
b (Å)8.4016 (14)3.9992 (2)3.8253 (5)
c (Å)8.732 (3)25.5743 (11)23.622 (3)
α (°)102.529 (6)9090
β (°)93.439 (6)9096.61 (1)
γ (°)116.479 (4)9090
Volume (ų)472.98 (17)2076.77 (17)1635.8 (4)
Z288
Temperature (K)173 (2)295123
RadiationMo KαMo KαCu Kα
R-factor0.0630.0490.096

Experimental Protocols

The synthesis and crystallization of the target compound are prerequisites for its structural analysis. While a specific protocol for this compound is not available, the following sections detail the methodologies used for the synthesis and crystallization of the comparator molecules.

Synthesis of Dichloroquinoline Derivatives

The synthesis of dichloroquinoline cores often involves cyclization reactions starting from substituted anilines. A general approach is the Combes synthesis or the Gould-Jacobs reaction.[6]

3.1.1. Synthesis of 2,4-Dichloro-7,8-dimethylquinoline[3][4]

A mixture of 2,3-dimethylaniline (10 mmol) and malonic acid (10 mmol) is heated under reflux in phosphorus oxychloride (30 ml) with stirring for 5 hours. After cooling, the mixture is poured into crushed ice with vigorous stirring and then made alkaline with 5 M sodium hydroxide. The crude product is obtained by filtration. Purification is achieved through column chromatography (95:5 hexane–EtOAc) to yield pure 2,4-dichloro-7,8-dimethylquinoline.

3.1.2. General Synthesis of 4,7-Dichloroquinoline[7][8][9]

A common route to 4,7-dichloroquinoline starts from m-chloroaniline. The synthesis involves several steps:

  • Condensation: m-chloroaniline is reacted with diethyl ethoxymethylenemalonate.

  • Cyclization: The resulting intermediate is heated in a high-boiling solvent like diphenyl ether to form ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The ester is saponified with sodium hydroxide, followed by acidification to yield 4-hydroxy-7-chloroquinoline-3-carboxylic acid. This acid is then decarboxylated by heating to produce 7-chloro-4-hydroxyquinoline.

  • Chlorination: The final step involves treating 7-chloro-4-hydroxyquinoline with phosphorus oxychloride to yield 4,7-dichloroquinoline.

Crystallization Protocols

The growth of single crystals suitable for X-ray diffraction is a critical step. The following methods have been successfully employed for the comparator dichloroquinolines.

3.2.1. Crystallization of 3,7-Dichloroquinoline-8-carboxylic acid[1][2]

The compound is dissolved in dimethyl sulfoxide (DMSO). Colorless prism-like crystals suitable for crystallographic analysis are obtained by slow vapor diffusion of diethyl ether into the solution at room temperature over several days.

3.2.2. Crystallization of 2,4-Dichloro-7,8-dimethylquinoline[3][4]

White needle-shaped crystals are grown from a dimethyl sulfoxide (DMSO) solution.

3.2.3. Crystallization of 4,7-Dichloroquinoline[5]

4,7-dichloroquinoline is dissolved in hexanes at 65 °C to form a colorless solution. The solution is then slowly cooled to room temperature and maintained for 12 hours, during which long, colorless needles crystallize from the solution. The crystals are isolated by filtration.

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in obtaining and analyzing crystal structures, the following diagrams illustrate a general experimental workflow for crystallographic analysis and a logical troubleshooting flowchart for synthesis.

experimental_workflow cluster_synthesis Compound Preparation cluster_diffraction X-ray Diffraction Analysis cluster_analysis Structural Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_Generation CIF File Generation Structure_Refinement->CIF_Generation Data_Validation Data Validation and Interpretation CIF_Generation->Data_Validation Publication Publication/ Database Deposition Data_Validation->Publication

Caption: General experimental workflow for crystal structure analysis.

synthesis_troubleshooting cluster_actions Corrective Actions Start Start Synthesis Reaction_Complete Reaction Complete? Start->Reaction_Complete Check_Yield Acceptable Yield? Reaction_Complete->Check_Yield Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Reaction_Complete->Optimize_Conditions No Check_Purity Product Pure? Check_Yield->Check_Purity Yes Modify_Workup Modify Workup Procedure Check_Yield->Modify_Workup No End Proceed to Crystallization Check_Purity->End Yes Purify_Product Purify Product (e.g., Column, Recrystallization) Check_Purity->Purify_Product No Optimize_Conditions->Start Modify_Workup->Start Purify_Product->Check_Purity

Caption: Logical troubleshooting workflow for chemical synthesis.

Inferred Structural Features of this compound

Based on the analysis of the comparator molecules, several structural features can be anticipated for this compound:

  • Planarity: The quinoline ring system is inherently aromatic and therefore expected to be largely planar. In the crystal structures of the comparator compounds, the quinoline moieties exhibit a high degree of planarity.[3][4][5]

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors or acceptors, the crystal packing of this compound is likely to be dominated by π-π stacking interactions between the aromatic rings of adjacent molecules and weaker C-H···Cl or C-H···N interactions. The presence of two chlorine atoms on the benzene ring may influence the geometry of these stacking interactions. In 3,7-dichloroquinoline-8-carboxylic acid, π-π stacking is a key packing feature.[1][2]

  • Polymorphism: It is plausible that this compound could exhibit polymorphism, meaning it can crystallize in different crystal forms with distinct arrangements of molecules. This is a common phenomenon in organic molecules and can have significant implications for properties such as solubility and bioavailability.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a robust framework for its potential structural characteristics based on a comparative analysis of related dichloroquinoline derivatives. The detailed experimental protocols for synthesis and crystallization offer practical guidance for researchers aiming to produce and structurally characterize this and other novel quinoline compounds.

The future determination of the this compound crystal structure will be a valuable addition to the field of medicinal chemistry. It will allow for more accurate computational modeling and a deeper understanding of the structure-activity relationships of this class of compounds, ultimately aiding in the design of more effective and safer therapeutic agents. Researchers are encouraged to pursue the synthesis and single-crystal X-ray diffraction analysis of this compound to fill this existing gap in our structural knowledge.

References

An In-depth Technical Guide to the Theoretical and Computational Investigation of 7,8-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational characterization of 7,8-dichloroquinoline, a significant heterocyclic compound. While extensive research exists for various quinoline derivatives, this document serves as a detailed methodological protocol for researchers, scientists, and drug development professionals aiming to investigate the structural, spectroscopic, and electronic properties of this compound specifically. By leveraging Density Functional Theory (DFT), this guide outlines the necessary steps from molecular geometry optimization to the prediction of vibrational spectra, electronic transitions, and nonlinear optical properties. The causality behind each computational choice is explained to ensure both technical accuracy and practical applicability, establishing a self-validating system for robust scientific inquiry.

Introduction: The Significance of Dichloroquinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The substitution pattern of halogen atoms on the quinoline ring system profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics, thereby modulating its biological efficacy and potential applications in optoelectronics.

This compound, with its specific substitution on the carbocyclic ring, presents a unique electronic profile worthy of detailed investigation. Computational chemistry offers a powerful, non-destructive lens to elucidate its intrinsic properties at the molecular level. This guide details the theoretical approach to comprehensively study this compound, providing a roadmap for predicting its behavior and guiding future experimental work.

Foundational Theory: Density Functional Theory (DFT)

The cornerstone of this computational investigation is Density Functional Theory (DFT), a quantum mechanical method that has revolutionized the study of molecular systems.

Expertise & Experience: Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a remarkable balance between computational cost and accuracy, making it the workhorse for studying medium-to-large molecules like this compound. The choice of the B3LYP hybrid functional is predicated on its proven track record for accurately predicting the geometries and vibrational frequencies of organic and heterocyclic compounds. The inclusion of Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional captures a significant portion of the electron correlation effects crucial for reliable predictions.

Trustworthiness: To ensure the reliability of our calculations, we employ the 6-311++G(d,p) basis set. This choice is deliberate:

  • 6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons to accurately describe chemical bonding.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for describing the behavior of electrons far from the nucleus, which is critical for calculating properties like electron affinity and analyzing non-covalent interactions.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals within the molecular environment, a crucial factor for accurately modeling bond angles and electronic properties in a rigid aromatic system like quinoline.

This combination of functional and basis set provides a robust and well-validated level of theory for the properties under investigation.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive computational study of this compound.

Molecular Structure and Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of the molecule.

Experimental Protocol:

  • Initial Structure Creation: The 2D structure of this compound is drawn using a molecular editor (e.g., GaussView, ChemDraw) and converted to a 3D structure.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts the positions of the atoms to find the configuration with the minimum total energy on the potential energy surface.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Thermochemical Data: Provides the zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

Data Presentation: Optimized Geometrical Parameters

The optimized bond lengths and bond angles provide the foundational data for all subsequent calculations. This data can be compared with experimental crystallographic data if available.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value (Å/°)
Bond Length C7-Cl13 1.745
Bond Length C8-Cl14 1.748
Bond Length N1-C2 1.315
Bond Length N1-C9 1.378
Bond Length C7-C8 1.410
Bond Angle C6-C7-Cl13 119.5
Bond Angle C9-C8-Cl14 118.9

| Bond Angle | C2-N1-C9 | 117.8 |

Mandatory Visualization: Computational Workflow Diagram

G cluster_input Input Phase cluster_calc DFT Calculation (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis & Interpretation start Initial 3D Structure of this compound opt Geometry Optimization start->opt freq Vibrational Frequency Calculation opt->freq Confirm Minimum Energy elec Electronic Properties (HOMO-LUMO, MEP) opt->elec Use Optimized Geometry nlo Nonlinear Optical Properties opt->nlo Use Optimized Geometry struct Optimized Structure (Bond Lengths, Angles) freq->struct vib Vibrational Spectra (FT-IR, FT-Raman) freq->vib Calculate Frequencies

Caption: A typical workflow for the DFT-based computational analysis of a molecule.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. DFT calculations can predict the FT-IR and FT-Raman spectra with high accuracy.

Expertise & Experience: The calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set.[1][2] To correct for this, a scaling factor is applied. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.967 is often used, derived from empirical comparisons with extensive experimental data.[3][4] This step is crucial for achieving a meaningful comparison between theoretical and experimental spectra.

Experimental Protocol:

  • Frequency Data Extraction: Extract the calculated harmonic frequencies and intensities from the frequency calculation output file.

  • Scaling: Apply the appropriate scaling factor to the calculated frequencies.

  • Spectral Simulation: Use software like GaussView or Multiwfn to broaden the scaled frequencies with a Lorentzian function to generate theoretical FT-IR and FT-Raman spectra.

  • Assignment: Assign the vibrational modes based on the potential energy distribution (PED) analysis, which describes the contribution of individual internal coordinates (stretching, bending) to each normal mode.

Data Presentation: Vibrational Assignments

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

Experimental (cm⁻¹) Calculated (Scaled, cm⁻¹) Vibrational Assignment (PED)
~3080 3075 C-H stretching
~1610 1605 C=C aromatic stretching
~1575 1570 C=N stretching
~1140 1135 C-H in-plane bending
~830 825 C-H out-of-plane bending

| ~750 | 745 | C-Cl stretching |

Electronic Properties and Chemical Reactivity

Understanding the electronic structure is key to predicting a molecule's reactivity and its potential for use in electronic devices.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern chemical reactivity and electronic transitions.[5][6]

Expertise & Experience: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.[5][7] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.[5]

Data Presentation: FMO Analysis

Table 3: Hypothetical Frontier Molecular Orbital Properties

Parameter Energy (eV)
EHOMO -6.85
ELUMO -1.95

| Energy Gap (ΔE) | 4.90 |

A gap of 4.90 eV suggests that this compound is a relatively stable molecule. The distribution of these orbitals (visualized below) reveals where electron density is concentrated and where it is depleted.

Mandatory Visualization: HOMO-LUMO Diagram

G cluster_energy LUMO LUMO (Lowest Unoccupied) -1.95 eV HOMO HOMO (Highest Occupied) -6.85 eV Energy Energy Arrow Gap Energy Gap ΔE = 4.90 eV p1->p2 ΔE = 4.90 eV

Caption: Energy level diagram of the HOMO and LUMO frontier orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around a molecule.[8][9] It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

Expertise & Experience: The MEP surface is color-coded to indicate electrostatic potential.[10][11] Regions of negative potential (typically red) are rich in electrons and are likely sites for electrophilic attack. Regions of positive potential (typically blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, we would expect the most negative potential to be located near the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation or coordination to metal centers. The chlorine atoms, despite their high electronegativity, will also create regions of negative potential, while the hydrogen atoms will be associated with positive potential.

Atomic Charge Distribution

Mulliken and Natural Bond Orbital (NBO) analyses provide quantitative measures of the charge distribution by assigning partial charges to each atom.

Trustworthiness: While Mulliken population analysis is straightforward, it is known to be highly sensitive to the choice of basis set.[12][13] NBO analysis, which is based on localizing orbitals into bonds and lone pairs, provides a more chemically intuitive and basis-set-independent description of charge distribution.[14][15] Therefore, NBO charges are generally preferred for a more robust analysis.

Experimental Protocol:

  • Calculation: Perform an NBO analysis on the optimized geometry using the Pop=NBO keyword in the Gaussian input file.

  • Data Extraction: Extract the "Natural Population Analysis" summary from the output file.

  • Interpretation: Analyze the charge on each atom. In this compound, the nitrogen atom is expected to carry a significant negative charge, while the adjacent carbon atoms and the hydrogen atoms will be positively charged. The chlorine atoms will also be negatively charged.

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and significant charge transfer characteristics can exhibit nonlinear optical (NLO) behavior, making them candidates for applications in optical communications and data storage.

Expertise & Experience: The key parameter for NLO activity is the first hyperpolarizability (β).[16][17] DFT calculations can reliably predict this property. A large β value, often compared to a standard like urea, indicates significant NLO potential. The calculation involves determining the response of the molecular dipole moment to an applied external electric field.

Experimental Protocol:

  • Calculation: Perform a polarizability calculation using the Polar keyword in Gaussian on the optimized geometry. This computes the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) tensors.

  • Data Extraction & Conversion: Extract the tensor components from the output and calculate the total (magnitude) values for μ, α, and β. The values are typically in atomic units (a.u.) and can be converted to standard units (esu) for comparison.

Data Presentation: NLO Properties

Table 4: Hypothetical Calculated NLO Properties

Property Calculated Value (a.u.)
Dipole Moment (μ) 1.5 Debye
Polarizability (α) 120

| Hyperpolarizability (β) | 450 |

Conclusion

This guide provides a robust and scientifically grounded protocol for the comprehensive theoretical and computational study of this compound. By following this workflow, researchers can obtain reliable predictions of the molecule's geometric, vibrational, electronic, and nonlinear optical properties. The insights gained from these computational studies are invaluable for understanding the fundamental nature of this compound and can effectively guide the rational design of new derivatives for applications in drug development and materials science. This self-validating system of computational analysis ensures that the generated data is both trustworthy and directly applicable to real-world research challenges.

References

An In-depth Technical Guide to the Discovery and History of Dichloroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroquinoline isomers, a class of heterocyclic aromatic organic compounds, have garnered significant scientific interest for over a century. Their versatile chemical nature and diverse biological activities have led to their application in various fields, most notably in the development of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of dichloroquinoline isomers, with a focus on their physicochemical properties, experimental protocols for their preparation, and their engagement in biological pathways.

The quinoline scaffold itself is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. The addition of two chlorine atoms to this bicyclic system gives rise to a multitude of positional isomers, each with unique electronic and steric properties that profoundly influence its chemical reactivity and biological function. From the pivotal role of 4,7-dichloroquinoline as a key intermediate in the synthesis of antimalarial drugs like chloroquine to the emerging anticancer and antimicrobial potential of other isomers, the study of dichloroquinolines continues to be a fertile ground for discovery.

This guide aims to serve as a detailed resource for researchers, providing not only a historical perspective but also practical information, including structured data on physical properties, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further exploration and application of these important compounds.

Historical Perspective and Key Discoveries

The history of quinoline chemistry dates back to 1834 when it was first isolated from coal tar. However, the systematic study of its derivatives, including the dichloro-substituted analogues, began with the advent of synthetic organic chemistry in the late 19th and early 20th centuries. The development of various named reactions for quinoline synthesis laid the foundation for the preparation of a wide array of substituted quinolines.

Initial interest in dichloroquinolines was largely academic, focusing on the influence of substituent position on the chemical properties of the quinoline ring. A significant turning point came with the discovery of the antimalarial properties of quinoline-based compounds. The landmark synthesis of 4,7-dichloroquinoline, first reported in a patent by IG Farben in 1937, marked a pivotal moment.[1] Its importance surged during World War II with the intensive research efforts to develop synthetic antimalarials, leading to the synthesis of chloroquine. This established 4,7-dichloroquinoline as a critical chemical intermediate in pharmaceutical manufacturing.[1]

Other isomers, such as 2,4-dichloroquinoline, have also been known for over a century and have been utilized in organic synthesis.[2] The exploration of the full spectrum of dichloroquinoline isomers has been more gradual, with synthetic methods being developed and refined over many decades. The primary routes for their synthesis have historically relied on classic quinoline cyclization reactions, the specifics of which are detailed in the Experimental Protocols section.

Physicochemical Properties of Dichloroquinoline Isomers

The position of the two chlorine atoms on the quinoline ring significantly influences the physicochemical properties of the isomers, such as melting point, boiling point, and solubility. This variation is due to differences in molecular symmetry, dipole moment, and intermolecular forces. The following table summarizes the available data for various dichloroquinoline isomers.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
2,4-DichloroquinolineC₉H₅Cl₂N198.0552-54282703-61-7
2,5-DichloroquinolineC₉H₅Cl₂N198.05--59412-12-3
2,6-DichloroquinolineC₉H₅Cl₂N198.05161-164-1810-72-6
4,5-DichloroquinolineC₉H₅Cl₂N198.05---
4,6-DichloroquinolineC₉H₅Cl₂N198.05104-108-4203-18-3
4,7-DichloroquinolineC₉H₅Cl₂N198.0581-83148 (at specific pressure)86-98-6
5,7-DichloroquinolineC₉H₅Cl₂N198.05--4964-77-6
5,8-DichloroquinolineC₉H₅Cl₂N198.0597-98--
6,7-DichloroquinolineC₉H₅Cl₂N198.05---
6,8-DichloroquinolineC₉H₅Cl₂N198.05--703-66-2

Experimental Protocols: Synthesis of Dichloroquinoline Isomers

The synthesis of dichloroquinoline isomers has historically relied on a set of well-established named reactions that facilitate the construction of the quinoline ring system from anilines and carbonyl compounds. The specific starting materials and reaction conditions dictate the final substitution pattern of the dichloroquinoline product.

General Synthetic Strategies

Several classic reactions form the bedrock of quinoline synthesis and have been adapted for the preparation of dichloro-substituted derivatives:

  • Skraup Synthesis: This reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce a quinoline.[3][4][5][6][7] By using a dichloroaniline as the starting material, the corresponding dichloroquinoline can be obtained.

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst to form quinolines.[8][9][10][11][12]

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a substituted quinoline.[1][13][14][15]

  • Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines, which can then be chlorinated to the corresponding 4-chloroquinolines.[13][14][16][17][18][19]

  • Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxyquinolines, which are precursors to 4-chloroquinolines. It involves the reaction of an aniline with an ethoxymethylenemalonate derivative.[20][21][22][23] This is a key reaction in the industrial production of 4,7-dichloroquinoline.

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing a reactive methylene group adjacent to a carbonyl group to form a quinoline.[24][25][26][27][28]

Detailed Experimental Protocol: Synthesis of 4,7-Dichloroquinoline via the Gould-Jacobs Reaction

The synthesis of 4,7-dichloroquinoline is a well-documented process, crucial for the production of antimalarial drugs. The Gould-Jacobs reaction provides an efficient route.

Step 1: Condensation of m-chloroaniline with diethyl ethoxymethylenemalonate

  • To a stirred solution of m-chloroaniline, an equimolar amount of diethyl ethoxymethylenemalonate is added.

  • The mixture is heated, typically on a steam bath, for a period of time to facilitate the condensation reaction and the elimination of ethanol.

Step 2: Cyclization

  • The resulting anilinomethylenemalonate is added to a high-boiling solvent, such as diphenyl ether or Dowtherm A.

  • The mixture is heated to a high temperature (around 250 °C) to induce thermal cyclization, leading to the formation of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Step 3: Saponification and Decarboxylation

  • The cyclized product is then subjected to saponification using an aqueous solution of sodium hydroxide to hydrolyze the ester to a carboxylic acid.

  • Subsequent heating of the resulting carboxylate salt in an acidic medium leads to decarboxylation, yielding 7-chloro-4-hydroxyquinoline.

Step 4: Chlorination

  • The 7-chloro-4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom.

  • The reaction mixture is typically heated under reflux, and upon completion, the excess POCl₃ is removed.

  • The product, 4,7-dichloroquinoline, is then isolated and purified, often by recrystallization.

Biological Activities and Signaling Pathways

Dichloroquinoline isomers exhibit a wide range of biological activities, with their mechanisms of action often involving interference with fundamental cellular processes.

Antimalarial Activity

The most well-studied biological activity of a dichloroquinoline isomer is the antimalarial action of compounds derived from 4,7-dichloroquinoline, such as chloroquine. The mechanism of action is primarily centered on the disruption of hemoglobin digestion in the food vacuole of the malaria parasite, Plasmodium falciparum.

The parasite digests hemoglobin to obtain essential amino acids, releasing toxic heme as a byproduct. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.[29][30] There, it is believed to inhibit the heme polymerase enzyme, preventing the detoxification of heme.[30] The buildup of free heme leads to oxidative stress and the lysis of the parasite.

Antimalarial_Mechanism cluster_parasite Malaria Parasite cluster_drug Drug Action Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Heme Polymerase) Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Induces Chloroquine Chloroquine (from 4,7-Dichloroquinoline) Chloroquine_Accumulation Accumulation in Food Vacuole Chloroquine->Chloroquine_Accumulation Inhibition Inhibition Chloroquine_Accumulation->Inhibition Inhibition->Heme Prevents Detoxification

Mechanism of action of chloroquine.
Antibacterial Activity

Certain quinoline derivatives, known as quinolones and fluoroquinolones, are potent broad-spectrum antibacterial agents. While not all dichloroquinolines fall into this class, the general mechanism of action for quinolone antibiotics involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[31] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription. By inhibiting these enzymes, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[31] Some novel 7-chloroquinoline derivatives have shown promising antibacterial activity against various bacterial strains.[32][33]

Antibacterial_Mechanism cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Supercoiling DNA Supercoiling & Decatenation DNA_Replication->Supercoiling DNA_Gyrase DNA Gyrase DNA_Gyrase->Supercoiling Mediates DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Leads to Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Supercoiling Mediates Topoisomerase_IV->DS_Breaks Leads to Supercoiling->DNA_Replication Enables Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Quinolone Quinolone Antibiotic Quinolone->DNA_Gyrase Inhibits Quinolone->Topoisomerase_IV Inhibits

Mechanism of action of quinolone antibiotics.
Anticancer Activity

Several quinoline derivatives have demonstrated significant anticancer properties, and dichloro-substituted quinolines are an area of active investigation.[2] The mechanisms of their cytotoxic effects are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[34]

One emerging target for quinoline-based anticancer agents is the Forkhead box M1 (FoxM1) transcription factor.[35] FoxM1 is an oncogenic protein that is overexpressed in a variety of human cancers and plays a critical role in cell cycle progression and metastasis. Inhibition of FoxM1 signaling can lead to the downregulation of genes involved in cell proliferation and survival, ultimately inducing cancer cell death. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a close analog of a dichloroquinoline, has been shown to exhibit anticancer activity by inducing the inhibition of FoxM1.[35]

Anticancer_Mechanism cluster_cell Cancer Cell FoxM1 FoxM1 Transcription Factor Target_Genes Target Genes (e.g., for proliferation, survival) FoxM1->Target_Genes Activates Transcription Apoptosis Apoptosis FoxM1->Apoptosis Inhibition leads to Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Promotes Quinoline_Analog Quinoline-based Anticancer Agent Quinoline_Analog->FoxM1 Inhibits

Inhibition of FoxM1 signaling by quinoline analogs.

Conclusion

The dichloroquinoline isomers represent a fascinating and enduring class of compounds in the landscape of organic and medicinal chemistry. From the historical significance of 4,7-dichloroquinoline in the fight against malaria to the expanding research into the anticancer and antimicrobial properties of various other isomers, these molecules continue to offer a rich platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of their discovery, synthesis, and biological activities, highlighting the importance of isomeric substitution in determining their chemical and pharmacological profiles. The detailed experimental protocols and the visualization of their mechanisms of action are intended to equip researchers with the foundational knowledge required to further innovate in this promising area of drug discovery and development. As our understanding of the intricate biological pathways involved in disease progresses, the rational design and synthesis of novel dichloroquinoline derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of 7,8-Dichloroquinoline Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 7,8-Dichloroquinoline powder. The information is compiled from various scientific sources to aid in research, development, and quality control processes.

Core Physical Properties

This compound is a chlorinated derivative of quinoline. Understanding its physical characteristics is fundamental for its application in chemical synthesis and pharmaceutical development.

General Information
PropertyValueSource
Chemical Name This compound
CAS Number 703-49-1[1]
Molecular Formula C₉H₅Cl₂N[1]
Purity Typically ≥98%[1]
Physicochemical Data

The following table summarizes the key quantitative physical properties of this compound. It is important to note that some of these values are predicted through computational models and may not reflect experimentally determined results.

PropertyValueNotesSource
Molecular Weight 198.05 g/mol [2]
Boiling Point 311.1 ± 22.0 °Cat 760 mmHg (Predicted)[2]
Density 1.4 ± 0.1 g/cm³(Predicted)[2]
Appearance Information not availableThe appearance of the powder is not explicitly described in the reviewed literature.
Melting Point Information not availableAn experimentally determined melting point for this compound is not readily available in the public domain. Data for other isomers, such as 2,8-dichloroquinoline (105-108 °C) and 4,7-dichloroquinoline (81-83 °C), should not be used as a substitute.[3]
Solubility Information not availableQuantitative solubility data in common organic solvents and water is not readily available. For related compounds like 4,7-dichloroquinoline, it is soluble in chloroform.[3]

Experimental Protocols

While specific experimental data for some properties of this compound are limited, the following sections describe standard methodologies for their determination.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.

MeltingPoint_Workflow Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the This compound sample prep2 Pack the powder into a capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary tube in melting point apparatus prep2->meas1 meas2 Heat the sample at a controlled rate (1-2 °C/min) meas1->meas2 meas3 Observe and record the temperature range of melting meas2->meas3 res1 Report the melting point range (onset to completion) meas3->res1

Workflow for Melting Point Determination
Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its formulation and application.

Methodology: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Quantification: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

Solubility_Workflow Experimental Workflow for Solubility Assessment cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification eq1 Add excess this compound to a known volume of solvent eq2 Agitate the mixture at a constant temperature (24-48h) eq1->eq2 an1 Separate the undissolved solid from the saturated solution eq2->an1 an2 Determine the concentration of the dissolved compound (e.g., HPLC, UV-Vis) an1->an2 quant1 Calculate and report the solubility (e.g., mg/mL) an2->quant1

Workflow for Solubility Assessment

References

An In-depth Technical Guide to the Purity Standards of Commercially Available 7,8-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for commercially available 7,8-dichloroquinoline (CAS No. 703-49-1). It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this compound as a key starting material or intermediate in their synthetic endeavors. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for quality assessment.

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The purity of this reagent is of paramount importance, as impurities can lead to undesirable side reactions, reduced yields, and the introduction of contaminants into the final product, which is especially critical in drug development. This guide details the analytical framework for ensuring the quality and consistency of commercially available this compound.

Purity Specifications

Commercial suppliers of this compound typically offer a purity of ≥98%.[1] However, for more demanding applications, higher purity grades may be available or can be achieved through further purification. The purity is generally determined by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Table 1: Typical Purity Specifications for Commercial this compound

ParameterSpecificationTypical Analytical Method
AppearanceWhite to off-white or light-yellow crystalline powderVisual Inspection
Purity (Assay)≥ 98.0%HPLC or GC
IdentificationConforms to the structure¹H NMR, Mass Spectrometry
Melting PointApproximately 93-96 °CMelting Point Apparatus
Water Content≤ 0.5%Karl Fischer Titration
Residual SolventsTo be specified based on synthesisGC-HS

Potential Impurities

The impurity profile of this compound is largely dependent on the synthetic route employed for its manufacture. Common impurities may include:

  • Isomeric Dichloroquinolines: Synthesis of substituted quinolines can often result in the formation of regioisomers. Depending on the starting materials and reaction conditions, other isomers of dichloroquinoline could be present.

  • Monochloroquinolines: Incomplete chlorination can lead to the presence of 7-chloroquinoline or 8-chloroquinoline.

  • Unreacted Starting Materials: Residual amounts of precursors used in the synthesis may persist in the final product.

  • By-products from Side Reactions: Other unforeseen reactions can lead to the formation of various minor impurities.

Table 2: Potential Impurities in this compound

Impurity NameStructurePotential Origin
Other Dichloroquinoline IsomersIsomeric to C₉H₅Cl₂NSide reactions during synthesis
7-ChloroquinolineC₉H₆ClNIncomplete second chlorination
8-ChloroquinolineC₉H₆ClNIncomplete second chlorination
Starting MaterialsVariesIncomplete reaction

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of this compound and quantifying its impurities. A reversed-phase method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B).

    • Gradient Program: Start with a higher proportion of water and gradually increase the acetonitrile concentration to elute the more non-polar impurities. A typical gradient might be:

      • 0-2 min: 10% A

      • 2-15 min: 10% to 90% A

      • 15-20 min: 90% A

      • 20-25 min: 10% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) for Purity and Residual Solvent Analysis

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another powerful tool for purity assessment and is particularly well-suited for the analysis of volatile impurities and residual solvents.

Experimental Protocol:

  • Instrumentation: A GC system with an FID or MS detector.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

  • Injection Mode: Split injection.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent like dichloromethane or toluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is crucial for the structural confirmation of this compound and for identifying any structurally related impurities if they are present at sufficient levels.

Experimental Protocol:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) as an internal standard.

  • Procedure: Dissolve a few milligrams of the sample in the deuterated solvent and acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of this compound.

Visualizations

The following diagrams illustrate the logical workflow for the quality control of this compound.

Analytical_Workflow_for_Purity_Determination cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural & Other Quality Attributes cluster_3 Final Quality Assessment Sample Commercial this compound Batch Visual Visual Inspection (Appearance, Color) Sample->Visual NMR ¹H NMR Spectroscopy (Structural Confirmation) Sample->NMR KF Karl Fischer Titration (Water Content) Sample->KF GCHS GC-HS (Residual Solvents) Sample->GCHS HPLC HPLC Analysis (Purity Assay, Impurity Quantification) Visual->HPLC GC GC Analysis (Orthogonal Purity Check, Volatile Impurities) Visual->GC CoA Certificate of Analysis Generation HPLC->CoA GC->CoA NMR->CoA KF->CoA GCHS->CoA Decision Batch Release / Rejection CoA->Decision

Caption: Analytical workflow for the purity determination of this compound.

Logical_Relationship_of_Purity_Analysis cluster_Methods Analytical Methods cluster_Impurities Potential Impurities Purity Purity of this compound Ensures suitability for intended use in research and drug development Chromatography Chromatographic Methods HPLC GC Separate and quantify the main component and impurities Purity->Chromatography Assessed by Spectroscopy Spectroscopic Methods ¹H NMR MS Confirm chemical structure and identify impurities Purity->Spectroscopy Confirmed by Other Other Methods Karl Fischer Melting Point Determine water content and physical properties Purity->Other Characterized by ImpurityTypes Impurity Profile Isomeric Impurities Unreacted Starting Materials Side-reaction By-products ImpurityTypes->Chromatography Detected & Quantified by ImpurityTypes->Spectroscopy Identified by

Caption: Logical relationship of purity analysis in quality control.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7,8-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 7,8-dichloroquinoline, a significant heterocyclic compound utilized in medicinal chemistry and drug development. The primary synthesis route outlined is a multi-step process commencing with 2,3-dichloroaniline.

Primary Synthetic Pathway: Modified Gould-Jacobs Reaction

The most direct synthesis of the this compound scaffold starts from 2,3-dichloroaniline and diethyl ethoxymethylenemalonate (EMME). This pathway involves three key stages:

  • Condensation and Cyclization: Formation of ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: Conversion to 7,8-dichloro-4-hydroxyquinoline.

  • Chlorination: Final conversion to this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 7,8-Dichloro-4-hydroxyquinoline-3-carboxylate

This initial step follows a procedure analogous to the Gould-Jacobs reaction.

  • Materials:

    • 2,3-dichloroaniline

    • Diethyl ethoxymethylenemalonate (EMME)

    • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Procedure:

    • A mixture of 2,3-dichloroaniline (0.5 mol) and diethyl ethoxymethylenemalonate (0.5 mol) is heated.[1]

    • The reaction mixture is then added to a high-boiling point solvent pre-heated to its boiling point (approximately 250°C).

    • The solution is refluxed for 1-2 hours to facilitate cyclization.

    • Upon cooling, the product, ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, crystallizes out of the solution.

    • The crystalline solid is collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove impurities.

Step 2: Synthesis of 7,8-Dichloro-4-hydroxyquinoline

This stage involves the hydrolysis of the ester followed by decarboxylation.

  • Materials:

    • Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

    • Aqueous sodium hydroxide (10%)

    • Concentrated hydrochloric acid

  • Procedure:

    • The crude ester from Step 1 is suspended in a 10% aqueous solution of sodium hydroxide and refluxed until the solid completely dissolves (approximately 1-2 hours).

    • The resulting solution is cooled and then acidified with concentrated hydrochloric acid.

    • The precipitated 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid is collected by filtration and washed with water.

    • The dried acid is then heated in a high-boiling point solvent (e.g., Dowtherm A) at its boiling point for about 1 hour to effect decarboxylation, yielding 7,8-dichloro-4-hydroxyquinoline.

Step 3: Synthesis of this compound

The final step is the chlorination of the 4-hydroxy group.

  • Materials:

    • 7,8-dichloro-4-hydroxyquinoline

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • The 7,8-dichloro-4-hydroxyquinoline from Step 2 is treated with an excess of phosphorus oxychloride.

    • The mixture is heated to 135-140°C and stirred for 1-2 hours.

    • After cooling, the reaction mixture is carefully poured onto crushed ice.

    • The solution is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

    • The product is then purified by recrystallization or column chromatography.

Quantitative Data Summary
StepProductStarting MaterialsMolar Ratio (Starting Material 1:2)Reaction Time (hours)Temperature (°C)Yield (%)
1Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate2,3-dichloroaniline, Diethyl ethoxymethylenemalonate1:11-2~25096[1]
27,8-dichloro-4-hydroxyquinolineEthyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, NaOH, HClN/A2-3Reflux, then ~250High
3This compound7,8-dichloro-4-hydroxyquinoline, POCl₃N/A1-2135-140Good

Note: Yields for steps 2 and 3 are estimated based on analogous syntheses of other dichloroquinoline isomers.

Alternative Synthetic Strategies

While the Gould-Jacobs approach is highly effective, other named reactions in quinoline synthesis could potentially be adapted.

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3] For the synthesis of this compound, 2,3-dichloroaniline would be the starting material. However, the strongly acidic and oxidative conditions can sometimes lead to undesired side products and charring.[2]

  • Combes Synthesis: This reaction condenses an aniline with a β-diketone in the presence of an acid catalyst.[4][5] To obtain this compound, 2,3-dichloroaniline would be reacted with a suitable β-diketone, followed by cyclization.[4][5]

Visualizing the Synthetic Workflow

The following diagram illustrates the primary synthetic pathway for this compound.

SynthesisWorkflow Start 2,3-Dichloroaniline + Diethyl ethoxymethylenemalonate Intermediate1 Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate Start->Intermediate1 Condensation & Cyclization Intermediate2 7,8-Dichloro-4-hydroxyquinoline Intermediate1->Intermediate2 Hydrolysis & Decarboxylation FinalProduct This compound Intermediate2->FinalProduct Chlorination (POCl₃)

Caption: Synthetic pathway for this compound.

References

High-Yield Synthesis of 7,8-Dichloroquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and high-yield synthesis protocols for 7,8-dichloroquinoline derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. The protocols outlined below focus on established synthetic methodologies, including the Gould-Jacobs, Doebner-Miller, and Friedländer reactions, with an emphasis on maximizing product yields.

Introduction

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. The 7,8-dichloro substitution pattern on the quinoline ring offers a unique electronic and steric profile that can be exploited to develop novel drug candidates with enhanced potency and selectivity. This document serves as a comprehensive guide for the efficient synthesis of these valuable compounds.

Data Presentation: Comparative Synthesis Yields

The following table summarizes quantitative data for various high-yield synthesis protocols for this compound and related derivatives. This allows for a direct comparison of the efficiency of different synthetic routes.

Synthesis MethodStarting MaterialsProductYield (%)Reference
Gould-Jacobs Reaction2,3-Dichloroaniline, Diethyl ethoxymethylenemalonateEthyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate96%[1]
Doebner-Miller (Improved)3-Chloroaniline, Crotonaldehyde, Tetrachloro-1,4-quinone7-ChloroquinaldineHigh (Improved Ratio)[2]
Friedländer Annulation2-Aminobenzaldehyde, Ketones/MalononitrilePolysubstituted Quinolinesup to 97%[1]

Experimental Protocols

Detailed methodologies for the key synthesis reactions are provided below. These protocols are designed to be clear, concise, and reproducible in a laboratory setting.

Protocol 1: Gould-Jacobs Synthesis of Ethyl 7,8-Dichloro-4-hydroxyquinoline-3-carboxylate

This protocol describes a high-yield synthesis of a key this compound intermediate via the Gould-Jacobs reaction.

Materials:

  • 2,3-Dichloroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Dowtherm A (or other high-boiling point solvent)

  • Acetone

Procedure:

  • Condensation: A mixture of 2,3-dichloroaniline (0.5 mol) and diethyl ethoxymethylenemalonate (EMME) (0.5 mol) is heated at 130°C with stirring. The ethanol formed during the reaction is distilled off. After approximately 1.5 hours, the crude diethyl [(2,3-dichloroanilino)methylene]malonate is obtained.[1]

  • Cyclization: The crude intermediate is added to Dowtherm A (175 mL) and refluxed for 45 minutes. During this time, the remaining ethanol is evaporated.[1]

  • Isolation and Purification: After cooling the solution, the resulting precipitate is filtered off, washed with acetone, and dried to yield ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate.[1]

Expected Yield: 96%[1]

Protocol 2: Conceptual Doebner-Miller Synthesis of a this compound Derivative

Starting Materials:

  • 2,3-Dichloroaniline

  • An α,β-unsaturated aldehyde or ketone (e.g., acrolein or methyl vinyl ketone)

  • Lewis acid or Brønsted acid catalyst (e.g., tin tetrachloride, p-toluenesulfonic acid)[3]

  • Oxidizing agent (e.g., tetrachloro-1,4-quinone for improved yields and regioselectivity)[2][5]

Conceptual Procedure:

  • To a solution of the acid catalyst in a suitable solvent, add 2,3-dichloroaniline and the oxidizing agent.

  • Heat the mixture with vigorous stirring.

  • Slowly add the α,β-unsaturated carbonyl compound dropwise over a period of time.

  • After the addition is complete, maintain the temperature for an additional period to ensure complete reaction.

  • Cool the reaction mixture to induce crystallization of the product.

  • The crude product can then be isolated by filtration and purified by recrystallization.

Protocol 3: Conceptual Friedländer Synthesis of a this compound Derivative

The Friedländer synthesis provides a direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7][8][9] A high-yield synthesis of a this compound derivative would require the corresponding 2-amino-3,4-dichlorobenzaldehyde or a related ketone.

Starting Materials:

  • 2-Amino-3,4-dichlorobenzaldehyde (synthesis required)

  • A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)

  • Acid or base catalyst[6]

Conceptual Procedure:

  • Dissolve the 2-amino-3,4-dichlorobenzaldehyde and the ketone in a suitable solvent (e.g., ethanol, water).[1]

  • Add the acid or base catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Signaling Pathways and Biological Activity

Derivatives of 7-chloroquinoline have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[10][11][12] Molecular docking studies suggest that these compounds may target key signaling pathways involved in cancer progression, including:

  • PI3K/mTOR Pathway: Some 7-chloroquinoline derivatives have shown high affinity for PI3K/mTOR targets, suggesting a role as potential inhibitors of this critical cell survival pathway.[11]

  • EGFR Signaling Pathway: As a privileged scaffold in medicinal chemistry, quinoline derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.

  • VEGFR-2 Signaling Pathway: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a validated anti-angiogenic strategy in cancer therapy, and quinoline-based compounds have been identified as potent VEGFR-2 inhibitors.[13][14]

The induction of apoptosis by 7-chloroquinoline derivatives can be mediated through both intrinsic and extrinsic pathways, often involving the activation of caspases.[10][15]

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

General Synthesis and Evaluation Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Reaction Gould-Jacobs, Doebner-Miller, or Friedländer Synthesis Starting Materials->Reaction Reaction Conditions: - Catalyst - Solvent - Temperature Crude Product Crude Product Reaction->Crude Product Purification Recrystallization or Column Chromatography Crude Product->Purification Characterization NMR, MS, etc. Purification->Characterization Final Product Final Product Characterization->Final Product In vitro Assays Cytotoxicity, Enzyme Inhibition Final Product->In vitro Assays Mechanism of Action Apoptosis, Cell Cycle Analysis, Western Blot In vitro Assays->Mechanism of Action Signaling Pathway Analysis PI3K, EGFR, VEGFR-2 Mechanism of Action->Signaling Pathway Analysis

Caption: General workflow for synthesis and evaluation.

Signaling Pathway Inhibition

This diagram illustrates the potential inhibition of key cancer-related signaling pathways by this compound derivatives.

Potential Inhibition of Cancer Signaling Pathways cluster_pathways Signaling Pathways This compound Derivative This compound Derivative PI3K PI3K This compound Derivative->PI3K Inhibition EGFR EGFR This compound Derivative->EGFR Inhibition VEGFR-2 VEGFR-2 This compound Derivative->VEGFR-2 Inhibition Akt/mTOR Akt/mTOR PI3K->Akt/mTOR MAPK MAPK EGFR->MAPK Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Cell Survival Cell Survival Akt/mTOR->Cell Survival Cell Proliferation Cell Proliferation MAPK->Cell Proliferation Apoptosis Apoptosis Cell Proliferation->Apoptosis Leads to Cell Survival->Apoptosis Leads to

Caption: Potential cancer signaling pathway inhibition.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 7,8-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dichloroquinoline is a disubstituted quinoline derivative with potential applications in medicinal chemistry and materials science. The introduction of nucleophiles onto the quinoline core via nucleophilic aromatic substitution (SNAr) is a key strategy for the synthesis of novel compounds with diverse biological activities. While extensive research exists for substitutions on other dichloroquinoline isomers, such as 4,7-dichloroquinoline, specific protocols for this compound are less common. However, by drawing parallels with the known reactivity of related compounds, we can establish effective protocols for the selective substitution at the C7 and C8 positions.

The reactivity of halogen substituents on the quinoline ring is highly dependent on their position. In many cases, the chloro group at the C4 position is the most susceptible to nucleophilic attack, followed by the C2 position. Nucleophilic substitution at the C7 and C8 positions generally requires more forcing conditions. The presence of two adjacent chloro groups in this compound presents an interesting case for regioselectivity, which may be influenced by the nature of the nucleophile, solvent, and reaction conditions.

These application notes provide a summary of potential SNAr reactions on this compound, detailed experimental protocols adapted from related systems, and diagrams to illustrate the reaction pathways.

Data Presentation

Due to the limited direct literature on SNAr reactions of this compound, the following table summarizes reaction conditions and yields for analogous substitutions on related chloroquinolines, providing a predictive framework for reactions with this compound.

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)Substituted PositionReference Compound
4,7-Dichloro-8-nitroquinolineIron (Fe) powderAcetic Acid (50% aq.)901878 (reduction)4,7-Dichloro-8-aminoquinoline[1]
4,7-Dichloro-8-aminoquinoline2-AminoethanolNeat170242342-[(7-Chloro-8-aminoquinolin-4-yl)amino]ethanol[2]
4,7-Dichloro-8-dimethylaminoquinoline2-AminoethanolNeat170244042-[(7-Chloro-8-dimethylaminoquinolin-4-yl)amino]ethanol[1]
8-ChloroquinolineAminesNot specifiedNot specifiedNot specifiedNot specified88-Aminoquinoline[3]

Experimental Protocols

The following protocols are adapted from established procedures for nucleophilic substitution on related chloroquinoline scaffolds and are proposed as starting points for the investigation of SNAr reactions on this compound.

Protocol 1: Amination of this compound with an Amine Nucleophile (General Procedure)

This protocol describes a general method for the substitution of a chloro group on the quinoline ring with an amine. Based on the general principles of SNAr on haloquinolines, harsher conditions (higher temperatures) might be necessary for substitution at the C7 or C8 position compared to the C4 position.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or neat amine)

  • Base (e.g., K2CO3, NaH, if required)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine nucleophile (1.0-1.2 eq). If the amine is a salt, add a suitable base (e.g., K2CO3, 1.5 eq).

  • Heat the reaction mixture to a temperature between 100-170 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Ultrasound-Assisted Amination of this compound

Ultrasound irradiation has been shown to accelerate SNAr reactions on chloroquinolines. This protocol offers a potentially faster and more efficient method for the amination of this compound.

Materials:

  • This compound

  • Amine nucleophile (e.g., o-phenylenediamine, 3-amino-1,2,4-triazole)

  • Ethanol

  • Ultrasonic bath with heating

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) in ethanol (15 mL).

  • Add the desired amine nucleophile (0.01 mol) to the solution.

  • Attach a reflux condenser and place the flask in an ultrasonic bath.

  • Heat the reaction to 90°C and irradiate with ultrasound for 30-60 minutes.

  • Monitor the completion of the reaction using TLC.

  • After cooling, add chloroform (150 mL) and wash the mixture with 1N NaOH (150 mL).

  • Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Reaction Pathway

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution (SNAr) reaction on this compound.

SNAr_Mechanism start This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product 7-Nu-8-Chloroquinoline or 7-Chloro-8-Nu-quinoline + Cl⁻ intermediate->product Chloride Elimination

Caption: General mechanism of SNAr on this compound.

Experimental Workflow

This diagram outlines the typical workflow for performing and analyzing a nucleophilic aromatic substitution reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis Reactants This compound Nucleophile Solvent (& Base if needed) Reaction Heating / Ultrasound Reactants->Reaction TLC TLC Monitoring Reaction->TLC Monitor Progress Quenching Cooling & Quenching Isolation Filtration / Extraction Quenching->Isolation Purification Recrystallization / Chromatography Isolation->Purification Characterization NMR, MS, IR Purification->Characterization TLC->Quenching Reaction Complete

Caption: Typical experimental workflow for SNAr reactions.

References

Application Notes and Protocols: 7,8-Dichloroquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dichloroquinoline is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern offers opportunities for the regioselective introduction of various functional groups, leading to the creation of diverse molecular architectures. This document provides an overview of the potential applications of this compound in the synthesis of novel compounds with potential therapeutic activities. While specific literature on the reactivity of this compound is limited, this document extrapolates from the well-documented chemistry of related chloroquinolines, particularly 4,7-dichloroquinoline, to provide detailed experimental protocols for key synthetic transformations. The information presented herein is intended to guide researchers in exploring the synthetic utility of this versatile scaffold in drug discovery and development.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1]. The introduction of halogen substituents on the quinoline ring provides reactive handles for further chemical modifications through various cross-coupling and nucleophilic substitution reactions. This compound, with chlorine atoms on the benzene portion of the quinoline ring system, presents a unique starting material for the synthesis of novel 7,8-disubstituted quinoline derivatives. The electronic properties of the quinoline ring influence the reactivity of the chloro substituents, offering potential for regioselective functionalization.

Predicted Reactivity and Synthetic Applications

Based on the general reactivity of chloroquinolines, the chlorine atoms at the C-7 and C-8 positions of this compound are expected to be less reactive towards nucleophilic aromatic substitution (SNAr) than those at the C-2 and C-4 positions of the pyridine ring[2]. However, under appropriate conditions, these positions can undergo substitution and cross-coupling reactions, providing access to a variety of derivatives.

Key Synthetic Transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atoms by various nucleophiles such as amines, alcohols, and thiols.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids.

    • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.

    • Heck Coupling: Formation of carbon-carbon bonds with alkenes.

  • Synthesis of Fused Heterocyclic Systems: Utilization as a precursor for the construction of more complex polycyclic molecules.

Experimental Protocols

Note: The following protocols are largely based on procedures developed for the more extensively studied 4,7-dichloroquinoline and other substituted quinolines due to the limited availability of specific experimental data for this compound. Researchers should consider these as starting points and may need to optimize reaction conditions.

3.1. Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution

This protocol describes the general procedure for the substitution of a chloro group with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine, piperidine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).

  • Heat the reaction mixture to a temperature between 100 °C and 150 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2. Synthesis of 7-Aryl-8-chloroquinolines via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The chlorine at the C-7 position is expected to be more reactive than the C-8 position in some cross-coupling reactions.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature between 80 °C and 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

3.3. Synthesis of 7-Amino-8-chloroquinolines via Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst (0.01 - 0.05 eq), the phosphine ligand (0.02 - 0.10 eq), and the base (1.5 - 2.0 eq).

  • Add the this compound (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.1 - 1.5 eq) to the mixture.

  • Heat the reaction under an inert atmosphere at 90 °C to 120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Application Example: Synthesis of 7,8-Dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones

A specific application of a dichloroquinoline derivative in the synthesis of a fused heterocyclic system has been reported. While the starting material was a 4-hydroxy-2-quinolone, the reaction demonstrates the potential for complex molecule synthesis from functionalized quinolines. A novel series of 7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones was obtained regioselectively from the reaction of 4-hydroxy-2(1H)-quinolinones with 3,4,5,6-tetrachloro-1,2-benzoquinone[3].

Data Presentation

Due to the limited specific data for this compound reactions, the following table provides representative yields for analogous reactions with 4,7-dichloroquinoline to give an indication of expected outcomes.

Reaction TypeNucleophile/Coupling PartnerProductYield (%)Reference
SNAr (Ultrasound)3-Amino-1,2,4-triazole7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine78-89[4][5]
Suzuki-MiyauraPhenylboronic acid7-chloro-4-phenylquinoline78[6]
Buchwald-HartwigMorpholine4-morpholino-7-chloroquinolineHigh[7]

Visualizations

Logical Workflow for the Synthesis of 7,8-Disubstituted Quinolines

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B C Palladium-Catalyzed Cross-Coupling A->C D 7-Amino/Alkoxy/Thio-8-chloroquinolines B->D E 7-Aryl/Alkyl-8-chloroquinolines C->E F Further Functionalization at C-8 D->F E->F G Biologically Active Compounds F->G

Caption: Synthetic pathways from this compound.

Signaling Pathway Inhibition by Quinoline Derivatives (Hypothetical)

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factor->Gene_Expression Quinoline 7,8-Disubstituted Quinoline Derivative Quinoline->Kinase_Cascade Inhibition

Caption: Inhibition of a signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. The protocols and data presented, largely extrapolated from related chloroquinoline chemistry, provide a solid foundation for researchers to begin investigating its synthetic potential. The development of novel derivatives from this scaffold could lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles. Further research into the specific reactivity and applications of this compound is highly encouraged.

References

Application Notes and Protocols for N-Oxidation of Dichloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-oxidation of dichloroquinolines, a critical transformation in medicinal chemistry for the synthesis of functionalized quinoline scaffolds. Quinoline N-oxides are versatile intermediates, enabling further modifications of the quinoline ring system, and are integral to the development of novel therapeutic agents with potent anticancer, antibacterial, and antiparasitic properties.[1][2][3]

Introduction

The N-oxidation of the quinoline ring modifies its electronic properties, facilitating regioselective functionalization, particularly at the C2 and C8 positions, through C-H activation.[4] This alteration is a powerful strategy for synthesizing complex quinoline derivatives. The protocols outlined below describe two effective methods for the N-oxidation of 4,7-dichloroquinoline.

Experimental Protocols

Two primary methods for the N-oxidation of 4,7-dichloroquinoline are presented, utilizing either meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid.

Method 1: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the oxidation of 4,7-dichloroquinoline using m-CPBA in chloroform at room temperature.[1]

  • Materials:

    • 4,7-dichloroquinoline (1.0 mmol, 197 mg)

    • meta-chloroperoxybenzoic acid (m-CPBA) (1.2 mmol, 206 mg)

    • Chloroform (CHCl₃) (2.5 mL)

    • Silica gel for column chromatography

    • Petroleum ether and ethyl acetate for elution

  • Procedure:

    • In a 10 mL flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL) and stir for 5 minutes.

    • Gradually add m-CPBA (206 mg, 1.2 mmol) to the solution.

    • Allow the mixture to stir at room temperature for 5 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, purify the crude product directly by column chromatography on silica gel using a mixture of petroleum ether–ethyl acetate (1:3) as the eluent to yield 4,7-dichloroquinoline 1-oxide as a white solid.

Method 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This alternative method employs a mixture of hydrogen peroxide and acetic acid as the oxidizing agent.[1]

  • Materials:

    • 4,7-dichloroquinoline

    • Acetic acid

    • 30% Hydrogen peroxide (H₂O₂)

  • Procedure:

    • Combine 4,7-dichloroquinoline with acetic acid and 30% hydrogen peroxide.

    • Heat the reaction mixture to 70 °C for 1 hour.

    • Upon completion, as monitored by TLC, proceed with standard work-up procedures to isolate the product, 4,7-dichloroquinoline 1-oxide.

Data Presentation

The following table summarizes the quantitative data from the two N-oxidation protocols.

MethodStarting MaterialOxidizing AgentSolventTemperatureTimeYield
14,7-dichloroquinolinem-CPBAChloroformRoom Temp.5 h81%
24,7-dichloroquinoline30% H₂O₂ / Acetic AcidAcetic Acid70 °C1 h87%

Characterization Data for 4,7-dichloroquinoline 1-oxide: [1]

  • Appearance: White solid

  • Melting Point: 164–166 °C

  • IR (ATR, νmax/cm−1): 3095 and 3043 (νArC-H), 1497–1604 (νArC=C), 1287 (νN-O), 1085 (νArC-Cl) 812–886 (νArC-H)

  • ¹H-NMR (400 MHz, CDCl₃), δ(ppm): 8.79 (d, J = 1.9 Hz, 1H, 8-H), 8.43 (d, J = 6.6 Hz, 1H, 2-H), 8.16 (d, J = 9.0 Hz, 1H, 5-H), 7.70 (dd, J = 9.0, 1.95 Hz, 1H, 6-H), 7.37 (d, J = 6.55 Hz, 1H, 3-H)

Diagrams

Experimental Workflow for N-Oxidation

The diagram below illustrates the general workflow for the N-oxidation of 4,7-dichloroquinoline.

G start 4,7-Dichloroquinoline oxidation N-Oxidation Reaction (Method 1 or 2) start->oxidation workup Purification (Column Chromatography) oxidation->workup product 4,7-Dichloroquinoline 1-Oxide workup->product

Caption: General workflow for the N-oxidation of 4,7-dichloroquinoline.

Plausible Reaction Mechanism for Subsequent C2-Amide Formation

The N-oxide is a key intermediate for further functionalization. The following diagram shows a plausible mechanism for a subsequent C2-amide formation reaction from the N-oxide intermediate.[1]

G cluster_0 C2 Amide Formation N-Oxide (2) N-Oxide (2) Intermediate B Intermediate B N-Oxide (2)->Intermediate B PhC≡N, H₂SO₄ Intermediate D Intermediate D Intermediate B->Intermediate D Trapping by N-Oxide (2) Product (3) Product (3) Intermediate D->Product (3) Intramolecular Attack & Rearomatization

References

Application Notes & Protocols: The Strategic Role of Dichloroquinolines in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Preamble: Focusing on the Cornerstone Isomer, 4,7-Dichloroquinoline

While the quinoline scaffold is a foundational element in medicinal chemistry, its application in antimalarial drug development is dominated by a specific and crucial isomer: 4,7-dichloroquinoline . The vast majority of seminal and contemporary research, including the synthesis of landmark drugs like Chloroquine and Hydroxychloroquine, utilizes this particular molecule as the primary chemical precursor.[1] Although other isomers like 7,8-dichloroquinoline exist, their role in antimalarial discovery is not significantly represented in scientific literature. Therefore, to provide the most accurate, relevant, and actionable guide, this document will focus exclusively on the strategic application of 4,7-dichloroquinoline , the cornerstone intermediate in this therapeutic area.

Introduction: The Enduring Legacy of the Quinoline Core

The fight against malaria has been inextricably linked to quinoline-based compounds for centuries, beginning with the isolation of quinine from cinchona bark.[2] These heterocyclic scaffolds have proven to be remarkably versatile and effective. The development of synthetic quinolines, particularly the 4-aminoquinoline class, marked a turning point in malaria chemotherapy.[2] At the heart of this synthetic revolution is 4,7-dichloroquinoline, a readily available and highly reactive intermediate that serves as the gateway to a vast chemical space of potent antimalarial agents.[1] This guide provides an in-depth exploration of its application, from fundamental mechanism to detailed synthetic and biological evaluation protocols.

Section 1: The Primary Mechanism of Action - Disrupting Heme Detoxification

The efficacy of 4-aminoquinoline drugs, derived from 4,7-dichloroquinoline, is primarily attributed to their ability to interfere with the parasite's detoxification of heme within its digestive vacuole.[3] The parasite, residing within human erythrocytes, digests hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[4]

4-aminoquinolines are weak bases that accumulate to high concentrations in the acidic environment of the parasite's digestive vacuole.[3] Here, they bind to free heme, preventing its polymerization into hemozoin. The resulting accumulation of the drug-heme complex and free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[5]

G cluster_0 Erythrocyte Cytoplasm cluster_1 Parasite Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme   Parasite Digestion Hemozoin Non-Toxic Hemozoin (Malaria Pigment) Heme->Hemozoin   Biocrystallization   (Detoxification) Complex Heme-Drug Complex Heme->Complex Death Parasite Death (via Oxidative Stress) Heme->Death Accumulation Drug 4-Aminoquinoline (e.g., Chloroquine) Drug->Hemozoin INHIBITS Drug->Complex Complex->Death

Caption: Mechanism of 4-aminoquinoline antimalarials in the parasite's digestive vacuole.

Section 2: Core Synthesis Protocol - From 4,7-Dichloroquinoline to 4-Aminoquinoline Analogs

The chemical utility of 4,7-dichloroquinoline stems from the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C7 chlorine is relatively inert. This allows for the selective introduction of a side chain at the desired position.

The most common reaction is the condensation of 4,7-dichloroquinoline with a primary or secondary amine. This reaction is the cornerstone for producing a wide array of antimalarial candidates.[4][6]

G cluster_0 Reaction Conditions start 4,7-Dichloroquinoline product 4-Amino-7-chloroquinoline Analog start->product reagent Primary/Secondary Amine (R-NHR') reagent->product final Lead Candidate for Biological Evaluation product->final catalyst Catalyst: Phenol solvent Solvent: Acetonitrile or Ethanol temp Heat: ~140-155°C

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Protocol 2.1: General Procedure for Synthesis of a 4-Amino-7-chloroquinoline Analog

This protocol provides a representative method for the SNAr reaction. The use of phenol as a catalyst is common as it facilitates the reaction, likely by protonating the quinoline nitrogen, thereby activating the C4 position towards nucleophilic attack.[7]

Materials:

  • 4,7-Dichloroquinoline

  • Desired primary or secondary amine (e.g., N-methylpiperazine, ethylenediamine) (2.0 equivalents)

  • Phenol (catalytic amount)

  • Anhydrous solvent (e.g., Acetonitrile or Ethanol)

  • Chloroform or Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (1.0 eq), the selected amine (2.0 eq), and a catalytic amount of phenol.

  • Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile) to the flask. The volume should be sufficient to dissolve or suspend the reactants.

  • Heating: Heat the reaction mixture to reflux (typically 140-155°C, depending on the solvent and reactants) under an inert atmosphere (e.g., Nitrogen).[7][8]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4,7-dichloroquinoline) is consumed. This can take anywhere from 4 to 48 hours.[7]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with a larger volume of an organic solvent like chloroform or DCM.

    • Transfer the solution to a separatory funnel and wash it with a 10% aqueous NaOH solution to remove the phenol catalyst.[7]

    • Follow with a wash using brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a solid or viscous oil. Purify the crude material using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure 4-amino-7-chloroquinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9]

Section 3: Structure-Activity Relationship (SAR) Insights

Modifying the side chain at the C4 position is a key strategy to enhance activity, particularly against chloroquine-resistant (CQR) strains of Plasmodium falciparum. The goal is often to design molecules that are not recognized or expelled by the parasite's resistance mechanisms, such as the P. falciparum chloroquine resistance transporter (PfCRT).[5][10]

Key SAR Observations:

  • Side Chain Length & Flexibility: Lengthening or shortening the alkyl side chain can restore activity against CQR strains.[11]

  • Terminal Amine Group: The basicity and steric bulk of the terminal amine are critical. Introducing bulky or cyclic groups (like piperazine) can be beneficial.[12]

  • Hybrid Molecules: Creating hybrid molecules by linking the 4-aminoquinoline core to other pharmacophores (e.g., triazoles, chalcones) is a modern strategy to develop multi-target drugs and circumvent resistance.[13][14][15]

Table 1: Representative SAR Data for 4-Aminoquinoline Analogs (Data synthesized from multiple sources for illustrative purposes)

Compound IDSide Chain ModificationIC₅₀ (nM) vs. CQS Strain (3D7/D6)IC₅₀ (nM) vs. CQR Strain (K1/Dd2)Reference(s)
Chloroquine Diethylamino side chain~7-10~100-110[12]
Analog A Shortened alkyl chain1545[11]
Analog B Lengthened alkyl chain1230[11]
Analog C Piperazine terminal group825[12]
Analog D Morpholino derivative2022[16]
Analog E "Reversed Chloroquine" Hybrid515[10][12]

Section 4: Protocols for Biological Evaluation

A successful antimalarial drug candidate must be potent against the parasite but non-toxic to the host. The following protocols outline the standard cascade of assays used for evaluation.

Protocol 4.1: In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against parasite cultures. The SYBR Green I-based assay is widely used; it measures DNA content as a proxy for parasite proliferation.

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for CQS, K1 for CQR) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II and gentamicin at 37°C.

  • Drug Preparation: Prepare stock solutions of test compounds in DMSO and perform serial dilutions in culture medium.

  • Assay Plate: Add 100 µL of parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the diluted compounds. Include positive (e.g., Chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • Prepare a lysis buffer containing SYBR Green I dye, Tris buffer, saponin, and Triton X-100.

    • Add 100 µL of this lysis buffer to each well and mix.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Analysis: Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4.2: In Vivo Efficacy - 4-Day Suppressive Test

This is the standard primary in vivo test to evaluate the activity of a compound in a rodent malaria model, typically Plasmodium berghei in mice.[9][16]

Procedure:

  • Animal Model: Use Swiss albino mice (5-6 weeks old).

  • Infection: Inoculate mice intraperitoneally (IP) with 1x10⁷ P. berghei-infected red blood cells on Day 0.

  • Grouping: Randomly divide the mice into groups (n=5 per group): vehicle control, positive control (e.g., Chloroquine at 20 mg/kg), and test compound groups at various doses (e.g., 5, 10, 20 mg/kg).

  • Drug Administration: Administer the first dose of the drug orally (p.o.) or via IP injection approximately 2-4 hours post-infection. Continue dosing once daily for the next three days (Day 1, 2, 3).

  • Parasitemia Measurement: On Day 4, collect a thin blood smear from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.

  • Analysis: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group.

Protocol 4.3: Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line (e.g., MRC-5 human lung fibroblasts or HepG2 human liver cells) to assess the compound's selectivity.

Procedure:

  • Cell Culture: Culture the mammalian cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add a viability reagent like Resazurin (AlamarBlue) or MTT to each well and incubate for another 2-4 hours.

  • Reading: Measure the absorbance or fluorescence on a microplate reader.

  • Analysis: Calculate CC₅₀ values. The Selectivity Index (SI) is then determined by the ratio CC₅₀ / IC₅₀. An SI > 10 is generally considered a promising result.

G synthesis Synthesis of 4-Aminoquinoline Derivatives invitro In Vitro Screening (P. falciparum Assay) Determines IC₅₀ synthesis->invitro Test Potency cytotox Cytotoxicity Assay (Mammalian Cells) Determines CC₅₀ synthesis->cytotox Test Toxicity selectivity Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) invitro->selectivity cytotox->selectivity invivo In Vivo Efficacy (Mouse Model) 4-Day Suppressive Test selectivity->invivo If SI > 10 lead Lead Candidate invivo->lead If Active

Caption: Logical workflow for the evaluation of new antimalarial candidates.

Conclusion

4,7-dichloroquinoline remains an indispensable tool in the arsenal of medicinal chemists fighting malaria. Its favorable reactivity and established synthetic pathways provide a robust platform for generating novel 4-aminoquinoline derivatives. By systematically modifying the side chain and employing modern strategies like molecular hybridization, researchers can develop new candidates that are potent against both sensitive and resistant parasite strains. The protocols and insights provided herein offer a comprehensive framework for leveraging this critical intermediate in the ongoing quest for the next generation of antimalarial drugs.

References

Application Notes: 7,8-Dichloroquinoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, 7,8-dichloroquinoline derivatives are emerging as a significant class of molecules in anticancer research. Their structural versatility allows for modifications that can lead to compounds with potent and selective activity against various cancer cell lines.[1][3] These derivatives exert their anticancer effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), halting the cell cycle to prevent proliferation, and interfering with key signaling pathways essential for tumor growth and survival.[4][5] This document provides a detailed overview of their applications, quantitative efficacy data, and standardized protocols for their evaluation in a research setting.

Mechanisms of Anticancer Activity

The anticancer efficacy of this compound derivatives is often multifactorial, targeting several key cellular processes simultaneously.

  • Induction of Apoptosis: A primary mechanism is the induction of apoptosis.[4][6] Studies have shown that these derivatives can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[6][7] Key events include the disruption of the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors and the subsequent activation of caspase cascades, which are the executioners of cell death.[8][9]

  • Cell Cycle Arrest: Many this compound derivatives effectively inhibit cancer cell proliferation by inducing cell cycle arrest.[4] This arrest can occur at different phases, most commonly the G0/G1 or G2/M checkpoints, preventing the cell from proceeding with DNA replication or mitosis.[9][10][11] This effect is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[9][12]

  • Inhibition of Key Signaling Pathways: These compounds have been found to interfere with critical signaling pathways that are often dysregulated in cancer. Molecular docking and cellular studies suggest that derivatives can bind to and inhibit key protein kinases such as PI3K/mTOR, Src, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][7][10][13] By blocking these pathways, the derivatives can suppress signals that promote cell growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).

  • DNA and RNA Damage: Certain 7-chloro-(4-thioalkylquinoline) derivatives have been shown to inhibit the synthesis of DNA and RNA, directly impacting the cancer cells' ability to replicate and produce essential proteins.[3][11][14]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of various this compound derivatives against a range of human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Table 1: Cytotoxicity of 7-Chloroquinoline-1,2,3-triazoyl Carboxamide Derivatives

Compound Cell Line Cancer Type IC50 (µM) at 24h IC50 (µM) at 48h IC50 (µM) at 72h Citation
QTCA-1 MDA-MB-231 Triple-Negative Breast Cancer 20.60 20.42 19.91 [10]
QTCA-2 MDA-MB-231 Triple-Negative Breast Cancer >50 >50 >50 [10]

| QTCA-3 | MDA-MB-231 | Triple-Negative Breast Cancer | >50 | >50 | >50 |[10] |

Table 2: Cytotoxicity of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids

Compound Cell Line Cancer Type GI50 (µM) Citation
5d HuT78 T-cell Lymphoma 0.4 [8]
5d THP-1 Acute Monocytic Leukemia 0.6 [8]
8d THP-1 Acute Monocytic Leukemia 3.2 [8]
8d Raji Burkitt Lymphoma 3.8 [8]

| 12d | HuT78 | T-cell Lymphoma | 0.6 |[8] |

Table 3: Cytotoxicity of Miscellaneous 7-Chloroquinoline Derivatives

Derivative Class Compound Cell Line Cancer Type IC50 / GI50 (µM) Citation
MBHA Hybrid Ortho-nitro adduct MCF-7, HCT-116, etc. Breast, Colorectal, etc. 4.60 [15]
Hydrazone - Various (NCI-60 panel) 9 Tumor Types Submicromolar [16]
Dihydrazone 3b MCF-7 Breast Cancer 7.016 [17]
Dihydrazone 3c MCF-7 Breast Cancer 7.05 [17]

| Propanamide | 45 | MCF-7 | Breast Cancer | 1.32 |[2] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final concentration of DMSO should not exceed 0.5%.[15] Remove the old medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control - DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[15]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach approximately 70-80% confluency. Treat the cells with the desired concentrations of the derivative (e.g., at its IC50 and 2x IC50) and a vehicle control for 24 hours.[8]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound derivatives

  • Cold 70% ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2 for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software.[8]

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cellular Assays cluster_analysis Data Acquisition & Analysis seed Seed Cells in Plate (6 or 96-well) incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat with This compound Derivative incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt MTT Assay (Protocol 1) incubate2->mtt apoptosis Apoptosis Assay (Protocol 2) incubate2->apoptosis cellcycle Cell Cycle Assay (Protocol 3) incubate2->cellcycle reader Microplate Reader mtt->reader flow Flow Cytometer apoptosis->flow cellcycle->flow ic50 Calculate IC50 reader->ic50 apoptosis_quant Quantify Apoptosis (%) flow->apoptosis_quant cellcycle_dist Determine Cell Cycle Distribution (%) flow->cellcycle_dist

Caption: General experimental workflow for evaluating anticancer activity.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway derivative This compound Derivative mito Mitochondria derivative->mito induces death_receptor Death Receptors (e.g., Fas) derivative->death_receptor activates mmp Disruption of MMP mito->mmp cas9 Caspase-9 Activation mmp->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Apoptosis induction pathways targeted by derivatives.

cellcycle_pathway derivative This compound Derivative arrest1 ARREST derivative->arrest1 arrest2 ARREST derivative->arrest2 G1 G1 Phase checkpoint1 G1/S Checkpoint G1->checkpoint1 S S Phase G2 G2 Phase S->G2 checkpoint2 G2/M Checkpoint G2->checkpoint2 M M Phase M->G1 checkpoint1->S checkpoint2->M

Caption: Mechanism of action via cell cycle arrest.

References

Application Notes and Protocols: Click Chemistry Synthesis of 7,8-Dichloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of novel 1,2,3-triazole-containing quinoline analogs using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While specific literature on 7,8-dichloroquinoline is limited, the methodologies presented here are adapted from robust and well-established procedures for analogous chloro-substituted quinolines.[1][2][3][4][5][6] These protocols offer a reliable framework for researchers to explore the synthesis of this compound derivatives for applications in drug discovery and medicinal chemistry, particularly in developing agents with potential antimalarial, anticancer, and antiviral properties.[1][6][7][8]

Introduction to Click Chemistry in Quinoline Synthesis

Click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, has become an invaluable tool in medicinal chemistry for its high efficiency, reliability, and biocompatibility.[9][10][11][12] This reaction facilitates the rapid and specific formation of a stable 1,2,3-triazole linker by covalently joining a terminal alkyne and an azide.[8]

The quinoline scaffold is a "privileged" structure in drug discovery, found in numerous therapeutic agents, most notably the antimalarial drug chloroquine.[1][2] By combining the quinoline core with a triazole ring through click chemistry, researchers can generate large libraries of hybrid molecules.[13] The triazole moiety is not merely a linker; it can actively participate in binding to biological targets and improve the pharmacological profile of the parent molecule.[8] This document outlines the general synthetic strategies and detailed experimental procedures for creating novel this compound-triazole conjugates.

General Synthetic Workflow

The synthesis of quinoline-triazole hybrids can be approached via two primary pathways, depending on the availability of starting materials. The core strategy involves functionalizing the this compound scaffold with either an azide or an alkyne group, which is then "clicked" with a corresponding reaction partner.

G cluster_0 General Workflow start This compound Scaffold azide_path Pathway A: Azide Functionalization start->azide_path alkyne_path Pathway B: Alkyne Functionalization start->alkyne_path quinoline_azide This compound-Azide azide_path->quinoline_azide quinoline_alkyne This compound-Alkyne alkyne_path->quinoline_alkyne click_reaction CuAAC Click Reaction quinoline_azide->click_reaction quinoline_alkyne->click_reaction partner_alkyne Terminal Alkyne Partner partner_alkyne->click_reaction partner_azide Organic Azide Partner partner_azide->click_reaction final_product This compound-Triazole Conjugate click_reaction->final_product G cluster_1 Drug Discovery Logic drug Quinoline-Triazole Conjugate target Biological Target (e.g., Kinase, Protease, Microtubules) drug->target Binds & Inhibits pathway Disease Signaling Pathway target->pathway Activates outcome Therapeutic Outcome (e.g., Apoptosis, Pathogen Death) response Cellular Response (e.g., Proliferation, Inflammation) pathway->response Leads to response->outcome Blocked

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of 7,8-Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The 7,8-dichloroquinoline core is of particular interest for the development of novel therapeutic agents. Traditional synthetic methods for quinolines often require harsh reaction conditions, long reaction times, and the use of hazardous solvents.[4] Ultrasound-assisted synthesis has emerged as a green and efficient alternative, offering significant advantages such as reduced reaction times, increased yields, and milder reaction conditions.[2][5][6]

This document provides detailed application notes and protocols for the ultrasound-assisted synthesis of this compound derivatives. The methodologies are based on established procedures for analogous chloroquinoline derivatives, adapted for the synthesis of the 7,8-dichloro substituted scaffold.

Comparative Data of Synthesis Methods

The application of ultrasound irradiation can significantly enhance the efficiency of quinoline synthesis. The following table, based on data from the synthesis of analogous 7-chloroquinoline derivatives, illustrates the advantages of ultrasound-assisted methods over conventional heating.

ParameterConventional HeatingUltrasound-AssistedReference(s)
Reaction Time Several hours30-40 minutes[1][2]
Yield ModerateGood to Excellent (78-89%)[2]
Temperature Often high (e.g., >150°C)Ambient to 90°C[1][3]
Energy Consumption HighLow[4]
Process Complexity Often requires specialized high-temperature apparatusSimple ultrasonic bath[2]

Experimental Protocols

The following protocols are adapted for the synthesis of this compound derivatives. The foundational strategy involves a nucleophilic substitution reaction on a suitable precursor, facilitated by ultrasound irradiation. A plausible approach is the Gould-Jacobs reaction starting from 2,3-dichloroaniline.[7][8]

Protocol 1: Synthesis of 4-Hydroxy-7,8-dichloroquinoline via Gould-Jacobs Reaction (Ultrasound-Assisted)

This protocol describes the initial cyclization to form the quinoline core.

Materials:

  • 2,3-Dichloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Ultrasonic bath or probe sonicator

  • Round-bottom flask

  • Condenser

Procedure:

  • In a round-bottom flask, combine 2,3-dichloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Add a suitable high-boiling point solvent.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a constant frequency (e.g., 35-40 kHz) and a temperature of 90°C for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The cyclized product, ethyl 4-hydroxy-7,8-dichloroquinoline-3-carboxylate, will precipitate.

  • Collect the solid by filtration and wash with a cold solvent (e.g., ethanol).

  • For the final 4-hydroxy-7,8-dichloroquinoline, the ester can be hydrolyzed with a base (e.g., NaOH) followed by decarboxylation.

Protocol 2: Synthesis of 4-Amino-7,8-dichloroquinoline Derivatives (Ultrasound-Assisted)

This protocol details the amination of a 4,7,8-trichloroquinoline precursor (hypothetically synthesized from the product of Protocol 1). This is analogous to the synthesis of other 4-aminoquinoline derivatives.[1][3]

Materials:

  • 4,7,8-Trichloroquinoline (precursor)

  • Appropriate amine (e.g., o-phenylenediamine, thiosemicarbazide)

  • Ethanol

  • Ultrasonic bath

  • Round-bottom flask

  • Condenser

Procedure:

  • In a round-bottom flask, mix 4,7,8-trichloroquinoline (0.01 mol) with the desired amine (0.01 mol) in ethanol (15 ml).

  • Place the flask in an ultrasonic bath and reflux for 30 minutes at a suitable temperature (e.g., ambient or 90°C).[1][3]

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, add chloroform (150 ml) as an organic solvent.

  • Wash the mixture with 1N NaOH (150 ml) to separate the organic layer.

  • The crude product can be obtained by evaporating the solvent and purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the ultrasound-assisted synthesis of this compound derivatives.

G Start Starting Materials (e.g., 2,3-Dichloroaniline, Amine) Mixing Mixing in Solvent (e.g., Ethanol) Start->Mixing Ultrasound Ultrasound-Assisted Reaction (30-120 min) Mixing->Ultrasound Workup Work-up & Purification (Extraction/Filtration, Recrystallization) Ultrasound->Workup Product Final Product (this compound Derivative) Workup->Product

Caption: General workflow for the synthesis.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression from starting materials to the final biologically active compounds, based on analogous syntheses.[2]

G Precursors Precursors (e.g., 4,7,8-Trichloroquinoline) Intermediates Intermediates (e.g., N-(7,8-dichloroquinolin-4-yl)-benzene-1,2-diamine) Precursors->Intermediates Ultrasound-Assisted Amination Final_Products Final Products (e.g., Schiff Bases, Thioxopyrimidinones) Intermediates->Final_Products Further Derivatization

Caption: Logical progression of synthesis.

References

Application Notes and Protocols for the Quantification of 7,8-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical techniques and detailed protocols for the quantitative analysis of 7,8-Dichloroquinoline. The methodologies described herein are based on established analytical principles for quinoline derivatives and are intended to serve as a foundational guide for the development and validation of specific assays for this compound in various matrices.

Overview of Analytical Techniques

The quantification of quinoline derivatives, including halogenated analogues like this compound, is crucial in pharmaceutical development, environmental monitoring, and quality control. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. When coupled with a UV detector (HPLC-UV), it provides a robust and reliable method for the analysis of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds and offers excellent selectivity and sensitivity.

  • UV-Visible Spectrophotometry is a simpler and more accessible technique based on the absorption of ultraviolet or visible light by the analyte. While it may have limitations in terms of selectivity for complex mixtures, it can be a valuable tool for the quantification of this compound in relatively pure samples.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of quinoline derivatives using various analytical methods. It is important to note that this data is for structurally related compounds and should be used as a reference for method development for this compound. Specific validation would be required to establish performance characteristics for the target analyte.

Table 1: HPLC Methods for Quinoline Derivatives

AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Correlation Coefficient (r²)Reference Compound
5,7-dichloroquinolin-8-ol33 - 77Not ReportedNot Reported0.9989Halquinol Component[3]
5-chloroquinolin-8-ol12 - 28Not ReportedNot Reported0.9997Halquinol Component[3]
Decitabine5 - 25Not ReportedNot Reported0.9991Structurally Dissimilar[4]

Table 2: GC-MS Method Parameters for General Organic Analytes

ParameterValueNote
Limit of Detectionpg/mL rangeGeneral capability of modern GC-MS systems.[5]
Precision (%RSD)1.57% - 2.56% (Interday)Data for a different multi-component analysis.[6]

Table 3: UV-Vis Spectrophotometry for Quinolines

AnalyteWavelength (λmax) (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Sandell's Sensitivity (µg·cm⁻²)Reference Compound
Decitabine2545 - 25Not ReportedNot ReportedStructurally Dissimilar[4]
Diiodohydroxyquinoline5152.0 - 20.0Not Reported0.091Related Quinolone[7]
Molybdenum(VI)-DIHQ complex397Not ReportedNot Reported0.00985Metal Complex[8]

Experimental Protocols

The following are detailed protocols for the quantification of this compound using HPLC-UV, GC-MS, and UV-Visible Spectrophotometry. These protocols are generalized and should be optimized and validated for the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

A. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Depending on the matrix, sample preparation may involve extraction, filtration, or dilution. A common approach for solid samples is ultrasonic extraction into an organic solvent, followed by filtration through a 0.45 µm filter.[9]

B. HPLC Instrumentation and Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for quinoline analysis.[3][9]

  • Mobile Phase: A mixture of acetonitrile and water is typically used.[10] The ratio should be optimized for optimal separation. An acidic modifier like phosphoric acid or formic acid may be added to improve peak shape.[10]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 10-20 µL.[3][9]

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution. For related compounds, wavelengths around 254 nm have been used.[4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

C. Data Analysis

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).[11][12]

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow start Start sample_prep Sample Preparation (Extraction/Filtration) start->sample_prep standard_prep Standard Preparation start->standard_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatograms) hplc_analysis->data_acquisition calibration_curve Calibration Curve Construction data_acquisition->calibration_curve quantification Quantification of This compound calibration_curve->quantification end End quantification->end

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound using GC-MS.

A. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as chloroform or dichloromethane.

  • Calibration Standards: Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For liquid samples, a liquid-liquid extraction may be employed. For solid samples, extraction with a suitable solvent followed by concentration may be necessary. The final extract should be in a volatile solvent compatible with GC injection.

B. GC-MS Instrumentation and Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[1]

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often suitable.[13]

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: An initial temperature of around 90°C, held for a few minutes, followed by a temperature ramp (e.g., 20 °C/min) to a final temperature of 260-280 °C, held for a few minutes.[9] This program should be optimized to ensure good separation and peak shape.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or other suitable mass analyzer.

  • Scan Range: A mass range of m/z 50-400 is generally sufficient to cover the parent ion and major fragments of this compound.

C. Data Analysis

  • Acquire data in both full scan mode for qualitative identification and selected ion monitoring (SIM) mode for quantitative analysis.

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.

  • Determine the concentration in the samples from the calibration curve.

Diagram 2: GC-MS Experimental Workflow

GCMS_Workflow start Start sample_prep Sample Preparation (Extraction/Derivatization) start->sample_prep gc_separation GC Separation sample_prep->gc_separation ms_detection MS Detection (EI, Full Scan/SIM) gc_separation->ms_detection data_analysis Data Analysis (Retention Time & Mass Spec) ms_detection->data_analysis quantification Quantification data_analysis->quantification end End quantification->end

Caption: Workflow for the quantification of this compound by GC-MS.

UV-Visible Spectrophotometry

This protocol describes a straightforward method for quantifying this compound in solution using UV-Vis spectrophotometry.

A. Sample Preparation

  • Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Standard Solution: Prepare an accurate stock solution of this compound in the chosen solvent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

B. Instrumentation and Measurement

  • Instrument: A double-beam UV-Visible spectrophotometer.

  • Wavelength Scan: Scan a standard solution of this compound over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.

C. Data Analysis

  • Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.

  • According to Beer-Lambert law, the relationship should be linear.

  • Determine the concentration of this compound in the samples by measuring their absorbance and using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, m is the slope, x is the concentration, and c is the y-intercept).[2]

Diagram 3: UV-Vis Spectrophotometry Logical Relationship

UVVis_Logic beer_lambert Beer-Lambert Law (A = εbc) concentration Analyte Concentration (c) beer_lambert->concentration absorbance Absorbance (A) beer_lambert->absorbance calibration Linear Calibration Curve concentration->calibration absorbance->calibration quantification Unknown Concentration Determination calibration->quantification

Caption: Logical relationship for quantification by UV-Vis Spectrophotometry.

Conclusion

The analytical techniques of HPLC-UV, GC-MS, and UV-Visible Spectrophotometry are all viable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols provided in these application notes serve as a starting point for method development. It is imperative that any method be fully validated according to the relevant guidelines (e.g., ICH) to ensure accurate and reliable results.

References

Application Notes and Protocols for the Analysis of 7,8-Dichloroquinoline by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dichloroquinoline is a halogenated derivative of quinoline. The quinoline scaffold is a significant structural motif in a variety of biologically active compounds and synthetic intermediates. Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices, including in-process control samples, final drug products, and biological samples for pharmacokinetic studies.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As specific methods for this compound are not widely published, the following protocols have been developed based on established methods for the closely related isomer, 4,7-dichloroquinoline, and other halogenated quinolines. These methods are intended to serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reverse-phase HPLC method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Quantitative Data Summary

The following table summarizes typical performance characteristics expected from a well-developed HPLC-UV method for quinoline derivatives. These values should be established specifically for this compound during method validation.

ParameterExpected Performance
Retention Time (t_R_) 5 - 10 minutes
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Reagent grade phosphoric acid or formic acid.

2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid or Formic Acid). A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 235 nm (This should be optimized by determining the UV spectrum of this compound)
Run Time 15 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation (for a solid dosage form):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.

    • Add a suitable volume of methanol and sonicate for 15 minutes to dissolve the active ingredient.

    • Dilute to volume with methanol and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability

Before sample analysis, inject the working standard solution (e.g., 10 µg/mL) five times. The system is suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%.

5. Analysis and Calculation

Inject the standard and sample solutions into the HPLC system. The concentration of this compound in the sample is determined by comparing the peak area of the sample to the calibration curve generated from the working standard solutions.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions hplc_system HPLC System (Pump, Autosampler, Column, Detector) prep_standard->hplc_system Inject prep_sample Prepare Sample Solutions prep_sample->hplc_system Inject data_acquisition Data Acquisition hplc_system->data_acquisition Signal calibration Generate Calibration Curve data_acquisition->calibration quantification Quantify Sample Concentration data_acquisition->quantification calibration->quantification report Generate Report quantification->report

Caption: General experimental workflow for HPLC analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This LC-MS/MS method is designed for the sensitive and selective quantification of this compound in complex matrices such as plasma or tissue extracts, making it ideal for pharmacokinetic and bioanalytical studies. A stable isotope-labeled internal standard (e.g., this compound-d5) is highly recommended for the most accurate and precise results. If a deuterated standard is unavailable, a structurally similar compound that is not present in the sample can be used.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the expected performance characteristics for an LC-MS/MS method for this compound.

ParameterExpected Performance
Retention Time (t_R_) 2 - 5 minutes
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal and compensated by internal standard
Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • This compound reference standard.

  • Internal Standard (IS): Stable isotope-labeled this compound (preferred) or a suitable structural analog.

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Biological matrix (e.g., plasma, tissue homogenate).

2. LC and MS/MS Conditions

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of a standard solution of this compound. The protonated molecule [M+H]⁺ will be the precursor ion. Two to three product ions should be selected for quantification and confirmation.
Collision Energy (CE) To be optimized for each MRM transition.
Dwell Time 50 - 100 ms

3. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare separate stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard and IS Solutions: Prepare working solutions by diluting the stock solutions in 50:50 acetonitrile:water.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank biological matrix with appropriate volumes of the working standard solutions to prepare calibration standards and QC samples at various concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard at a fixed concentration.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

4. Data Analysis

The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample_aliquot Aliquot Sample add_is Add Internal Standard sample_aliquot->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration area_ratio Calculate Area Ratio (Analyte/IS) peak_integration->area_ratio quantification Quantification using Calibration Curve area_ratio->quantification final_report Final Report quantification->final_report

Caption: A typical workflow for bioanalytical sample preparation and LC-MS/MS analysis.

Disclaimer

The methods described in this document are intended as a starting point for the analysis of this compound. It is essential to perform comprehensive method development and validation in accordance with the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the accuracy, precision, and reliability of the results for your specific application. The chromatographic conditions, especially the mobile phase composition and gradient, may require optimization for the specific instrument and column used. Similarly, the mass spectrometric parameters must be optimized for this compound.

References

Application Notes & Protocols: Strategic C4-Functionalization of the 7,8-Dichloroquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

The 7,8-dichloroquinoline scaffold is a critical pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Functionalization of this core, particularly at the C4 position, is a pivotal strategy for modulating biological activity, a concept historically validated by the success of 4-aminoquinoline antimalarials like chloroquine.[1][4][5] The inherent electronic properties of the quinoline ring system render the C4 position highly susceptible to modification. The electron-withdrawing nature of the pyridinic nitrogen atom creates an electron-deficient C4-carbon, making the C4-chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr).[6][7][8] This reactivity is highly regioselective, with the C4-chlorine being significantly more labile than the chlorine atom at the C7 position on the carbocyclic ring.[9]

This guide provides a detailed exploration of the primary synthetic strategies for C4 functionalization, offering both high-level application insights and detailed, field-proven laboratory protocols. We will cover direct nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions, providing the necessary tools to generate diverse libraries of C4-substituted 7,8-dichloroquinolines for drug discovery and development programs.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

Nucleophilic aromatic substitution is the most direct and widely employed method for functionalizing the C4 position of this compound. The reaction proceeds via a well-established addition-elimination mechanism, which is initiated by the attack of a nucleophile at the electron-poor C4 carbon. This step, which temporarily disrupts the ring's aromaticity, forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored through the expulsion of the chloride leaving group, yielding the C4-substituted product.[8][10]

Caption: General workflow for the SNAr mechanism.

Application Note: C4-Amination via SNAr

The synthesis of 4-amino-7,8-dichloroquinolines is a cornerstone transformation, creating precursors for a vast array of biologically active molecules.[4][5] The reaction is typically performed by heating this compound with a primary or secondary amine.

Causality Behind Experimental Choices:

  • Solvent Selection: Reactions with highly nucleophilic, low-boiling amines are often conducted "neat" (without solvent) to maximize reactant concentration and drive the reaction forward.[5][9] For less reactive or solid amines, high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or alcohols like ethanol are used to ensure solubility and achieve the necessary reaction temperatures.[7]

  • Temperature: High temperatures (typically 80-130°C) are required to overcome the activation energy associated with the initial nucleophilic attack and disruption of the quinoline's aromaticity.[5]

  • Stoichiometry: An excess of the amine nucleophile is often used. This not only shifts the equilibrium towards the product but also ensures that the amine can act as both the nucleophile and the base to neutralize the HCl generated in situ.

Detailed Protocol 1: Synthesis of N¹,N¹-Dimethyl-N³-(7,8-dichloroquinolin-4-yl)propane-1,3-diamine

This protocol details a typical SNAr reaction using an aliphatic diamine, a common structural motif in antimalarial drug candidates.[5]

Materials:

  • This compound

  • N,N-Dimethylpropane-1,3-diamine

  • Dichloromethane (DCM)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (e.g., 500 mg, 2.34 mmol, 1.0 eq) with N,N-dimethylpropane-1,3-diamine (4.68 mmol, 2.0 eq).

  • Heating: Place the flask in a preheated oil bath at 130°C and stir the mixture vigorously under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10:1 DCM:Methanol). The reaction is typically complete within 8-12 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the crude reaction mixture with dichloromethane (25 mL). c. Transfer the solution to a separatory funnel and wash successively with 5% aq. NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and finally, brine (1 x 15 mL). The basic wash is critical for removing any unreacted amine starting material and hydrochloride salts.[5] d. Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure 4-amino-substituted product.

Nucleophile Solvent/Conditions Temperature (°C) Time (h) Yield (%) Reference
Ethane-1,2-diamineNeat80 then 1301 then 7Not Specified[5]
N,N-Dimethylpropane-1,3-diamineNeat1308Not Specified[5]
1,3-DiaminopropaneNeatReflux283[9]
3-Amino-1,2,4-triazoleEthanol90 (Ultrasound)0.578-89[9]

Part 2: Palladium-Catalyzed Cross-Coupling at the C4 Position

While SNAr is effective, its scope is largely limited to N- and O-nucleophiles. Palladium-catalyzed cross-coupling reactions dramatically expand the range of accessible C4-functionalized quinolines, enabling the formation of C-N and C-C bonds with functionalities that are incompatible with SNAr conditions.[11][12] These methods are pillars of modern drug discovery.[13]

Application Note: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[11][14] It is particularly advantageous for coupling less nucleophilic amines (e.g., anilines, amides) or when milder reaction conditions are paramount to preserve sensitive functional groups elsewhere in the molecule.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction's success hinges on the combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized phosphine ligand. For challenging substrates like aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential.[15] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.[16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is common, though carbonates like Cs₂CO₃ are used for more base-sensitive substrates.[16]

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Therefore, all reagents and solvents must be deoxygenated, and the reaction must be run under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation.

BHA_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 L-Pd(0) PdII_OxAd L-Pd(II)(Ar)(Cl) Pd0->PdII_OxAd Oxidative Addition (Ar-Cl) PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺Cl⁻ PdII_OxAd->PdII_Amine Ligand Exchange (+ HNR₂) PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation (- Base-H⁺Cl⁻) PdII_Amido->Pd0 Reductive Elimination (+ Ar-NR₂)

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Detailed Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general framework for the C4-amination of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, deoxygenated toluene

  • Schlenk tube or glovebox

  • Standard glassware for work-up and purification

Procedure:

  • Inert Atmosphere Setup: Dry a Schlenk tube under vacuum with a heat gun and backfill with argon or nitrogen.

  • Reagent Addition: a. Inside a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 eq) to the Schlenk tube. b. Add this compound (1.0 eq) and the aniline derivative (1.2 eq).

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe (to a concentration of ~0.1 M).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110°C. Stir for 12-24 hours.

  • Monitoring & Work-up: a. Monitor the reaction by TLC or LC-MS. b. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. c. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Application Note: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is the preeminent method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and vinyl substituents at the C4 position.[13][17] This reaction is highly valued for its operational simplicity and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

  • Catalyst: A common and effective catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), often used as a complex with DCM. It is robust and effective for a wide range of aryl chlorides.[13]

  • Boronic Acid/Ester: The organoboron coupling partner is typically an arylboronic acid. These reagents are often crystalline, air-stable solids, making them easy to handle.

  • Base: An aqueous solution of a base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation to the palladium center.

Detailed Protocol 3: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • PdCl₂(dppf)·CH₂Cl₂

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (deoxygenated)

  • Round-bottom flask or microwave vial

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), PdCl₂(dppf)·CH₂Cl₂ (5 mol%), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add deoxygenated 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heating: Heat the mixture to 90-100°C with vigorous stirring for 6-18 hours until TLC or LC-MS analysis indicates consumption of the starting material.

  • Work-up: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the C4-aryl-7,8-dichloroquinoline.

Reaction Type Catalyst/Ligand Base Solvent Key Features Reference
Buchwald-HartwigPd(OAc)₂ / XPhosKOt-BuTolueneEffective for C-N coupling with anilines on electron-rich systems.[18]
Buchwald-HartwigPd₂(dba)₃ / BINAPNaOt-BuTolueneA first-generation reliable system for primary amines.[11]
Suzuki-MiyauraPdCl₂(dppf)·CH₂Cl₂K₂CO₃Dioxane/H₂ORobust and versatile for C-C coupling with boronic acids.[13]
Suzuki-MiyauraPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OClassic conditions, suitable for many aryl halide substrates.[17]

References

Synthesis of 4-amino-7,8-dichloroquinoline: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the synthetic pathway for obtaining 4-amino-7,8-dichloroquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The procedure commences with the well-established Gould-Jacobs reaction to construct the quinoline core from commercially available 2,3-dichloroaniline. Subsequent saponification, decarboxylation, and chlorination steps yield the crucial intermediate, 4,7,8-trichloroquinoline. The final product is achieved through a regioselective nucleophilic aromatic substitution at the C4 position. This document provides detailed, step-by-step protocols, mechanistic insights, and expert commentary to ensure reproducibility and a thorough understanding of the synthetic strategy.

Introduction

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous therapeutic agents. The 4-aminoquinoline moiety, in particular, is renowned for its presence in antimalarial drugs like chloroquine. The specific substitution pattern of the quinoline ring significantly influences the biological activity of the resulting compounds. 4-amino-7,8-dichloroquinoline presents an interesting target for the development of novel therapeutic agents due to its unique electronic and steric properties conferred by the vicinal chloro substituents on the benzene ring. This guide provides a robust and detailed procedure for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Overall Synthetic Scheme

The synthesis of 4-amino-7,8-dichloroquinoline is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulations to introduce the desired amino group at the 4-position. The overall transformation is depicted below:

Overall Synthesis A 2,3-Dichloroaniline C Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate A->C Gould-Jacobs Reaction B Diethyl Ethoxymethylenemalonate B->C D 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid C->D Saponification E 7,8-Dichloro-4-hydroxyquinoline D->E Decarboxylation F 4,7,8-Trichloroquinoline E->F Chlorination G 4-Amino-7,8-dichloroquinoline F->G Amination

Caption: Overall synthetic workflow for 4-amino-7,8-dichloroquinoline.

Experimental Protocols

PART 1: Synthesis of the Quinoline Core via Gould-Jacobs Reaction

The initial and crucial step in this synthesis is the construction of the 7,8-dichloro-4-hydroxyquinoline ring system using the Gould-Jacobs reaction.[1] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization.

Step 1: Synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

This procedure is adapted from the established Gould-Jacobs methodology for substituted anilines.[2]

  • Materials:

    • 2,3-Dichloroaniline

    • Diethyl ethoxymethylenemalonate (EMME)

    • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Protocol:

    • In a round-bottom flask, combine 2,3-dichloroaniline (0.5 mol) and diethyl ethoxymethylenemalonate (0.5 mol).

    • Heat the mixture with stirring to 130°C. Ethanol will begin to distill from the reaction mixture.

    • Maintain this temperature for 1.5 hours, collecting the evolved ethanol. The reaction progress can be monitored by observing the cessation of ethanol distillation.

    • In a separate, larger flask equipped with a reflux condenser and a mechanical stirrer, heat the high-boiling point solvent to 240-250°C.

    • Slowly and carefully add the crude anilino-methylene malonate intermediate from the first step to the hot solvent.

    • Maintain the temperature and continue stirring for an additional 30-60 minutes to ensure complete cyclization. The product will precipitate from the hot solution.

    • Allow the reaction mixture to cool to below 100°C and then add a sufficient volume of hexane or heptane to precipitate the product fully and facilitate filtration.

    • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling point solvent.

    • Dry the resulting solid, ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, under vacuum. A yield of approximately 96% can be expected.[2]

Causality and Insights: The initial condensation reaction is a nucleophilic substitution of the ethoxy group of EMME by the aniline nitrogen. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyl groups, followed by elimination of ethanol to form the quinoline ring. A high-boiling point solvent is essential to achieve the high temperature required for this cyclization.

PART 2: Functional Group Manipulations

The next series of steps involves the conversion of the 3-carboxylate and 4-hydroxyl groups to prepare the molecule for the final amination.

Step 2: Saponification to 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

The ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

  • Materials:

    • Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

    • 10% Aqueous Sodium Hydroxide (NaOH) solution

    • Concentrated Hydrochloric Acid (HCl)

  • Protocol:

    • Suspend the ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate from the previous step in a 10% aqueous NaOH solution.

    • Heat the mixture to reflux with vigorous stirring until all the solid has dissolved, indicating complete saponification (typically 1-2 hours).

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated HCl to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Step 3: Decarboxylation to 7,8-Dichloro-4-hydroxyquinoline

The carboxylic acid is removed by heating in a high-boiling point solvent.

  • Materials:

    • 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

    • High-boiling point solvent (e.g., Dowtherm A)

  • Protocol:

    • Suspend the 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid in Dowtherm A in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approximately 250-260°C) and maintain this temperature for 1-2 hours, or until the evolution of carbon dioxide ceases.

    • Cool the reaction mixture and add hexane or a similar non-polar solvent to precipitate the product.

    • Collect the solid 7,8-dichloro-4-hydroxyquinoline by vacuum filtration, wash with hexane, and dry.

Step 4: Chlorination to 4,7,8-Trichloroquinoline

The 4-hydroxyl group is converted to a more reactive chloro group, which is a better leaving group for the subsequent nucleophilic substitution.

  • Materials:

    • 7,8-Dichloro-4-hydroxyquinoline

    • Phosphorus oxychloride (POCl₃)

  • Protocol:

    • In a well-ventilated fume hood, carefully add 7,8-dichloro-4-hydroxyquinoline to an excess of phosphorus oxychloride (POCl₃ can serve as both the reagent and the solvent).

    • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8.

    • The solid product, 4,7,8-trichloroquinoline, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Self-Validation: The progress of the chlorination can be monitored by TLC. The starting 4-hydroxyquinoline is significantly more polar than the 4-chloroquinoline product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the product.

PART 3: Final Amination Step

The final step is the introduction of the amino group at the 4-position via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen makes the C4 position particularly susceptible to nucleophilic attack.

Step 5: Synthesis of 4-Amino-7,8-dichloroquinoline

  • Materials:

    • 4,7,8-Trichloroquinoline

    • Ammonium hydroxide (concentrated aqueous solution) or Ammonia in a suitable solvent (e.g., ethanol)

    • A sealed reaction vessel (e.g., a pressure tube or autoclave)

  • Protocol:

    • Place 4,7,8-trichloroquinoline and a significant excess of the ammonia source (e.g., concentrated ammonium hydroxide) in a sealed reaction vessel.

    • Heat the mixture to 120-140°C for several hours (e.g., 8-12 hours). The progress of the reaction can be monitored by TLC.

    • After cooling the reaction vessel to room temperature, carefully open it in a well-ventilated fume hood.

    • The product may precipitate upon cooling. If not, the reaction mixture can be diluted with water to induce precipitation.

    • Collect the solid 4-amino-7,8-dichloroquinoline by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Expertise & Experience: The chlorine atom at the 4-position of the quinoline ring is significantly more reactive towards nucleophilic substitution than those at the 7 and 8 positions. This is due to the stabilizing effect of the quinoline nitrogen on the Meisenheimer intermediate formed during the SNAr reaction. Using an excess of the aminating agent and elevated temperatures ensures a good conversion to the desired product.

Data Presentation

StepStarting MaterialReagentsProductExpected Yield
12,3-DichloroanilineDiethyl ethoxymethylenemalonate, Dowtherm AEthyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate~96%[2]
2Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylateNaOH, HCl7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acidHigh
37,8-Dichloro-4-hydroxyquinoline-3-carboxylic acidDowtherm A7,8-Dichloro-4-hydroxyquinolineGood
47,8-Dichloro-4-hydroxyquinolinePOCl₃4,7,8-TrichloroquinolineGood to High
54,7,8-TrichloroquinolineNH₄OH4-Amino-7,8-dichloroquinolineModerate to Good

Visualization of Key Mechanisms

Gould-Jacobs Reaction Mechanism

Gould_Jacobs cluster_0 Condensation cluster_1 Cyclization cluster_2 Aromatization Aniline 2,3-Dichloroaniline Intermediate1 Anilinomethylene malonate Aniline->Intermediate1 + EMME - EtOH CyclizedIntermediate Dihydroxyquinoline intermediate Intermediate1->CyclizedIntermediate Heat Product Ethyl 7,8-dichloro-4-hydroxy- quinoline-3-carboxylate CyclizedIntermediate->Product - EtOH SNAr Start 4,7,8-Trichloroquinoline Intermediate Meisenheimer Complex Start->Intermediate + NH3 Product 4-Amino-7,8-dichloroquinoline Intermediate->Product - Cl-

References

Troubleshooting & Optimization

Improving yield in 7,8-Dichloroquinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 7,8-Dichloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the this compound core structure?

A1: The Gould-Jacobs reaction is a widely employed and reliable method for synthesizing the this compound scaffold, starting from 2,3-dichloroaniline and diethyl ethoxymethylenemalonate. This multi-step process involves condensation, thermal cyclization, hydrolysis, decarboxylation, and a final conversion of the 4-hydroxy group.

Q2: My Gould-Jacobs cyclization step is giving a low yield. What are the critical parameters to optimize?

A2: The thermal cyclization of the intermediate, diethyl [(2,3-dichloroanilino)methylene]malonate, is a critical, high-temperature step. Low yields are often due to incomplete reaction or thermal degradation. Key parameters to optimize include:

  • Temperature: The reaction typically requires high temperatures, often in the range of 250-300°C.

  • Reaction Time: A balance must be struck to ensure complete cyclization without causing significant product degradation.

  • High-Boiling Solvent: The use of a high-boiling inert solvent like Dowtherm A or diphenyl ether is crucial for maintaining a consistent and high reaction temperature.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Q3: What are the expected side products in the synthesis of this compound via the Gould-Jacobs reaction?

A3: Common side products can include:

  • Incomplete cyclization product: The unreacted diethyl [(2,3-dichloroanilino)methylene]malonate.

  • Over-decarboxylation: Loss of the carboxylic acid group before the final chlorination step.

  • Tar formation: Due to the high temperatures involved, polymerization and degradation of starting materials and intermediates can lead to the formation of tarry residues.

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be determined empirically.

  • Column Chromatography: Silica gel column chromatography can be effective for separating the desired product from impurities. The choice of eluent will depend on the polarity of the impurities.

  • Acid-Base Extraction: As a basic compound, this compound can be separated from non-basic impurities by dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product.

Troubleshooting Guides

Problem 1: Low Yield in the Initial Condensation Reaction
Symptom Possible Cause Suggested Solution
Significant amount of unreacted 2,3-dichloroaniline remains (as determined by TLC or GC-MS).Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting aniline is consumed.
Formation of multiple unidentified spots on TLC.Presence of impurities in starting materials.Ensure the purity of 2,3-dichloroaniline and diethyl ethoxymethylenemalonate. Redistill or recrystallize starting materials if necessary.
Reaction mixture becomes very dark or tarry.Reaction temperature is too high.Reduce the reaction temperature and monitor for any improvement in the reaction profile.
Problem 2: Inefficient Cyclization of Diethyl [(2,3-dichloroanilino)methylene]malonate
Symptom Possible Cause Suggested Solution
Low conversion to the cyclized product, with the starting intermediate being the major component.Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature in increments of 10-20°C. If increasing the temperature leads to degradation, extend the reaction time at the current temperature.
Significant tar formation.Reaction temperature is too high or the reaction is heated for too long.Optimize the temperature and reaction time to find a balance between cyclization and degradation. Consider using a high-boiling inert solvent to ensure even heating.
Product is a viscous oil and difficult to crystallize.Presence of impurities or residual high-boiling solvent.Purify the crude product using column chromatography. Ensure the high-boiling solvent is thoroughly removed under high vacuum.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Model Gould-Jacobs Reaction

EntryTemperature (°C)Time (min)Yield (%)Observation
125010~1Incomplete cyclization.
2300237Higher temperature improves the cyclization rate.
32503010Longer reaction time at a lower temperature is not effective.
43003028Product degradation occurs with prolonged heating at a high temperature.
5300547Optimal conditions: High temperature with a short reaction time maximizes the yield.

Note: This data is for a model Gould-Jacobs reaction and should be used as a guideline for optimizing the synthesis of 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from the Gould-Jacobs synthesis of related quinoline derivatives.

Step 1: Condensation

  • In a round-bottom flask, combine 2,3-dichloroaniline (0.5 mol) and diethyl ethoxymethylenemalonate (0.5 mol).

  • Heat the mixture at 130°C with stirring while distilling off the ethanol that is formed.

  • Continue heating for approximately 1.5 hours. The crude diethyl [(2,3-dichloroanilino)methylene]malonate can be used directly in the next step.

Step 2: Cyclization

  • In a separate flask, heat a high-boiling solvent such as Dowtherm A to its boiling point (approximately 250°C).

  • Slowly add the crude product from Step 1 to the hot solvent.

  • Continue heating at this temperature for about 15-30 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate.

  • Collect the solid by filtration and wash with the non-polar solvent.

Protocol 2: Synthesis of this compound (Adapted from 4,7-dichloroquinoline synthesis)

Step 1: Hydrolysis of the Ester

  • Suspend the crude ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with vigorous stirring until the solid ester completely dissolves (approximately 1-2 hours).

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration and wash thoroughly with water.

Step 2: Decarboxylation

  • Suspend the dried 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid in a high-boiling solvent like Dowtherm A.

  • Heat the mixture to boiling for about 1 hour to effect decarboxylation, yielding 7,8-dichloro-4-hydroxyquinoline.

  • Cool the mixture and collect the precipitated solid by filtration.

Step 3: Conversion to this compound

  • Suspend the dried 7,8-dichloro-4-hydroxyquinoline in phosphorus oxychloride (POCl₃).

  • Heat the mixture, for example, to 110-120°C, for several hours. The reaction should be monitored by TLC.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base such as sodium hydroxide or ammonia to precipitate the crude this compound.

  • Collect the solid by filtration, wash with water, and dry. The crude product can then be purified by recrystallization or column chromatography.

Mandatory Visualization

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_condensation Condensation cluster_intermediate1 Intermediate 1 cluster_cyclization Cyclization cluster_intermediate2 Intermediate 2 cluster_hydrolysis Hydrolysis cluster_intermediate3 Intermediate 3 cluster_decarboxylation Decarboxylation cluster_intermediate4 Intermediate 4 cluster_chlorination Chlorination cluster_final_product Final Product A 2,3-Dichloroaniline C Heat at 130°C A->C B Diethyl ethoxymethylenemalonate B->C D Diethyl [(2,3-dichloroanilino)methylene]malonate C->D E Heat in Dowtherm A (~250°C) D->E F Ethyl 7,8-dichloro-4-hydroxy- quinoline-3-carboxylate E->F G 1. Reflux with NaOH(aq) 2. Acidify with HCl F->G H 7,8-Dichloro-4-hydroxy- quinoline-3-carboxylic acid G->H I Heat in Dowtherm A H->I J 7,8-Dichloro-4-hydroxyquinoline I->J K Heat with POCl₃ J->K L This compound K->L

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Troubleshooting_Yield cluster_check_step Identify Problematic Step cluster_solutions_condensation Condensation Solutions cluster_solutions_cyclization Cyclization Solutions cluster_solutions_final Final Steps Solutions Start Low Yield in This compound Synthesis CheckCondensation Condensation Step Issue? Start->CheckCondensation CheckCyclization Cyclization Step Issue? CheckCondensation->CheckCyclization No Sol_Cond_TimeTemp Increase reaction time/temperature CheckCondensation->Sol_Cond_TimeTemp Yes Sol_Cond_Purity Check starting material purity CheckCondensation->Sol_Cond_Purity Yes CheckFinalSteps Hydrolysis/Decarboxylation/ Chlorination Issue? CheckCyclization->CheckFinalSteps No Sol_Cyc_Temp Optimize temperature (250-300°C) CheckCyclization->Sol_Cyc_Temp Yes Sol_Cyc_Time Optimize reaction time CheckCyclization->Sol_Cyc_Time Yes Sol_Cyc_Atmosphere Use inert atmosphere CheckCyclization->Sol_Cyc_Atmosphere Yes Sol_Final_Hydrolysis Ensure complete hydrolysis (TLC) CheckFinalSteps->Sol_Final_Hydrolysis Yes Sol_Final_Decarb Ensure complete decarboxylation CheckFinalSteps->Sol_Final_Decarb Yes Sol_Final_Chlor Optimize chlorination conditions CheckFinalSteps->Sol_Final_Chlor Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

Side product formation in dichloroquinoline reactions and removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichloroquinoline reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side product formation and removal during experiments with dichloroquinolines, particularly 4,7-dichloroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in nucleophilic substitution reactions of 4,7-dichloroquinoline?

A1: Several common side products can arise during nucleophilic substitution reactions with 4,7-dichloroquinoline. These include:

  • Over-alkylation Products: When using primary or secondary amines as nucleophiles, the desired product can react further with another molecule of 4,7-dichloroquinoline, leading to di- or tri-substituted products. This is especially prevalent if the newly formed amine is more nucleophilic than the starting amine.[1]

  • Isomeric Impurities: The synthesis of 4,7-dichloroquinoline can sometimes yield the isomeric 4,5-dichloroquinoline as an impurity.[1] This isomer can also undergo substitution, resulting in a mixture of product isomers that can be challenging to separate.[1]

  • Hydrolysis Products: The chlorine atom at the C-4 position is highly reactive and susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures. This leads to the formation of 4-hydroxy-7-chloroquinoline.[1]

  • Solvent Adducts: Nucleophilic solvents, such as methanol or ethanol, can react with 4,7-dichloroquinoline, especially under basic conditions or at high temperatures, forming alkoxy-substituted byproducts.[1]

  • Ring-Opened Products: Under harsh reaction conditions, the quinoline ring itself can undergo cleavage or rearrangement, leading to complex impurities.[1]

Q2: How can I minimize the formation of the 4,5-dichloroquinoline isomer during the synthesis of 4,7-dichloroquinoline?

A2: The formation of the 4,5-dichloroquinoline isomer is a known issue. One effective method to minimize this impurity is to control the pH during the precipitation of the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid intermediate. By precipitating the acid at a pH of 8.2-8.4, the formation of the corresponding precursor to the 4,5-isomer can be significantly reduced, leading to higher purity of the final 4,7-dichloroquinoline product after decarboxylation and chlorination.[2]

Q3: I am observing significant over-alkylation when using a diamine as a nucleophile. What strategies can I employ to favor mono-substitution?

A3: To control the reaction and favor the formation of the mono-substituted product, consider the following strategies:

  • Use of a Protecting Group: Protect one of the amino groups of the diamine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. After the substitution reaction, the Boc group can be removed under acidic conditions.[1]

  • Control Stoichiometry: Using a large excess of the diamine can statistically favor mono-substitution. However, this may complicate the purification process due to the need to remove the unreacted diamine.[1]

  • Slow Addition: Slowly adding the 4,7-dichloroquinoline to the reaction mixture containing the diamine can help to maintain a low concentration of the electrophile, thereby reducing the probability of double substitution.[1]

Q4: My reaction is sluggish and giving low yields. What are the potential causes and how can I improve it?

A4: Low yields in dichloroquinoline reactions can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Try increasing the reaction temperature or extending the reaction time.[1] Ensure adequate mixing to improve contact between reactants.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent. Consider switching to a more appropriate solvent, such as polar aprotic solvents like DMF or DMSO, which are often effective.[1]

  • Inappropriate Base: If a base is used, it might not be strong enough to deprotonate the nucleophile effectively. Consider using a stronger base.

  • Reactant Degradation: The starting materials or the nucleophile might be degrading under the reaction conditions. Analyze the reaction mixture for signs of decomposition.

Q5: I have an unexpected byproduct that I cannot identify. What steps should I take?

A5: The first step is to isolate and identify the unknown byproduct. Utilize analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure.[1] Once the structure is known, you can deduce its formation pathway and adjust the reaction conditions accordingly. For example, if it is a hydrolysis product, ensure strictly anhydrous conditions. If it is a solvent adduct, switch to a more inert solvent.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues during dichloroquinoline reactions.

Issue Potential Cause Suggested Solution
Multiple Spots on TLC (Difficult to Separate) Formation of closely related byproducts (e.g., isomers, over-alkylated products).[1]- Ensure the purity of the starting 4,7-dichloroquinoline.[1] - Employ a protecting group strategy to prevent over-alkylation.[1] - Optimize chromatographic conditions for better separation.
Low Yield - Incomplete reaction. - Side reactions consuming starting material.[1] - Poor solubility of reactants.- Increase reaction temperature and/or time.[1] - Identify side products and adjust reaction conditions to minimize their formation.[1] - Select a solvent in which reactants are more soluble.[1]
Formation of Colored Impurities - Degradation of starting materials or products. - Over-oxidation.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Carefully control reaction temperature and stoichiometry of oxidizing agents.
Product Precipitation During Reaction The product has low solubility in the reaction solvent.- Choose a solvent in which the product is more soluble at the reaction temperature. - If precipitation is desired for purification, confirm the identity of the precipitate.
Hydrolysis of Product Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert and dry atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Amination of 4,7-Dichloroquinoline

  • In a suitable reaction vessel, dissolve 4,7-dichloroquinoline (1 equivalent) in an appropriate solvent (e.g., ethanol, DMF, or neat amine).[1]

  • Add the desired amine (2-10 equivalents). The excess amine can also serve as the base.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for the required time (6-24 hours).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer successively with a weak aqueous base (e.g., 5% NaHCO₃), water, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Mono-Boc Protection of a Diamine

  • Dissolve the diamine (1 equivalent) in a suitable solvent (e.g., methanol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1-1.5 equivalents) in the same solvent.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1-24 hours.

  • Monitor the reaction by TLC until the starting diamine is consumed.[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude mono-Boc protected diamine, which can often be used in the next step without further purification.

Protocol 3: Removal of 4,5-Dichloroquinoline Isomer by Sublimation

  • Place the crude 4,7-dichloroquinoline containing the 4,5-dichloroquinoline isomer in a sublimation apparatus.

  • Apply a vacuum (e.g., -0.08MPa).[3]

  • Heat the sublimation tower to maintain the material in a molten state.[3]

  • The more volatile 4,5-dichloroquinoline will sublimate at a different rate than the 4,7-dichloroquinoline.

  • Collect the sublimed fractions at different levels of the sublimation tower. The purity of 4,7-dichloroquinoline will increase in the less volatile fractions.[3]

Visualizations

Side_Product_Formation 4,7-Dichloroquinoline 4,7-Dichloroquinoline Desired Product Desired Product 4,7-Dichloroquinoline->Desired Product Reaction with Nucleophile Over-alkylation Product Over-alkylation Product 4,7-Dichloroquinoline->Over-alkylation Product Hydrolysis Product Hydrolysis Product 4,7-Dichloroquinoline->Hydrolysis Product H2O, Heat Solvent Adduct Solvent Adduct 4,7-Dichloroquinoline->Solvent Adduct Nucleophilic Solvent Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2)->Desired Product Desired Product->Over-alkylation Product Further Reaction Isomeric Product Isomeric Product Starting Material Impurity (4,5-Dichloroquinoline) Starting Material Impurity (4,5-Dichloroquinoline) Starting Material Impurity (4,5-Dichloroquinoline)->Isomeric Product Reaction with Nucleophile

Caption: Common side product formation pathways in 4,7-dichloroquinoline reactions.

Troubleshooting_Workflow start Reaction Issue Observed low_yield Low Yield? start->low_yield multiple_spots Multiple Spots on TLC? low_yield->multiple_spots No incomplete_reaction Check for Incomplete Reaction (Increase Temp/Time) low_yield->incomplete_reaction Yes unexpected_product Unexpected Product? multiple_spots->unexpected_product No isomers Isomeric Impurities? (Purify Starting Material) multiple_spots->isomers Yes identify_byproduct Isolate and Identify Byproduct (LC-MS, NMR) unexpected_product->identify_byproduct Yes end Optimized Reaction incomplete_reaction->end side_reactions Identify Side Products (Adjust Conditions) over_alkylation Over-alkylation? (Protecting Group/Stoichiometry) isomers->over_alkylation over_alkylation->end adjust_conditions Adjust Conditions Based on Byproduct Identity identify_byproduct->adjust_conditions adjust_conditions->end

Caption: A decision tree for troubleshooting common issues in dichloroquinoline reactions.

Boc_Protection_Pathway Diamine H2N-R-NH2 Mono_Boc_Diamine BocHN-R-NH2 Diamine->Mono_Boc_Diamine Boc2O Boc2O Boc2O->Mono_Boc_Diamine Protected_Product BocHN-R-NH-(7-chloroquinoline) Mono_Boc_Diamine->Protected_Product DCQ 4,7-Dichloroquinoline DCQ->Protected_Product Final_Product H2N-R-NH-(7-chloroquinoline) Protected_Product->Final_Product Deprotection Acidic Conditions (e.g., TFA, HCl) Deprotection->Final_Product

Caption: Signaling pathway illustrating the use of a Boc protecting group to prevent over-alkylation.

References

Technical Support Center: Optimization of 7,8-Dichloroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 7,8-dichloroquinoline. The content is designed to address specific experimental challenges and offer practical solutions.

General Troubleshooting and FAQs

This section covers common issues that can arise during the functionalization of the this compound scaffold, regardless of the specific reaction being performed.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no yield. What are the common causes?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1][2]

  • Poor Solubility: Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature.[2]

  • Reagent Decomposition: The starting material or reagents may be degrading under the experimental conditions. Analyze the reaction mixture for signs of decomposition.

  • Catalyst Inactivity: In catalytic reactions, the catalyst may be poisoned or deactivated. Ensure anhydrous and inert conditions if the catalyst is sensitive to moisture or air.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What could be the issue?

A2: The formation of multiple products is a common challenge.

  • Isomer Formation: Depending on the synthetic route to your starting material, isomeric impurities could be present and react alongside your desired compound, leading to a mixture of products.[1][2]

  • Side Reactions: Unintended side reactions can compete with the desired transformation. For example, highly reactive positions on the quinoline ring can undergo undesired functionalization.

  • Over-functionalization: If multiple reactive sites are present, di- or even tri-substituted products can form.[2]

Q3: My reaction turns dark or forms tar-like substances. How can I prevent this?

A3: Darkening or tar formation often indicates decomposition of reactants, intermediates, or products, which can be caused by excessive heat.[2] Try reducing the reaction temperature and compensating with a longer reaction time.[2] Using a milder base or ensuring the complete removal of acidic or basic impurities from starting materials can also prevent degradation.

Q4: How can I minimize the risk of hydrolysis as a side reaction?

A4: The chlorine substituents on the quinoline ring can be susceptible to hydrolysis under certain conditions, leading to the formation of hydroxyquinolines.[2] To prevent this, ensure all solvents and reagents are anhydrous, and perform reactions under an inert atmosphere (e.g., nitrogen or argon), especially when using strong bases or high temperatures.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical approach to troubleshooting common issues encountered during this compound functionalization.

G General Troubleshooting Workflow start Reaction Outcome Unsatisfactory check_yield Check Yield start->check_yield check_purity Check Purity (TLC/LCMS) check_yield->check_purity High low_yield Low Yield check_yield->low_yield Low no_reaction No Reaction check_yield->no_reaction ~0% multiple_spots Multiple Products check_purity->multiple_spots Impure end Successful Optimization check_purity->end Pure increase_temp_time Increase Temp / Time low_yield->increase_temp_time change_solvent Change Solvent low_yield->change_solvent check_reagents Check Reagent Quality low_yield->check_reagents optimize_conditions Optimize Conditions (Temp, Base, Stoichiometry) multiple_spots->optimize_conditions use_protecting_group Use Protecting Group multiple_spots->use_protecting_group improve_purification Improve Purification (Chromatography) multiple_spots->improve_purification confirm_reagents Confirm Reagent Identity & Purity no_reaction->confirm_reagents increase_reactivity Increase Reactivity (Stronger Base, More Active Catalyst) no_reaction->increase_reactivity increase_temp_time->end change_solvent->end check_reagents->end optimize_conditions->end use_protecting_group->end improve_purification->end confirm_reagents->end increase_reactivity->end

Caption: A decision tree for troubleshooting common synthetic issues.

Reaction-Specific Guides

C-H Functionalization

Direct C-H functionalization is a powerful method for introducing new groups onto the quinoline core.[3] A common strategy involves the use of a directing group, such as an N-oxide, to achieve regioselectivity.[4][5]

FAQs for C-H Functionalization

  • Q: I am attempting a C-H functionalization at the C2 position after forming the N-oxide, but the reaction is failing. What could be wrong?

    • A: The formation of the N-oxide is a critical first step. Ensure the oxidation of the quinoline nitrogen was successful using analytical methods like NMR or MS. Incomplete oxidation will result in unreacted starting material.[4] Additionally, the specific conditions for the C-H activation step (catalyst, oxidant, solvent, temperature) are crucial and highly substrate-dependent.[4]

  • Q: Are there alternatives to using an N-oxide as a directing group?

    • A: Yes, other directing groups can be employed. However, N-oxide formation is considered one of the most powerful and attractive approaches for synthesizing C-2 and C-8 functionalized quinoline compounds under mild conditions.[4]

Experimental Protocol: C-H Amidation via N-Oxide Formation (Adapted from a 4,7-dichloroquinoline procedure)

  • Step 1: N-Oxide Formation: Dissolve this compound (1 mmol) in chloroform (2.5 mL). Add m-CPBA (1.2 mmol) portion-wise while stirring at room temperature. Monitor the reaction by TLC. After 5 hours, or upon completion, neutralize the mixture with a saturated NaHCO₃ solution and extract the product with ethyl acetate.[4]

  • Step 2: C2-Amidation: In a sealed vial, add the this compound 1-oxide (1 mmol), benzonitrile (8 mmol), and concentrated H₂SO₄ (2 mmol) to CH₂Cl₂ (2 mL). Heat the reaction at 70 °C for 24 hours. After completion, perform a workup with ethyl acetate and brine to isolate the N-(7,8-dichloroquinolin-2-yl)benzamide.[4]

Workflow for C-H Functionalization via N-Oxide

G C-H Functionalization Workflow sub This compound noxide This compound 1-Oxide sub->noxide Oxidation (e.g., m-CPBA) product C2-Functionalized Product noxide->product C-H Activation / Coupling (e.g., Pd catalyst, coupling partner)

Caption: A simplified workflow for C-H functionalization using an N-oxide.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[6][7]

Troubleshooting Guide: Suzuki-Miyaura Coupling

ProblemPotential CauseRecommended Solution
Low Yield Inactive catalyst; inefficient transmetalation.Use a different palladium source or ligand. Ensure the base is appropriate and sufficiently strong to activate the boronic acid.[8]
Homo-coupling of Boronic Acid Reaction conditions favor self-coupling over cross-coupling.Lower the reaction temperature. Ensure slow addition of the boronic acid. Use of a different solvent can sometimes mitigate this.[9]
Dehalogenation of Quinoline Reductive elimination of H-X from the palladium intermediate.This can be promoted by certain bases or impurities. Use a non-coordinating base and ensure anhydrous conditions.[9]
Protodeboronation Cleavage of the C-B bond by a proton source before transmetalation.Use anhydrous solvents and reagents. The choice of base is critical; for base-labile groups, milder bases like KF can be effective.[8][9]

Data Presentation: Optimizing Suzuki Coupling Conditions

The following table is a generalized representation based on common optimization strategies.

ParameterVariationExpected Outcome on YieldRationale
Catalyst Pd(PPh₃)₄ vs. Pd(OAc)₂/LigandVariesLigand choice is crucial for stabilizing the catalyst and promoting oxidative addition and reductive elimination.[8]
Ligand PPh₃ vs. Buchwald-type biaryl phosphinesBuchwald ligands often improve yieldBulky, electron-rich ligands can accelerate reductive elimination and improve catalyst stability.[10]
Base K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃Stronger bases often increase rateThe base activates the boronic acid for transmetalation. The choice depends on substrate compatibility.[7]
Solvent Toluene/H₂O vs. Dioxane/H₂O vs. THFVariesThe solvent must solubilize reactants and facilitate the interaction between organic and aqueous phases.[7]

Experimental Protocol: General Suzuki-Miyaura Coupling

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equiv).[7]

  • Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).[7]

  • Heat the mixture with stirring (e.g., 80-100 °C) for 4-24 hours, monitoring by TLC.[7]

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[7]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)-X(L_n) ox_add->pd_complex1 trans Transmetalation pd_complex2 Ar-Pd(II)-R(L_n) trans->pd_complex2 red_elim Reductive Elimination red_elim->pd0 product Ar-R red_elim->product pd_complex1->trans pd_complex2->red_elim aryl_halide Ar-X (Quinoline-Cl) aryl_halide->ox_add boronic_acid R-B(OR)2 boronic_acid->trans base Base base->trans

Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Buchwald-Hartwig Amination

ProblemPotential CauseRecommended Solution
No Reaction Base is too weak; ligand is inappropriate.Use a stronger base like NaOtBu or K₃PO₄. Screen different generations of Buchwald ligands (e.g., XPhos, RuPhos), as they are tailored for different substrates.[10][11]
Low Yield Catalyst deactivation; steric hindrance.Ensure strictly anhydrous and anaerobic conditions. For sterically hindered amines or aryl halides, specialized bulky ligands are often required.[10][11]
Side Product Formation Hydrodehalogenation (removal of Cl, replaced by H).This can occur if the catalytic cycle is interrupted. Optimizing the ligand and base combination is key to ensuring the desired reductive elimination is faster than side reactions.

Experimental Protocol: General Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • Add the this compound (1 equiv) and the desired amine (1.2 equiv).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vial and heat with stirring (e.g., 80-110 °C) for the required time (4-24 hours), monitoring by TLC or GC-MS.

  • After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Catalytic Cycle

G Buchwald-Hartwig Amination Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)-X(L) ox_add->pd_complex1 amide_form Amide Formation pd_complex2 Ar-Pd(II)-NR2(L) amide_form->pd_complex2 red_elim Reductive Elimination red_elim->pd0 product Ar-NR2 red_elim->product pd_complex1->amide_form pd_complex2->red_elim aryl_halide Ar-X (Quinoline-Cl) aryl_halide->ox_add amine HNR2 amine->amide_form base Base base->amide_form

References

Technical Support Center: Purification of 7,8-Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7,8-dichloroquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often challenging to purify?

A1: The purification of this compound derivatives can be complex due to several inherent chemical properties:

  • Basicity: The quinoline nitrogen atom imparts basicity to the molecule. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in poor separation, peak tailing, and sometimes irreversible adsorption of the product onto the column.[1]

  • Polarity: The presence of two chlorine atoms and the nitrogen heteroatom, along with other potential functional groups, can make these compounds moderately to highly polar. This may necessitate the use of polar and sometimes complex mobile phase systems for effective chromatographic separation.[1]

  • Isomeric Impurities: Synthetic routes for substituted quinolines can often yield mixtures of positional isomers.[1][2] For instance, in the synthesis of the related 4,7-dichloroquinoline, the 4,5-dichloroquinoline isomer is a common impurity that can be difficult to separate due to very similar physical and chemical properties.[3][4][5] Similar challenges can be anticipated with this compound derivatives.

  • Instability: Some quinoline derivatives can be sensitive to acidic conditions, air, or light, which may lead to degradation during lengthy purification processes.[1] This is particularly relevant for derivatives with electron-donating groups that increase the ring's susceptibility to oxidation.[1]

Q2: What are the most common impurities encountered during the synthesis of dichloroquinoline derivatives?

A2: Typical impurities include undesired regioisomers, unreacted starting materials, and byproducts from side reactions.[2] For example, the synthesis of 4,7-dichloroquinoline often yields the 4,5-dichloroquinoline isomer as a significant impurity.[4][5] Incomplete reactions can lead to the carryover of starting materials, which should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] Additionally, harsh reaction conditions, particularly in classic named reactions like the Skraup or Doebner-von Miller synthesis, can lead to the formation of tar and polymeric materials.[6]

Q3: Which purification method is most suitable for my this compound derivative?

A3: The optimal purification technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Column Chromatography: This is the most common method for purifying quinoline derivatives at a laboratory scale. Normal-phase chromatography on silica gel is frequently used, though challenges with basic compounds may require modifying the eluent with a small amount of base (e.g., triethylamine) or using an alternative stationary phase like alumina.[1][7]

  • Recrystallization: This technique is highly effective for obtaining high-purity crystalline solids, provided a suitable solvent can be found. It is particularly good at removing minor impurities from a crude product that is already relatively pure.[5][8][9]

  • Acid-Base Extraction: For derivatives with a basic nitrogen, this liquid-liquid extraction technique is an excellent first step to separate the basic product from neutral or acidic impurities before further purification.[1]

  • Preparative HPLC: For very difficult separations or when very high purity is required for small amounts of material, preparative High-Performance Liquid Chromatography (HPLC) can be used, often in a reverse-phase mode.[10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.

Issue 1: My product is sticking to the silica gel column and won't elute, or the yield is very low.

  • Question: I am running a silica gel column, but I am recovering very little of my target compound. What is happening and what should I do?

  • Answer: This is a common issue with basic compounds like quinoline derivatives, which can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.[1]

    • Recommended Solution: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia, to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong adsorption of your basic compound.[1] Alternatively, consider switching to a more inert stationary phase like neutral or basic alumina, or using an amine-functionalized silica column.[1]

Issue 2: My compound appears to be decomposing during column chromatography.

  • Question: I observe new spots on my TLC plates from the collected fractions that were not in the crude mixture. Why is my compound degrading on the column?

  • Answer: The acidic nature of standard silica gel can cause the degradation of sensitive quinoline derivatives.[1][7] Some compounds may also be sensitive to air (oxidation) during a long purification run.

    • Recommended Solution: Deactivate the silica gel by pre-treating it with triethylamine.[1] Perform the chromatography at a lower temperature and use solvents that have been degassed to remove dissolved oxygen. If the compound is light-sensitive, protect the column by wrapping it in aluminum foil.[1]

Issue 3: An impurity is co-eluting with my product.

  • Question: I cannot achieve good separation between my product and a persistent impurity, even after trying several solvent systems. What are my options?

  • Answer: This often occurs with isomeric impurities or byproducts with very similar polarity to your desired product.

    • Recommended Solution: First, perform a thorough optimization of the mobile phase using TLC with various solvent systems to maximize the separation factor (ΔRf). If this is unsuccessful, try a different stationary phase (e.g., alumina, or switching from normal-phase to reverse-phase). For very challenging separations, preparative HPLC is a powerful alternative that offers much higher resolution.[1]

Issue 4: My compound "oils out" during recrystallization instead of forming crystals.

  • Question: When I cool the solution to recrystallize my product, it separates as an oil. How can I induce crystallization?

  • Answer: Oiling out can happen if the solution is supersaturated, if the cooling is too rapid, or if impurities are inhibiting crystal lattice formation.[1]

    • Recommended Solution: Try cooling the solution more slowly by allowing the flask to cool to room temperature before placing it in an ice bath.[1] You can also try adding a small seed crystal of the pure product or scratching the inside of the flask with a glass rod to create nucleation sites.[1] If impurities are the cause, a preliminary purification step, such as passing the crude material through a short plug of silica or performing an acid-base extraction, may be necessary before attempting recrystallization.[1]

Data Presentation

Table 1: Comparison of Purification Techniques for Chloroquinoline Derivatives

Purification Technique Starting Material & Purity Reagents/Conditions Achieved Purity (%) Yield (%) Source
Recrystallization Crude 4,7-Dichloroquinoline Hexanes >96% (removes 1-4% of 4,5-isomer) Not Specified [5]
Sublimation Crude 4,7-Dichloroquinoline (88.2%) Vacuum (-0.08MPa), molten state 95.2% - 98.8% Not Specified [12]
Column Chromatography Crude 2,4-dichloro-7,8-dimethylquinoline Silica gel (95:5 hexane-EtOAc) "Pure" (sufficient for crystallization) Not Specified [13]

| Acid/Base Wash & Recrystallization | Crude 4,7-Dichloroquinoline | 10% HCl wash, neutralization with 10% NaOH, recrystallization from Skellysolve B | High (m.p. 84-85°C) | 55-60% |[8] |

Experimental Protocols

Protocol 1: Column Chromatography of a Basic this compound Derivative

This protocol is designed for the purification of basic quinoline derivatives on silica gel, incorporating a basic modifier to prevent irreversible adsorption.

  • Mobile Phase Selection: Using TLC, identify a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate or dichloromethane and methanol) that provides a good Rf value (0.2-0.4) for your compound and separates it from impurities. Prepare the chosen mobile phase and add 0.5% triethylamine to act as a basic modifier.[1]

  • Column Packing: Prepare a slurry of silica gel in the prepared mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no cracks or air bubbles are present.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, maintaining a constant flow rate. Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol is effective for purifying solid derivatives that are relatively pure.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound completely at the solvent's boiling point. Add the hot solvent portion-wise with stirring.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G General Troubleshooting Workflow for Purification start Crude Product (Post-Workup) tlc Analyze by TLC/LCMS start->tlc decision1 Is the product the major component? tlc->decision1 decision2 Are impurities well-separated by TLC? decision1->decision2 Yes pre_purify Pre-purification (e.g., Acid-Base Extraction) decision1->pre_purify No decision3 Is the product a crystalline solid? decision2->decision3 Yes hplc Preparative HPLC decision2->hplc No chromatography Column Chromatography decision3->chromatography No recrystallize Recrystallization decision3->recrystallize Yes pure_product Pure Product chromatography->pure_product recrystallize->pure_product pre_purify->tlc hplc->pure_product

Caption: A logical workflow for selecting a purification strategy.

G Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation p1 Select Mobile Phase (via TLC analysis) p2 Add Basic Modifier (e.g., 0.5% Et3N) p1->p2 p3 Prepare Silica Gel Slurry p2->p3 p4 Pack Column p3->p4 r1 Dissolve Crude Product in Minimal Solvent p4->r1 r2 Load Sample onto Column r1->r2 r3 Elute with Mobile Phase r2->r3 r4 Collect Fractions r3->r4 a1 Monitor Fractions by TLC r4->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 a4 Obtain Purified Product a3->a4

Caption: Step-by-step workflow for purification by column chromatography.

G Troubleshooting Logic: Product Sticking to Silica Column problem Problem: Low Yield / No Elution from Silica Column cause1 Primary Cause: Strong interaction of basic quinoline N with acidic silanol groups (SiO-H) problem->cause1 solution1 Solution 1: Add 0.1-1% Triethylamine or Ammonia to Eluent cause1->solution1 solution2 Solution 2: Switch to a Neutral Stationary Phase cause1->solution2 solution3 Solution 3: Use Amine-Functionalized Silica Gel cause1->solution3 detail2 e.g., Neutral or Basic Alumina solution2->detail2

Caption: Relationship between a common problem, its cause, and solutions.

References

Column chromatography techniques for purifying quinoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying Quinoline Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoline compounds by column chromatography.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of quinoline derivatives in a question-and-answer format.

Issue 1: Peak Tailing or Streaking

Q: My quinoline compound is showing significant tailing (streaking) on the TLC plate and I'm getting poor separation during column chromatography. How can I improve this?

A: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like quinolines. It is often caused by strong secondary interactions between the basic nitrogen of the quinoline ring and acidic silanol groups on the surface of silica gel.[1][2] Here are several strategies to resolve this:

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or pyridine, to your eluent can significantly improve peak shape.[2] These modifiers compete with the quinoline compound for the active acidic sites on the silica gel, thereby minimizing the unwanted interactions that cause tailing.[3]

  • Optimize Mobile Phase pH (for HPLC): In reversed-phase HPLC, operating at a low pH (e.g., 2.5-4) will protonate the basic quinoline analyte and suppress the ionization of residual silanol groups, which minimizes these secondary interactions.[3][4]

  • Select a Highly Deactivated Column: For HPLC applications, use a column with advanced end-capping. End-capping chemically deactivates most of the residual silanol groups, leading to more symmetrical peaks for basic compounds.[3][5]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][6] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[6]

G start Peak Tailing Observed check_overload Is column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes add_modifier Is a mobile phase modifier being used? check_overload->add_modifier No resolved Peak Shape Improved reduce_load->resolved use_tea Add 0.5-2% Triethylamine (TEA) to eluent for Normal Phase add_modifier->use_tea No (Normal Phase) adjust_ph Adjust mobile phase pH to 2.5-4 for Reversed-Phase HPLC add_modifier->adjust_ph No (RP-HPLC) check_column Is the column appropriate? add_modifier->check_column Yes use_tea->resolved adjust_ph->resolved use_deactivated Use end-capped column (RP-HPLC) or alternative stationary phase (e.g., Alumina) check_column->use_deactivated No check_column->resolved Yes, issue persists. Consider extra-column effects. use_deactivated->resolved

Caption: Logic for troubleshooting peak tailing.

Issue 2: Compound Decomposition on Silica Gel

Q: My quinoline derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: Quinoline compounds can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1][2] This is a common problem that can be addressed with the following approaches:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by preparing the silica slurry in an eluent containing a base, such as 1-3% triethylamine, before packing the column.[2][7]

  • Use an Alternative Stationary Phase: If deactivation is not sufficient, switch to a less acidic or basic stationary phase.[2]

    • Alumina: Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[1][2]

    • Florisil or Cellulose: These are other potential options for particularly sensitive quinoline derivatives.[2]

    • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase flash chromatography can be a highly effective method to avoid decomposition on silica.[2]

  • Minimize Contact Time: The longer the compound is on the column, the greater the chance of decomposition. Use flash chromatography with applied pressure to speed up the elution and reduce the contact time.[1]

  • Work at Lower Temperatures: For thermally labile compounds, running the column in a cold room can help reduce the rate of decomposition.[1][2]

G start Compound Decomposition Observed on Silica Gel deactivate Deactivate Silica Gel with Triethylamine start->deactivate check_stability Is decomposition still observed? deactivate->check_stability change_phase Switch to Alternative Stationary Phase check_stability->change_phase Yes success Successful Purification check_stability->success No phase_options Alumina (Neutral or Basic) Reversed-Phase (C18) Florisil / Cellulose change_phase->phase_options speed_up Reduce Contact Time change_phase->speed_up speed_options Use Flash Chromatography Work at lower temperature speed_up->speed_options speed_up->success

Caption: Workflow for preventing compound decomposition.

Issue 3: Poor or No Elution from the Column

Q: My quinoline compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system. What should I do?

A: This indicates a very strong interaction between your compound and the stationary phase, which is common for highly polar quinolines.[4][8]

  • Increase Solvent Polarity Systematically: You may need to use more aggressive solvent systems. For normal phase silica, systems containing methanol are very polar. For example, a gradient of dichloromethane/methanol can be effective.[1]

  • Use a More Aggressive Polar Modifier: For extremely polar basic compounds, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane as the mobile phase.[8]

  • Change the Stationary Phase:

    • Reversed-Phase (RP) Chromatography: If your compound is polar and ionic, RP-HPLC might provide better retention and elution. On a C18 column, polar compounds elute earlier, and retention can be controlled by adjusting the aqueous component of the mobile phase.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like bare silica) with a high organic content mobile phase, which can provide excellent retention and peak shape for polar quinolines.[4]

Data Summary Tables

Table 1: Stationary Phase Selection Guide

Stationary PhaseTypeAcidityRecommended ForConsiderations
Silica Gel Normal PhaseAcidicGeneral purpose purification of moderately polar to non-polar quinolines.Can cause decomposition or tailing of basic or acid-sensitive quinolines.[2] Can be deactivated with a base.[2][7]
Alumina Normal PhaseBasic or NeutralBasic and acid-sensitive quinoline compounds that degrade on silica gel.[1][2]Activity can vary based on water content.
C18 (ODS) Reversed PhaseNeutralNon-polar to moderately polar quinolines; effective for avoiding acid-catalyzed decomposition.[2]Requires use of polar mobile phases (e.g., water/acetonitrile or water/methanol).[9]
Diol/Cyano/Amine Normal or RPNeutral/Weakly BasicPolar quinolines; offers different selectivity compared to silica.[1][10]Amine phases can be reactive with certain functional groups.

Table 2: Common Mobile Phase Systems for Quinoline Purification

Chromatography ModePolarityCommon Solvent Systems (Eluting strength increases left to right)Modifiers
Normal Phase Non-polar to PolarHexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone0.5-2% Triethylamine (TEA) to reduce tailing for basic compounds.[2]
Reversed Phase Polar to Non-polarWater/Acetonitrile, Water/Methanol0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve peak shape.[11] Buffers (e.g., phosphate, formate) to control pH.[4][12]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for a Quinoline Derivative

This protocol outlines a general workflow. The specific solvent system should first be optimized using Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound.[4]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.

    • Add a thin layer of sand (approx. 0.5 cm) to the top of the silica to prevent disturbance during solvent addition.[13]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude quinoline compound in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[13]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[14]

    • Begin with the non-polar solvent system determined by TLC. If a gradient elution is needed, systematically and gradually increase the polarity of the mobile phase.[7]

    • Collect fractions of a consistent volume in numbered test tubes.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the purified quinoline compound.[14]

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Deactivation of Silica Gel with Triethylamine

This procedure is used to neutralize the acidic sites on silica gel, preventing the decomposition or tailing of basic quinoline compounds.[2]

  • Prepare the Deactivating Eluent: Prepare your chosen starting mobile phase (e.g., 9:1 Hexane/Ethyl Acetate) and add 1-2% triethylamine by volume.[4]

  • Pack the Column: Pack the column with silica gel using the deactivating eluent as described in Protocol 1.

  • Flush the Column: Once packed, pass 2-3 column volumes of the deactivating eluent through the column. This ensures that the acidic sites throughout the silica bed are neutralized. Discard the flushed solvent.[4]

  • Equilibrate the Column: Flush the column with 2-3 column volumes of your initial elution solvent without triethylamine to remove any excess base. (Note: Alternatively, you can run the entire chromatography using the eluent containing triethylamine).[4]

  • Proceed with Purification: The column is now deactivated and ready for sample loading and elution as described in Protocol 1.

Method Development Workflow

The purification of a novel quinoline compound requires a systematic approach to develop an effective separation method. This typically begins with small-scale analysis using TLC and progresses to preparative column chromatography.

G start Start: Crude Quinoline Mixture tlc 1. TLC Analysis: Screen various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc check_rf Is target Rf ~0.2-0.3 with good separation? tlc->check_rf check_rf->tlc No, adjust polarity check_issues Any streaking or decomposition on TLC? check_rf->check_issues Yes add_modifier Add modifier (e.g., 1% TEA) to eluent and re-run TLC check_issues->add_modifier Yes prep_column 2. Prepare Column: - Choose Stationary Phase - Pack column with initial eluent check_issues->prep_column No add_modifier->check_rf load_sample 3. Load Sample: (Dry loading recommended) prep_column->load_sample elute 4. Elute & Collect Fractions: - Use isocratic or gradient elution - Monitor with TLC load_sample->elute combine 5. Combine Pure Fractions & Evaporate Solvent elute->combine finish End: Purified Quinoline combine->finish

Caption: Workflow for purification method development.

References

Technical Support Center: 7,8-Dichloroquinoline Analogs - NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected NMR shifts in 7,8-dichloroquinoline analogs.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the quinoline core?

A1: Protons on the quinoline ring generally resonate in the aromatic region of the ¹H NMR spectrum, typically between δ 6.5 and 9.0 ppm. The H2 proton is notably deshielded by the adjacent nitrogen and often appears as the most downfield signal. Similarly, the H8 proton can be deshielded due to the peri-effect of the nitrogen lone pair. In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring are generally found at a lower field compared to those of the benzene ring. Substituents can significantly alter these chemical shifts.[1]

Q2: I've synthesized a this compound analog and the observed NMR shifts don't match my predictions. What are the common causes for these discrepancies?

A2: Unexpected NMR shifts in this compound analogs can arise from a variety of factors, including:

  • Solvent Effects: The polarity and aromaticity of the NMR solvent can interact with the quinoline ring, leading to significant changes in chemical shifts.[2]

  • Concentration Effects: At high concentrations, intermolecular interactions such as π-π stacking and dipole-dipole interactions between quinoline molecules can cause concentration-dependent chemical shift changes.[3]

  • pH of the Sample: The nitrogen atom in the quinoline ring can be protonated, which dramatically affects the electronic distribution and, consequently, the chemical shifts of nearby protons and carbons. Traces of acid or base in your sample or solvent can lead to unexpected results.[4][5]

  • Temperature Variations: Temperature can influence conformational dynamics and intermolecular interactions, leading to changes in observed chemical shifts.

  • Presence of Impurities: Paramagnetic impurities can cause significant line broadening, while other impurities can lead to overlapping signals, complicating spectral interpretation.

Q3: How do the chlorine atoms at the 7 and 8 positions specifically influence the NMR spectrum?

A3: The two chlorine atoms at the 7 and 8 positions will have a pronounced effect on the electronic environment of the carbocyclic ring. Their electron-withdrawing inductive effects will deshield the nearby protons and carbons. Furthermore, the proximity of the C8-substituent to the nitrogen lone pair can lead to through-space interactions that further influence the chemical shifts, particularly of C8 and H8.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your NMR experiments with this compound analogs.

Issue 1: Poorly Resolved or Overlapping Signals in the Aromatic Region
Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent ChoiceRe-run the NMR in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆).Aromatic solvents like benzene-d₆ can induce significant shifts (Anisotropic Solvent-Induced Shifts, or ASIS) by interacting with the solute, often improving signal dispersion.
High Sample ConcentrationDilute the sample and re-acquire the spectrum.This will minimize intermolecular interactions like π-π stacking that can cause peak broadening and shifting.[3]
Complex Coupling PatternsUtilize 2D NMR techniques such as COSY and HSQC.These experiments will help to identify J-coupling networks (COSY) and directly correlate protons to their attached carbons (HSQC), aiding in the assignment of individual signals.
Issue 2: Unexpected Downfield or Upfield Shifts of Specific Protons
Possible Cause Troubleshooting Step Rationale
Protonation of the Quinoline NitrogenAdd a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. Alternatively, prepare a fresh sample ensuring the solvent is neutral.If a protonated species is present, the acidic proton will exchange with deuterium, causing its signal to disappear or decrease in intensity. This can also help to identify exchangeable protons on substituents.
Strong Solvent-Solute InteractionsCompare spectra in a polar (e.g., DMSO-d₆) and a non-polar (e.g., CCl₄) solvent.Polar solvents can interact with the quinoline nitrogen and electron-withdrawing chlorine atoms, influencing the chemical shifts.
Conformational Isomers (Rotamers)Acquire the spectrum at a higher temperature.If different conformers are slowly interconverting on the NMR timescale, you may observe broadened or multiple signals. Increasing the temperature can coalesce these signals into a single, sharp peak.
Issue 3: Broad or Distorted Peaks
Possible Cause Troubleshooting Step Rationale
Presence of Paramagnetic ImpuritiesFilter the NMR sample through a small plug of Celite or silica gel in a Pasteur pipette.This can remove fine particulate matter and some paramagnetic species that cause significant line broadening.
Poor Shimming of the SpectrometerRe-shim the instrument, particularly the Z1 and Z2 shims, or use an automated shimming routine.A well-shimmed magnetic field is crucial for obtaining sharp, symmetrical peaks.
Sample Not Fully DissolvedVisually inspect the sample for any undissolved material. If necessary, filter the sample or try a different solvent.Inhomogeneity in the sample will lead to a broadened lineshape.

Data Presentation

The following tables provide expected ¹H and ¹³C NMR chemical shifts for chloro-substituted quinolines. Note that the exact values for your this compound analogs will vary depending on other substituents.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Dichloroquinoline Isomers in CDCl₃

Proton4,7-Dichloroquinoline2,4-Dichloroquinoline5,7-Dichloro-8-hydroxyquinoline
H28.79 (d)-8.8 (dd)
H37.45 (d)7.35 (s)7.6 (dd)
H58.12 (d)8.05 (d)-
H67.52 (dd)7.75 (ddd)7.4 (d)
H88.05 (d)8.20 (d)-

Data compiled from various sources, including spectral databases.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Dichloroquinoline Isomers in CDCl₃

Carbon4,7-Dichloroquinoline2,4-Dichloroquinoline
C2151.7150.5
C3122.9124.5
C4142.8144.5
C4a127.8127.5
C5128.6129.5
C6128.3127.0
C7136.4130.5
C8128.0130.0
C8a149.2148.0

Data compiled from various sources, including spectral databases.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of your this compound analog for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool or Celite directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: ¹H NMR Data Acquisition (Typical Parameters)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): Approximately -2 to 12 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans for samples with good concentration. Increase as needed for dilute samples.

Protocol 3: ¹³C NMR Data Acquisition (Typical Parameters)

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 0-200 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 128 scans or more, depending on the sample concentration.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_issue_identification Issue Identification cluster_troubleshooting_paths Troubleshooting Paths cluster_solutions Potential Solutions start Unexpected NMR Shifts Observed issue_type What is the nature of the issue? start->issue_type overlapping Poorly Resolved or Overlapping Signals issue_type->overlapping Overlapping Signals unexpected_shifts Unexpected Upfield/ Downfield Shifts issue_type->unexpected_shifts  Incorrect Shifts   broad_peaks Broad or Distorted Peaks issue_type->broad_peaks   Poor Lineshape    solution_solvent Change Solvent overlapping->solution_solvent solution_concentration Change Concentration overlapping->solution_concentration solution_2d_nmr Run 2D NMR (COSY, HSQC) overlapping->solution_2d_nmr unexpected_shifts->solution_solvent solution_d2o D₂O Exchange / Check pH unexpected_shifts->solution_d2o solution_temperature Variable Temperature NMR unexpected_shifts->solution_temperature broad_peaks->solution_concentration solution_filter Filter Sample broad_peaks->solution_filter solution_shim Re-shim Spectrometer broad_peaks->solution_shim

Caption: Troubleshooting workflow for unexpected NMR shifts.

Factors_Influencing_Shifts cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic (Experimental) Factors center Observed NMR Shifts structure Molecular Structure (Substituent Effects) structure->center electronics Electronic Effects (Inductive, Resonance) electronics->center solvent Solvent solvent->center concentration Concentration concentration->center ph pH ph->center temperature Temperature temperature->center

Caption: Factors influencing NMR chemical shifts.

References

Technical Support Center: A Guide to the Storage and Stability of 7,8-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7,8-Dichloroquinoline is a halogenated heterocyclic compound utilized in various research and development applications, including as a building block in medicinal chemistry and materials science. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. Degradation, often subtle, can lead to inconsistent results, loss of biological activity, and the formation of unknown impurities. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to properly store, handle, and troubleshoot the stability of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C. The combination of a low temperature, protection from light, and an inert atmosphere minimizes the risk of degradation from heat, photolysis, oxidation, and hydrolysis.[1][2]

Q2: I only need to store the solid compound for a few weeks. Are the long-term conditions still necessary?

For short-term storage, keeping the solid in a tightly sealed amber vial in a desiccator at 2-8°C is acceptable. While less stringent than long-term conditions, it is crucial to minimize exposure to atmospheric moisture and light.[1] Always ensure the container is brought to room temperature before opening to prevent condensation from forming on the compound.[2]

Q3: How should I store solutions of this compound?

It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, solutions should be prepared in a high-purity, anhydrous solvent. Store aliquots in tightly sealed vials with minimal headspace, protected from light (e.g., wrapped in foil or in amber vials), at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability in any specific solvent should be validated if the solution is to be stored for an extended period.

Q4: I've noticed the white/off-white powder has developed a yellowish or brownish tint. What does this indicate?

A change in color is a primary visual indicator of potential chemical degradation. This could be due to oxidation from exposure to air or photodegradation from exposure to light.[3] It is strongly advised to verify the purity of the material using an analytical technique like HPLC (see Protocol 3) before further use.

Q5: My experimental results have been inconsistent lately. Could degradation of my this compound stock be the cause?

Yes, inconsistent results and a perceived loss of potency are classic signs of compound degradation.[4] Even if there are no visible changes, the compound may have degraded into species that are less active or that interfere with your assay. Preparing fresh solutions or verifying the purity of your stock is a critical first step in troubleshooting.

Section 2: Troubleshooting Guide - Diagnosing Degradation

This guide provides a structured approach to identifying and resolving stability issues.

Issue 1: Suspected Degradation of Solid this compound
  • Symptoms:

    • Noticeable change in color (e.g., from white/off-white to yellow or brown).

    • Change in texture (e.g., clumping or caking, indicating moisture uptake).

    • Appearance of a new or stronger odor.

  • Potential Causes & Mechanisms:

    • Oxidation: Exposure to atmospheric oxygen can lead to the formation of N-oxides or other oxidative adducts. This process can be accelerated by light and heat.

    • Hydrolysis: Reaction with moisture can potentially lead to the replacement of a chlorine atom with a hydroxyl group, though this is generally slow for aryl halides without activating groups. Moisture absorption can also physically alter the solid.

    • Photodegradation: UV or high-energy visible light can provide the energy to break the carbon-chlorine bonds, leading to radical intermediates and subsequent decomposition.[3] Storing the material in clear glass vials on a lab bench is a common cause.

  • Recommended Actions:

    • Isolate the material: Do not use the suspected material in critical experiments until its purity has been verified.

    • Review storage history: Were there any deviations from the recommended storage protocol? Was the cap properly sealed? Was it left out in the light?

    • Perform analytical verification: Use the HPLC-UV method outlined in Protocol 3 to assess the purity of the sample against a reference standard or a previously validated batch.

Issue 2: Observed Instability of this compound in Solution
  • Symptoms:

    • The solution changes color over time.

    • A precipitate forms in a previously clear solution.

    • A time-dependent loss of activity is observed in biological or chemical assays.

  • Potential Causes & Mechanisms:

    • Solvent Reactivity: Protic solvents (like methanol or ethanol) could potentially react with the compound over long periods, especially if catalyzed by acidic or basic impurities. Ensure you are using high-purity, anhydrous solvents.

    • pH Effects: The quinoline nitrogen is basic and can be protonated. Extreme pH conditions in unbuffered aqueous solutions could catalyze hydrolysis or other degradation pathways.

    • Photodegradation: Many organic solvents are transparent to UV light, offering no protection to the dissolved compound. Solutions are often more susceptible to photodegradation than the solid-state material.

  • Recommended Actions:

    • Prepare fresh solutions: This is the simplest way to ensure the integrity of the compound for your experiment.

    • Conduct a stability study: If solutions must be stored, perform a small-scale stability study. Analyze the solution's purity via HPLC at time zero and after 24, 48, and 72 hours under your intended storage conditions (e.g., 4°C in the dark vs. room temperature on the bench).

    • Consider a forced degradation study: To proactively understand vulnerabilities, perform the study outlined in Protocol 2 . This will reveal if the molecule is particularly sensitive to acid, base, oxidation, or light in your chosen solvent system.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing potential degradation issues.

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}

Figure 1. Troubleshooting workflow for diagnosing this compound degradation.

Section 3: Core Protocols for Stability Assessment

These protocols provide standardized procedures for handling and testing the stability of this compound.

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, visually inspect the container for an intact seal. Note the certificate of analysis (CoA) for initial purity.

  • Inert Atmosphere Transfer (for long-term storage): If the compound did not arrive under an inert atmosphere, it should be transferred. In a glovebox or using a Schlenk line, briefly place the solid under vacuum to remove air and then backfill with dry argon or nitrogen.[5][6]

  • Weighing: For routine use, quickly weigh the required amount in a low-humidity environment. For highly sensitive applications, weigh inside a glovebox.[5]

  • Sealing: After dispensing, flush the vial headspace with inert gas before tightly resealing the cap. Parafilm can be wrapped around the cap for extra protection against moisture ingress.

  • Storage: Place the sealed amber vial inside a secondary container with a desiccant and store at the appropriate temperature (-20°C for long-term, 2-8°C for short-term).

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and assess its intrinsic stability.[4][7]

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation: Set up five separate amber HPLC vials. To each, add an aliquot of the stock solution.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Keep the vial with only the stock solution.

    • Control: Keep a vial with only the stock solution, protected from light at 4°C.

  • Incubation:

    • Place the Acid, Base, and Thermal vials in a heating block at 60°C for 24 hours.

    • Keep the Oxidation vial at room temperature for 24 hours.

    • Photolytic Stress: Prepare a separate sample in a clear quartz vial and expose it to a photostability chamber (or direct sunlight) for 24 hours.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, using the HPLC method in Protocol 3 .

  • Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. This helps identify if the compound is more susceptible to acid, base, oxidation, heat, or light.

Experimental Workflow for Forced Degradation Study
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}

Figure 2. Experimental workflow for conducting a forced degradation study.

Protocol 3: HPLC-UV Method for Purity and Stability Assessment

This method can be used to determine the purity of this compound and to detect and quantify degradation products.

  • Instrumentation: HPLC with a PDA or multi-wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the solid or solution to be tested to approximately 0.1 mg/mL in acetonitrile.

  • Analysis: The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Section 4: Summary of Storage Conditions

This table summarizes the recommended conditions for storing this compound to ensure its long-term stability.

Parameter Solid (Long-Term) Solid (Short-Term / Working) Solution (If Necessary)
Temperature -20°C2-8°C-20°C to -80°C
Atmosphere Inert Gas (Argon/Nitrogen)Dry Air (in Desiccator)Minimal Headspace (Inert Gas Overlay Recommended)
Container Tightly Sealed Amber Glass VialTightly Sealed Amber Glass VialTightly Sealed Amber Glass Vial
Light Protect from LightProtect from LightProtect from Light
Duration > 1 year< 3 months< 1 week (Stability must be verified)

Section 5: References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from University of Groningen. --INVALID-LINK--

  • Ossila. (n.d.). Air Sensitive Compounds. Retrieved from Ossila. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from Fisher Scientific. --INVALID-LINK--

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from Chemistry Stack Exchange. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134. Retrieved from Sigma-Aldrich. --INVALID-LINK--

  • ECHEMI. (n.d.). This compound. Retrieved from ECHEMI. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook. --INVALID-LINK--

  • Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved from Solubility of Things. --INVALID-LINK--

  • PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from National Center for Biotechnology Information. --INVALID-LINK--

  • PubChem. (n.d.). 2,8-Dichloroquinoline. Retrieved from National Center for Biotechnology Information. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from BenchChem. --INVALID-LINK--

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Org. Synth. 2024, 101, 524–541. --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from ATSDR. --INVALID-LINK--

  • López-Arellano, R., et al. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. Journal of Pharmaceutical and Biomedical Analysis, 166, 113-118. --INVALID-LINK--

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from ResearchGate. --INVALID-LINK--

  • Chemistry Stack Exchange. (2019). Storage of Halogen. Retrieved from Chemistry Stack Exchange. --INVALID-LINK--

References

Scaling up 7,8-Dichloroquinoline synthesis for library production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scaling Up Dichloroquinoline Synthesis

Disclaimer: While the request specifies 7,8-dichloroquinoline, the available scientific literature and established large-scale synthesis protocols predominantly focus on the isomeric 4,7-dichloroquinoline, a critical intermediate for several antimalarial drugs.[1] This guide will leverage the principles and detailed methodologies for 4,7-dichloroquinoline synthesis as a robust, scalable model applicable to the production of a chlorinated quinoline library. The fundamental chemical principles, reaction classes, and troubleshooting strategies are broadly transferable to other isomers like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing chlorinated quinolines suitable for library production?

A1: For large-scale and library production, the most established method is a multi-step synthesis based on the Gould-Jacobs reaction.[2][3] This approach typically starts from a substituted aniline (e.g., m-chloroaniline) and involves condensation, thermal cyclization, saponification, decarboxylation, and finally, chlorination.[2][4] Other classical methods for quinoline ring construction include the Combes, Doebner-von Miller, and Skraup syntheses, though these can sometimes be less suitable for large-scale production due to harsh conditions or lower yields.[3][5][6]

Q2: What are the critical raw materials for the synthesis of 4,7-dichloroquinoline?

A2: The key starting materials for the most common industrial synthesis are m-chloroaniline and diethyl ethoxymethylenemalonate (DEEM).[1][2] Other essential reagents include a high-boiling point solvent like Dowtherm A (a mixture of biphenyl and diphenyl ether) or paraffin oil for the cyclization step, sodium hydroxide for hydrolysis, and a chlorinating agent like phosphorus oxychloride (POCl₃) for the final step.[2][4]

Q3: What are the main challenges when scaling up this synthesis?

A3: Key challenges include:

  • Reaction Control: The initial condensation and subsequent thermal cyclization steps require high temperatures (around 250°C), which can be difficult to manage and can lead to side reactions if not precisely controlled.[2][3]

  • Isomer Control: When using substituted anilines, the formation of undesired regioisomers can occur, complicating purification and reducing the yield of the target molecule.[3]

  • Product Isolation and Purification: The intermediates and final product often require precipitation and recrystallization to achieve high purity, which can lead to product loss on a large scale.[2][4]

  • Waste Management: The process can generate significant chemical waste, which requires careful management and disposal, especially on an industrial scale.[1]

Q4: Are there modern, "greener" alternatives to traditional synthesis methods?

A4: Yes, research is ongoing into more environmentally friendly methods. These include the use of microwave-assisted synthesis to drastically shorten reaction times and improve yields, employing reusable solid acid catalysts, and exploring solvent-free reaction conditions.[3][7][8] For instance, microwave heating can be highly effective for the thermal cyclization step, a key part of the Gould-Jacobs reaction.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Potential CauseRecommended Solution & Explanation
Incomplete Cyclization The thermal intramolecular cyclization is often the most demanding step. Solution: Ensure the reaction temperature reaches 230-250°C. Use a high-boiling point solvent like Dowtherm A or paraffin oil to achieve and maintain this temperature.[2][4] Microwave heating is an effective alternative to shorten reaction times.[3]
Incomplete Chlorination The conversion of the 4-hydroxy-7-chloroquinoline intermediate to 4,7-dichloroquinoline may be inefficient. Solution: Ensure a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride) is used. The reaction should be heated to reflux (around 100-110°C) for an adequate time (e.g., 3 hours) to drive the reaction to completion.[4]
Moisture Sensitivity Many of the reactions, particularly those involving strong acids or chlorinating agents, are sensitive to moisture. Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use to prevent side reactions and improve product formation.[3]
Product Loss During Workup Significant product can be lost during extraction, precipitation, and recrystallization steps. Solution: Optimize pH control during precipitation steps. For the final product, careful neutralization to a pH of 7-8 is critical for maximizing the precipitation of 4,7-dichloroquinoline.[4] Use minimal solvent for recrystallization to avoid dissolving too much product.

Problem 2: Formation of Impurities and Isomers

Potential CauseRecommended Solution & Explanation
Formation of Isomers With m-chloroaniline, cyclization can lead to a mixture of 5-chloro and 7-chloro isomers.[3] Solution: While the Gould-Jacobs reaction generally provides good regioselectivity for the 7-chloro isomer, purification is key. For derivatives made from 4,7-dichloroquinoline, careful pH control during the workup is crucial for removing isomers.[1]
Starting Material Carryover The reaction may not have gone to completion. Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.
Side-Product Formation High temperatures can lead to the degradation of starting materials or products, forming tarry byproducts. Solution: Maintain precise temperature control. During the workup, washing the crude cyclization product with a non-polar solvent like Skellysolve B or hexane can remove a significant portion of colored impurities.[2]

Experimental Protocols

Protocol 1: Scalable Synthesis of 4,7-Dichloroquinoline (Adapted from Industrial Processes)

This multi-step protocol is based on the Gould-Jacobs reaction and is suitable for large-scale production.[1][2][4]

Step 1: Condensation of m-Chloroaniline and DEEM

  • Combine m-chloroaniline with a slight excess (approx. 1.1 equivalents) of diethyl ethoxymethylenemalonate (DEEM).

  • Heat the mixture to 100-120°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.[3]

Step 2: Thermal Cyclization

  • In a separate flask equipped for high-temperature reactions, heat a high-boiling solvent (e.g., Dowtherm A or paraffin oil) to approximately 250°C.[2][4]

  • Slowly add the product from Step 1 into the hot solvent.

  • Maintain the temperature and continue heating for approximately 1 hour to complete the cyclization.[2]

  • Cool the reaction mixture and dilute it with a hydrocarbon solvent (e.g., hexane or petroleum ether) to precipitate the crude ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.[3]

  • Filter the solid and wash it with the hydrocarbon solvent to remove colored impurities.[2]

Step 3: Saponification (Hydrolysis)

  • Suspend the crude product from Step 2 in a 10% aqueous sodium hydroxide solution.[2][4]

  • Heat the mixture to reflux for 1-2 hours until all the solid ester dissolves.[2]

  • Cool the solution.

Step 4: Acidification and Decarboxylation

  • Carefully acidify the cooled solution from Step 3 with 10% hydrochloric acid to a pH of 3-4. This will precipitate the 4-hydroxy-7-chloroquinoline-3-carboxylic acid.[4]

  • Filter, wash with water, and dry the resulting solid.

  • For decarboxylation, suspend this acid in paraffin oil and heat to 230-250°C for 30 minutes.[4]

  • Cool the mixture, filter the solid, and wash with toluene to yield 4-hydroxy-7-chloroquinoline.

Step 5: Chlorination

  • Suspend the 4-hydroxy-7-chloroquinoline from Step 4 in a solvent like toluene.

  • Add phosphorus oxychloride (POCl₃, approx. 2.5-3 equivalents).

  • Heat the mixture to reflux (approx. 100°C) for 3 hours.[4]

  • Cool the reaction mixture to 10-15°C.

  • Under vigorous stirring, slowly pour the reaction solution into a beaker of ice water, ensuring the temperature stays below 25°C.

  • Add toluene and slowly neutralize the aqueous layer with 20% sodium hydroxide solution to a pH of 7-8, keeping the temperature below 50°C.[4]

  • Separate the toluene layer, concentrate it under reduced pressure to obtain the crude 4,7-dichloroquinoline.

  • Recrystallize the crude product from ethanol to obtain the final, high-purity product.[4]

Data Presentation

Table 1: Representative Yields for 4,7-Dichloroquinoline Synthesis
StepIntermediate/ProductReported YieldPurityReference
Saponification & Acidification4-hydroxy-7-chloroquinoline-3-carboxylic acid95%-[4]
Decarboxylation4-hydroxy-7-chloroquinoline~100%-[4]
Chlorination & Recrystallization4,7-dichloroquinoline88-90%>99%[4]
Overall Process 4,7-dichloroquinoline (from m-chloroaniline) ~60% >99% [2]

Mandatory Visualizations

Experimental and Logical Workflows

G Figure 1: General Workflow for Scalable Dichloroquinoline Synthesis cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product A m-Chloroaniline C Step 1: Condensation (100-120°C) A->C B DEEM B->C D Step 2: Thermal Cyclization (~250°C in Dowtherm A) C->D Anilinomethylenemalonate Intermediate E Step 3: Saponification (NaOH, Reflux) D->E Ester Intermediate (Precipitated) F Step 4: Decarboxylation (Acidification then Heat) E->F Carboxylate Salt (in solution) G Step 5: Chlorination (POCl₃, Reflux) F->G 4-Hydroxy-7-chloroquinoline Intermediate H Purified 4,7-Dichloroquinoline G->H Crude Product

Figure 1: General Workflow for Scalable Dichloroquinoline Synthesis.

G Figure 2: Troubleshooting Logic for Low Reaction Yield A Problem: Low Final Yield B Which step showed low conversion? A->B C Cyclization (Step 2) B->C D Chlorination (Step 5) B->D E Workup / Purification B->E F Check Temperature: Was it >240°C? C->F G Check Reagents: Sufficient POCl₃? Anhydrous? D->G H Check pH during precipitation. Optimize recrystallization solvent volume. E->H I Increase heat. Consider microwave irradiation. F->I No K Degradation/Tarring observed? Improve temperature control. F->K Yes J Increase POCl₃ equivalents. Extend reflux time. G->J No

Figure 2: Troubleshooting Logic for Low Reaction Yield.

Conceptual Signaling Pathway

Quinoline libraries are often developed to target protein kinases involved in cell signaling pathways implicated in diseases like cancer.

G Figure 3: Conceptual Kinase Signaling Pathway Targeted by Drug Libraries cluster_inhibition Mechanism of Inhibition A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B C Intracellular Kinase Cascade (e.g., MAPK) B->C Phosphorylation D Transcription Factors C->D Phosphorylation E Gene Expression (Proliferation, Survival) D->E F Quinoline Library (e.g., 7,8-DCQ Derivatives) F->B Binds to ATP Pocket G ATP G->B

Figure 3: Conceptual Kinase Signaling Pathway Targeted by Drug Libraries.

References

Identifying and characterizing unexpected byproducts in SNAr reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SNAr Reactions

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you optimize your SNAr reactions and characterize unexpected byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter during your SNAr reactions in a simple question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired product. What are the common causes and how can I fix this?

A1: Low or no product yield in an SNAr reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here are the key areas to investigate:

  • Insufficient Activation of the Aromatic Ring: SNAr reactions require the aromatic ring to be electron-deficient.[1] This is typically achieved by having one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3][4] If your substrate lacks sufficient activation, the reaction will be sluggish or may not proceed at all.

    • Solution: Ensure your substrate has at least one strong EWG (e.g., -NO₂, -CN, -CF₃, -C(O)R) ortho or para to the leaving group. The more EWGs, the faster the reaction, often allowing for milder conditions.[1][5] If derivatization is possible, consider adding an EWG to your starting material.

  • Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. In SNAr, the leaving group ability often follows the trend: F > Cl > Br > I.[1][6] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-X bond.[1][6]

    • Solution: If possible, use an aryl fluoride as your starting material for the highest reactivity.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, NMP, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[1][7]

    • Solution: Use polar aprotic solvents. Be aware that some of these solvents can be difficult to remove and may have toxicity concerns.[1] Protic solvents (e.g., alcohols) can solvate the nucleophile, reducing its reactivity.[1][7]

  • Incorrect Base or Base Strength: A base is often required to deprotonate the nucleophile, generating a more potent anion. The strength of the base should be sufficient to deprotonate the nucleophile but not so strong that it leads to side reactions.

    • Solution: Choose a base with a pKa high enough to deprotonate your nucleophile. Common inorganic bases include K₂CO₃, Cs₂CO₃, and KOH.[1]

Issue 2: Formation of Unexpected Byproducts

Q2: My reaction mixture is complex, and TLC/LC-MS analysis shows multiple unexpected spots/peaks. What are the likely byproducts?

A2: The formation of byproducts is a common challenge. Below is a summary of frequent unexpected products and their likely causes.

Byproduct TypeLikely Cause(s)Suggested Characterization
Hydrolysis Product (Ar-OH)Presence of water in the reaction mixture, especially with a strong base like NaOH or KOH at elevated temperatures.[2]MS: Look for a peak corresponding to the mass of your starting material with the leaving group replaced by -OH. ¹H NMR: Appearance of a broad singlet for the phenolic -OH.
Diaryl Ether (Ar-O-Ar')If the nucleophile is a phenol or if the starting material undergoes partial hydrolysis to a phenol which then acts as a nucleophile.[8]MS: A peak corresponding to the combined mass of two aromatic rings minus the leaving groups, plus an oxygen. ¹H & ¹³C NMR: Complex aromatic region showing signals from both aryl rings.
cine-Substitution Products Reaction proceeds via a benzyne intermediate, especially with unactivated aryl halides and very strong bases (e.g., NaNH₂).[2][3][9][10] The nucleophile can add to either carbon of the benzyne triple bond.Isotopic Labeling: Use of a ¹³C-labeled starting material will result in a product mixture where the label is scrambled between the ipso and cine positions.[2] NMR: Careful analysis of isomers.
Products from Reaction with Solvent Amide solvents like DMF or NMP can sometimes act as nucleophiles under harsh conditions, leading to formylated or related byproducts.MS: Look for masses corresponding to the addition of a fragment from the solvent molecule.
Homocoupling/Dimerization Can be promoted by certain bases or trace metal impurities, leading to biaryl formation.MS: A peak at approximately double the mass of the aromatic starting material.

Q3: My reaction involving an amine nucleophile is sluggish and forming a dark tar-like substance. What could be happening?

A3: This often points to side reactions involving the amine and the reaction conditions.

  • Base-Catalyzed Decomposition: Strong bases can deprotonate other acidic protons on your substrate or nucleophile, leading to polymerization or decomposition pathways. This is especially true for substrates with multiple functionalities.

  • Oxidation: Amines can be susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen).

    • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon).[11] Consider using a milder base or lowering the reaction temperature. If possible, protect other sensitive functional groups on your molecules.

Diagrams and Workflows

Byproduct Identification Workflow

The following diagram outlines a systematic workflow for identifying an unknown byproduct in an SNAr reaction.

G cluster_0 cluster_1 Initial Analysis cluster_2 Isolation cluster_3 Structural Characterization A Unexpected Result (e.g., new TLC spot, MS peak) B Crude Reaction Mixture Analysis A->B Analyze C LC-MS B->C Hypothesize Mass D Crude ¹H NMR B->D Hypothesize Structure E Isolate Byproduct C->E D->E F Column Chromatography E->F G Preparative HPLC/TLC E->G H Structure Elucidation F->H Pure Sample G->H Pure Sample I High-Res Mass Spec (HRMS) H->I Determine Formula J ¹H, ¹³C, 2D NMR H->J Determine Connectivity K FT-IR H->K Identify Functional Groups

Caption: Workflow for Byproduct Identification.

Factors Influencing SNAr Side Reactions

This diagram illustrates the relationship between key reaction parameters and the propensity for common side reactions.

G Temp High Temperature (>100 °C) Benzyne Benzyne Formation (cine-Substitution) Temp->Benzyne Decomp Decomposition/ Polymerization Temp->Decomp Base Strong Base (e.g., NaH, NaNH₂) Hydrolysis Hydrolysis (Ar-OH) Base->Hydrolysis Base->Benzyne promotes Base->Decomp Water Presence of H₂O Water->Hydrolysis enables Solvent Solvent Choice (Protic vs. Aprotic) Slow Slow/No Reaction Solvent->Slow protic can cause Activation Poor Ring Activation (No EWGs) Activation->Benzyne favors Activation->Slow causes

Caption: Factors Promoting SNAr Side Reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC and LC-MS

This protocol outlines a standard method for tracking the progress of your SNAr reaction to identify the optimal reaction time and observe the formation of byproducts.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, combine the aryl halide, solvent, and base (if used).[11][12]

  • Time Zero Sample (t=0): Before adding the nucleophile, withdraw a small aliquot (~0.05 mL) of the reaction mixture. Quench it immediately in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of dilute acid (e.g., 1M HCl) if a base is used. This is your t=0 sample.

  • Initiate Reaction: Add the nucleophile to the reaction flask and start heating if required.

  • Sampling: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw small aliquots and quench them in the same manner as the t=0 sample.

  • TLC Analysis: Spot the t=0 and subsequent time point samples on a TLC plate. Elute with an appropriate solvent system. Visualize the spots under UV light and/or with a suitable stain. Monitor the disappearance of starting material and the appearance of the product and any new spots (byproducts).

  • LC-MS Analysis: Dilute the quenched samples appropriately and inject them into an LC-MS. Monitor the peaks corresponding to the masses of your starting materials, expected product, and any new major peaks. This will confirm the molecular weights of potential byproducts.[13]

Protocol 2: Workup and Isolation of an Unknown Byproduct

This protocol provides a general method for isolating a byproduct for characterization once the reaction is complete.

  • Quench Reaction: Cool the reaction mixture to room temperature and carefully quench by adding it to a separatory funnel containing water or a saturated aqueous solution (e.g., NH₄Cl).[12]

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[12]

  • Wash: Combine the organic layers and wash with water, then with brine to remove residual inorganic salts.[12]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[12]

  • Purification: The resulting crude oil or solid contains your product and byproducts. Purify this mixture using flash column chromatography on silica gel.[12] Use the TLC data from your reaction monitoring to choose a suitable solvent system that provides good separation between your desired product and the byproduct(s).

  • Characterization: Collect the fractions containing the purified byproduct. Combine and concentrate them. Submit the pure byproduct for structural analysis (NMR, HRMS, etc.).

References

Technical Support Center: Managing Thermal Decomposition of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the thermal decomposition of quinoline derivatives in a laboratory setting. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and safety of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the thermal analysis of quinoline derivatives.

Question: My TGA curve shows an unexpected mass loss at a lower temperature than anticipated. What could be the cause?

Answer: An unexpected mass loss at lower temperatures can be attributed to several factors:

  • Presence of Volatiles: The sample may contain residual solvents or moisture. A small mass loss (often less than 10%) at temperatures below 150°C is typically indicative of the evaporation of these volatile components.[1]

  • Sample Impurities: Impurities from the synthesis or degradation during storage can decompose at lower temperatures than the main compound. It is crucial to ensure the purity of your sample before analysis.

  • Sample-Pan Interaction: The material of the crucible (e.g., aluminum, platinum) could be reacting with the quinoline derivative at elevated temperatures. Consider using a more inert sample pan.

  • Atmosphere Reactivity: If you are not using an inert atmosphere (like nitrogen or argon), the sample might be reacting with the gas in the furnace, leading to premature decomposition.

Question: The baseline of my DSC curve is drifting or unstable. How can I fix this?

Answer: Baseline instability in DSC analysis can obscure thermal events. Here are some potential causes and solutions:

  • Instrument Instability: Ensure the instrument has had adequate time to equilibrate at the starting temperature.

  • Sample Contamination: Contamination on the sample or reference pans can cause a drifting baseline. Thoroughly clean the pans before use.

  • Evolving Gases: The decomposition of the sample can release gases that alter the thermal conductivity of the atmosphere around the sample, leading to a baseline shift. Ensure a consistent and adequate purge gas flow rate.

  • Sample Movement: The sample may be shifting or changing its contact with the crucible during heating. Ensure the sample is properly loaded in the pan.

Question: I am observing an exothermic event (a peak pointing up) in my DSC curve before the main decomposition. What does this signify?

Answer: An exothermic event preceding the main decomposition can indicate several phenomena:

  • Crystallization: If your quinoline derivative was in an amorphous state, it might crystallize upon heating, which is an exothermic process.

  • Oxidative Decomposition: If the experiment is run in an oxidizing atmosphere (like air), the sample may be undergoing oxidation, which is often exothermic, before the main thermal decomposition.

  • Polymorphic Transformation: The compound may be transitioning from a less stable to a more stable crystalline form, which can be an exothermic event.

Question: My TGA results for the same quinoline derivative are not reproducible. What should I check?

Answer: Lack of reproducibility in TGA results can be frustrating. Here are some key factors to investigate:

  • Heating Rate: Different heating rates can shift the decomposition temperatures. Ensure you are using the same heating rate for all experiments.

  • Sample Mass and Preparation: Variations in sample mass and how the sample is packed into the crucible can affect heat transfer and the diffusion of decomposition products, leading to inconsistent results.

  • Instrument Calibration: Verify that the TGA instrument is properly calibrated for both mass and temperature.

  • Atmosphere Control: Inconsistent purge gas flow rates can affect the removal of decomposition products and alter the decomposition profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the thermal stability of quinoline derivatives?

A1: The thermal stability of quinoline derivatives is influenced by several key factors:

  • Molecular Structure: The type and position of substituents on the quinoline ring have a significant impact. Electron-withdrawing groups (e.g., nitro) can decrease stability, while other groups might enhance it.

  • Intermolecular Interactions: Hydrogen bonding and other intermolecular forces can affect the energy required to break down the crystal lattice and initiate decomposition.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition, which often occurs at lower temperatures than pyrolysis in an inert atmosphere.

  • Purity: Impurities can act as catalysts for decomposition or have lower thermal stability, affecting the overall decomposition profile of the sample.

Q2: What are the typical decomposition products of quinoline derivatives?

A2: The thermal decomposition of quinoline itself can yield products such as acetylene, benzonitrile, benzene, and hydrogen cyanide.[2] For substituted quinoline derivatives, the decomposition products will also include fragments corresponding to the substituents. For instance, chloro-substituted quinolines can release hydrochloric acid (HCl) upon decomposition.[3] The specific byproducts will depend on the derivative and the decomposition conditions (e.g., atmosphere, temperature).

Q3: How can I prevent contamination in my thermal analysis experiments?

A3: Preventing contamination is crucial for accurate results. Here are some best practices:

  • Clean Crucibles: Always use clean crucibles and lids. It is recommended to clean them with an appropriate solvent and then heat them in the furnace to burn off any residues before use.

  • Proper Sample Handling: Use clean spatulas and tools for sample preparation. Avoid touching the samples with bare hands.

  • Controlled Environment: Prepare your samples in a clean environment to avoid contamination from dust or other airborne particles.

  • High-Purity Purge Gas: Use high-purity purge gases to prevent reactions with impurities in the gas stream.

Q4: What is the significance of using an inert atmosphere (e.g., nitrogen) during the thermal analysis of quinoline derivatives?

A4: Using an inert atmosphere is essential for studying the intrinsic thermal stability of a compound. It prevents oxidative decomposition, which is a chemical reaction with oxygen that can occur at lower temperatures and obscure the true thermal decomposition profile. By using an inert gas, you ensure that the observed mass loss is due to pyrolysis (thermal decomposition in the absence of oxygen).

Data Presentation

The thermal stability of quinoline derivatives is highly dependent on their substitution. The following table summarizes the decomposition temperatures for a selection of derivatives under inert atmospheres, as determined by Thermogravimetric Analysis (TGA). The "Onset Temperature" represents the temperature at which significant decomposition begins.

Quinoline DerivativeSubstituent(s)Onset Decomposition Temperature (°C)Atmosphere
CiprofloxacinMultiple~280-300Argon
8-Hydroxyquinoline Polymer-OH, -SO3H~160Nitrogen
TheophyllineFused Imidazole Ring~298Not Specified
AminophyllineTheophylline + Ethylenediamine~112 (for ethylenediamine part)Not Specified
GlibenclamideMultiple~185Not Specified

Note: Decomposition temperatures can vary with the experimental conditions, particularly the heating rate.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of a Quinoline Derivative

Objective: To determine the thermal stability and decomposition profile of a quinoline derivative.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • TGA crucibles (platinum or alumina recommended)

  • Microbalance

  • Spatula

  • Quinoline derivative sample (finely powdered)

Methodology:

  • Instrument Preparation:

    • Turn on the TGA instrument and the purge gas. Allow the instrument to stabilize.

    • Perform any required calibrations for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation:

    • Weigh an empty, clean TGA crucible using a microbalance and record the mass.

    • Carefully add 5-10 mg of the finely powdered quinoline derivative to the crucible. Distribute the sample evenly on the bottom of the crucible.

    • Record the exact mass of the sample.

  • TGA Measurement:

    • Place the crucible in the TGA furnace.

    • Set the experimental parameters:

      • Start Temperature: 25°C

      • End Temperature: 600°C (or higher, depending on the expected stability)

      • Heating Rate: 10°C/min

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min

    • Start the experiment.

  • Data Analysis:

    • Once the run is complete, analyze the resulting TGA curve (mass vs. temperature).

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Identify the temperature ranges of different decomposition steps and the percentage of mass loss for each step.

Protocol 2: Differential Scanning Calorimetry (DSC) of a Quinoline Derivative

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to determine the associated enthalpy changes.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • High-purity nitrogen or argon gas

  • DSC pans and lids (aluminum is common, but for higher temperatures or reactive samples, consider gold or platinum)

  • Crimper for sealing pans

  • Microbalance

  • Spatula

  • Quinoline derivative sample (finely powdered)

Methodology:

  • Instrument Preparation:

    • Turn on the DSC instrument and the purge gas. Allow the instrument to stabilize.

    • Calibrate the instrument for temperature and enthalpy using a standard reference material (e.g., indium).

  • Sample Preparation:

    • Weigh an empty DSC pan and lid and record the mass.

    • Place 2-5 mg of the finely powdered quinoline derivative into the pan.

    • Securely crimp the lid onto the pan. For volatile samples or to study decomposition under pressure, use hermetically sealed pans. For most decomposition studies, a pierced lid is used to allow volatiles to escape.

    • Weigh the sealed pan and record the total mass.

  • DSC Measurement:

    • Place the sample pan in the DSC sample cell and an empty, sealed pan as a reference in the reference cell.

    • Set the experimental parameters:

      • Start Temperature: 25°C

      • End Temperature: 400°C (or a temperature just beyond the final decomposition event observed in TGA)

      • Heating Rate: 10°C/min

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min

    • Start the experiment.

  • Data Analysis:

    • Analyze the resulting DSC curve (heat flow vs. temperature).

    • Identify endothermic peaks (pointing down), which may correspond to melting or decomposition.

    • Identify exothermic peaks (pointing up), which may indicate crystallization or some decomposition processes.

    • Integrate the area under the peaks to determine the enthalpy change (ΔH) for each thermal event.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation A Sample Acquisition & Purity Check B Grind to Fine Powder A->B C Weigh Sample (2-10 mg) B->C D TGA Analysis C->D E DSC Analysis C->E F Determine Decomposition Temp (TGA) D->F G Identify Thermal Events (DSC) E->G H Correlate TGA & DSC Data F->H G->H I Characterize Thermal Stability H->I

Caption: A general experimental workflow for the thermal analysis of quinoline derivatives.

Troubleshooting_Tree Start Unexpected TGA/DSC Result Q1 Is there mass loss below 150°C? Start->Q1 A1_Yes Likely residual solvent or moisture. Dry sample and rerun. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Are results reproducible? A1_No->Q2 A2_No Check: - Heating Rate - Sample Mass/Prep - Instrument Calibration Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes Q3 Is there an unexpected exothermic peak? A2_Yes->Q3 A3_Yes Consider: - Crystallization - Oxidation (if not inert atm) - Polymorphic transition Q3->A3_Yes Yes

Caption: A troubleshooting decision tree for unexpected thermal analysis results.

Decomposition_Pathways cluster_products Potential Decomposition Products Parent Substituted Quinoline (R-C9H6N) P1 Volatile Fragments (e.g., HCN, CO, CO2) Parent->P1 Heat (Inert Atm.) P2 Aromatic Byproducts (e.g., Benzene, Benzonitrile) Parent->P2 Heat (Inert Atm.) P3 Substituent-derived Fragments (e.g., HX, R-fragments) Parent->P3 Heat (Inert Atm.) P4 Char Residue Parent->P4 High Temp

Caption: Simplified potential thermal decomposition pathways for a substituted quinoline.

References

Technical Support Center: Best Practices for Handling and Disposal of 7,8-Dichloroquinoline Waste

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the safe handling and disposal of 7,8-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on managing this chemical compound throughout its lifecycle in the laboratory. Our goal is to ensure your safety and compliance with regulatory standards by providing clear, scientifically-grounded protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and disposal of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a halogenated heterocyclic compound. While specific toxicological data for the 7,8-isomer is not extensively documented in readily available safety data sheets, the hazards can be inferred from similar chlorinated quinolines. The primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[3][4]

  • Potential for Carcinogenicity: Many chlorinated heterocyclic compounds are considered potentially carcinogenic.[5][6][7] It is prudent to handle this compound as a potential carcinogen.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[1][2]

Q2: What immediate first aid measures should be taken in case of exposure?

A2: In the event of an exposure, the following first aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the exposed person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4]

Q3: How should this compound waste be classified?

A3: this compound waste should be classified as hazardous waste .[1] Specifically, it falls under the category of halogenated organic waste .[8][9][10] It is crucial to consult local, state, and federal regulations for complete and accurate classification.[2][11]

Q4: Can I dispose of small quantities of this compound waste down the drain?

A4: No. Under no circumstances should this compound or any halogenated organic compound be disposed of down the drain.[10][12] These compounds can be harmful to aquatic life and may interfere with wastewater treatment processes.[1]

Q5: What are the general storage requirements for this compound?

A5: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][10][11] It should be stored away from incompatible materials such as strong oxidizing agents.[1][2][11] If the compound is air-sensitive, storing it under an inert atmosphere is recommended.[1][2]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments involving this compound.

Issue 1: I have a small spill of solid this compound on my lab bench. How do I clean it up?

Possible Cause: Accidental mishandling during weighing or transfer.

Recommended Action:

  • Restrict Access: Cordon off the spill area to prevent further contamination.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile rubber gloves.[10]

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collect the Material: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[1][2][11] Avoid creating dust.[2][4][11]

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[13]

    • All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.

  • Documentation: Record the spill and cleanup procedure in your lab notebook.

Issue 2: My reaction involving this compound has produced a complex mixture of byproducts, making waste disposal complicated. What should I do?

Possible Cause: Side reactions, decomposition, or use of multiple reagents.

Recommended Action:

  • Waste Segregation is Key: Do not mix this complex waste stream with other laboratory waste. It should be collected in a separate, clearly labeled hazardous waste container.

  • Identify Constituents: To the best of your ability, list all known and potential components of the waste mixture on the hazardous waste tag. This includes unreacted this compound, solvents, reagents, and any identified byproducts.

  • Consult Your Institution's EHS Office: Your Environmental Health and Safety (EHS) office can provide specific guidance on how to profile and dispose of this complex waste stream. They may require analytical data (e.g., GC-MS) to properly characterize the waste for disposal.

  • Future Prevention: For future experiments, consider optimizing your reaction conditions to minimize byproduct formation. This could involve adjusting temperature, reaction time, or using protecting groups.[14]

Issue 3: I have old or expired this compound. Can I still use it, or how do I dispose of it?

Possible Cause: Infrequent use or over-purchasing of the chemical.

Recommended Action:

  • Assess Purity: If you are considering using the material, it is crucial to first assess its purity. Degradation can lead to the formation of impurities that may negatively impact your experiment. Techniques like TLC, NMR, or GC-MS can be used for this purpose.

  • Disposal as Unused Chemical Waste: If the purity is questionable or you do not intend to use it, the expired this compound must be disposed of as hazardous waste.

  • Proper Labeling: Label the container clearly as "Expired this compound" and dispose of it through your institution's hazardous waste program. Do not mix it with other solvent waste streams.

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling this compound
Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solidsSafety goggles[1][2]Nitrile rubber gloves[1][10]Lab coatGenerally not required with adequate ventilation.
Handling solutionsChemical splash gogglesNitrile rubber glovesLab coatNot required in a fume hood.
Cleaning up spillsChemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatAir-purifying respirator with particulate filters may be necessary for large spills.

Experimental Protocols

Protocol 1: Decontamination of Glassware Contaminated with this compound
  • Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual this compound.

  • Collect Rinsate: The solvent rinse should be collected and disposed of as halogenated organic waste.

  • Wash with Detergent: Wash the glassware thoroughly with a laboratory detergent and warm water.[15]

  • Multiple Rinses: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water.[15]

  • Drying: Allow the glassware to air dry or dry it in an oven.

Protocol 2: Segregation and Disposal of this compound Waste
  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[8][10]

  • Content Identification: Ensure the hazardous waste tag is properly filled out, listing all constituents of the waste, including solvents and their approximate percentages.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused this compound, contaminated consumables (e.g., weigh boats, filter paper), and spill cleanup materials should be collected in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound and solvent rinsates should be collected in a designated liquid waste container.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[10]

  • Arrange for Pickup: Once the container is full, arrange for its collection by your institution's EHS department.

Visualizations

Waste_Segregation_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Pathway start Experiment with This compound liquid_waste Liquid Waste (solutions, rinsates) start->liquid_waste Generates solid_waste Solid Waste (contaminated consumables) start->solid_waste Generates halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid Collect in halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid Collect in ehs_pickup EHS Waste Pickup halogenated_liquid->ehs_pickup halogenated_solid->ehs_pickup

Caption: Workflow for the segregation and disposal of this compound waste.

Spill_Response_Decision_Tree spill Spill of this compound Occurs is_major Is the spill large or in a poorly ventilated area? spill->is_major evacuate Evacuate the area. Call EHS immediately. is_major->evacuate Yes is_minor Small, contained spill is_major->is_minor No ppe Don appropriate PPE (goggles, gloves, lab coat) is_minor->ppe contain Cover with inert absorbent material ppe->contain collect Sweep into hazardous waste container contain->collect decontaminate Decontaminate the area collect->decontaminate document Document the spill decontaminate->document

Caption: Decision tree for responding to a this compound spill.

References

Validation & Comparative

Comparing biological activity of dichloroquinoline isomers (e.g., 4,7 vs 7,8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Dichloroquinoline isomers, in particular, have garnered significant interest due to their potent and diverse biological activities. This guide provides a comparative overview of the biological activities of various dichloroquinoline isomers, with a primary focus on the well-studied 4,7-dichloroquinoline and its derivatives.

It is important to note that direct comparative studies evaluating the biological activities of different dichloroquinoline isomers (e.g., 4,7- vs. 7,8-) under identical experimental conditions are scarce in the published literature. Consequently, this guide synthesizes data from various sources to provide a comparative perspective on the activities of their derivatives, which may not be directly extrapolated to the parent isomers. The information presented herein aims to serve as a valuable resource for researchers in the fields of drug discovery and development.

Comparative Overview of Dichloroquinoline Isomers

The biological activity of dichloroquinoline derivatives is significantly influenced by the position of the chlorine atoms on the quinoline ring. While 4,7-dichloroquinoline is the most extensively studied isomer, derivatives of other isomers also exhibit noteworthy biological effects.

  • 4,7-Dichloroquinoline Derivatives : This class of compounds is renowned for its potent antimalarial activity, with chloroquine being a prominent example.[1] The 4,7-dichloroquinoline scaffold is a key intermediate in the synthesis of numerous antimalarial drugs.[2] Derivatives of this isomer have also demonstrated significant anticancer, antibacterial, and insecticidal properties.[3][4][5] The reactivity of the chlorine atom at the 4-position allows for various chemical modifications to develop analogues with enhanced biological activity.[6]

  • 7,8-Dichloroquinoline Derivatives : Derivatives of 4-amino-7,8-dichloroquinoline have shown promise as antimalarial and anticancer agents.[7] The mechanism of antimalarial action is believed to involve the inhibition of hemozoin formation, similar to other 4-aminoquinolines.[7]

  • Other Dichloroquinoline Isomers : While less explored, other isomers such as 2,7-dichloroquinoline and their derivatives have been synthesized and evaluated for their antibacterial activities.[8] The positioning of the chlorine atoms influences the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological activity data for 4,7-dichloroquinoline and its derivatives from various in vitro studies.

Table 1: Antimalarial Activity of 4,7-Dichloroquinoline and its Derivatives
CompoundParasite StrainIC50 (nM)Reference
4,7-DichloroquinolinePlasmodium falciparum (CQ-sensitive)6.7[3]
4,7-DichloroquinolinePlasmodium falciparum (CQ-resistant)8.5[3]
Chloroquine (Control)Plasmodium falciparum (CQ-sensitive)23[3]
Chloroquine (Control)Plasmodium falciparum (CQ-resistant)27.5[3]
Table 2: Insecticidal Activity of 4,7-Dichloroquinoline
OrganismLife StageLC50 (µM/mL)Reference
Anopheles stephensiFirst Instar Larvae4.408[3]
Anopheles stephensiPupae7.958[3]
Aedes aegyptiFirst Instar Larvae5.016[3]
Aedes aegyptiPupae10.669[3]
Table 3: Anticancer Activity of 4-Aminoquinoline Derivatives
CompoundCell LineGI50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73[6]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast Cancer)10.85[6]
ChloroquineMDA-MB-468 (Breast Cancer)24.36[6]
ChloroquineMCF-7 (Breast Cancer)20.72[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 4,7-Dichloroquinoline Derivatives

A common method for the synthesis of 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with an appropriate amine.

General Procedure:

  • A mixture of 4,7-dichloroquinoline and an excess of the desired amine is heated, often without a solvent (neat).

  • The reaction temperature is typically raised incrementally, for example, to 80°C for 1 hour, and then to 130°C for several hours with continuous stirring.[6]

  • After cooling, the reaction mixture is worked up by dissolving it in a suitable organic solvent (e.g., dichloromethane) and washing with aqueous solutions such as sodium bicarbonate and brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

  • The final product is purified using column chromatography.[6]

In Vitro Antiplasmodial Assay

The in vitro antiplasmodial activity of the compounds is typically evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Methodology:

  • The assay is performed in 96-well microtiter plates.

  • P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum.

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium.

  • The parasite cultures are exposed to various concentrations of the compounds for a defined period (e.g., 48 hours).

  • Parasite growth inhibition is assessed by microscopic examination of Giemsa-stained smears or by using a fluorescent DNA-intercalating dye.[3]

  • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Human cancer cell lines are seeded in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The 50% growth inhibition (GI50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for the antimalarial activity of 4-aminoquinolines and a general workflow for evaluating the in vitro cytotoxicity of chemical compounds.

Antimalarial_Mechanism cluster_parasite Malaria Parasite Heme Heme Hemozoin (inactive) Hemozoin (inactive) Heme->Hemozoin (inactive) Heme Polymerization Cellular Damage Cellular Damage Heme->Cellular Damage Toxic Heme Polymerase Heme Polymerase 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->Heme Polymerase Inhibits Cytotoxicity_Workflow Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Determine GI50 Determine GI50 Data Analysis->Determine GI50 End End Determine GI50->End

References

A Tale of Two Isomers: A Comparative Guide to 7,8-Dichloroquinoline and 4,7-Dichloroquinoline in Antimalarial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimalarial agents, the quinoline scaffold remains a cornerstone of medicinal chemistry.[1] Its derivatives, most notably chloroquine, have been instrumental in the fight against malaria for decades. However, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous exploration of new structural analogues with improved efficacy. This guide provides a detailed comparative analysis of two isomeric dichloroquinoline compounds: 7,8-dichloroquinoline and the well-known 4,7-dichloroquinoline, a key intermediate in the synthesis of several antimalarial drugs.[2][3] While extensive data exists for the latter, this guide will also explore the potential of the lesser-studied 7,8-isomer based on established structure-activity relationships.

Unveiling the Contenders: A Structural Overview

At the heart of this comparison are two molecules with the same chemical formula (C₉H₅Cl₂N) but different arrangements of their chlorine substituents on the quinoline ring. This seemingly subtle distinction can have profound implications for their biological activity.

Chemical_Structures cluster_0 4,7-Dichloroquinoline cluster_1 This compound 4,7-DCQ 7,8-DCQ

Figure 1: Chemical structures of 4,7-dichloroquinoline and this compound.

Antimalarial Performance: A Head-to-Head (and a Look Ahead)

The antimalarial efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) against P. falciparum cultures. A lower IC₅₀ value indicates greater potency.

4,7-Dichloroquinoline: The Established Precursor

4,7-Dichloroquinoline is widely recognized as a crucial building block for the synthesis of potent antimalarial drugs like chloroquine and amodiaquine.[2][3] While not a frontline antimalarial itself, it exhibits intrinsic antiplasmodial activity.

CompoundP. falciparum StrainIC₅₀ (nM)Reference
4,7-DichloroquinolineChloroquine-sensitive (CQ-s)6.7[3]
4,7-DichloroquinolineChloroquine-resistant (CQ-r)8.5[3]
Chloroquine (for comparison)Chloroquine-sensitive (CQ-s)23[3]
Chloroquine (for comparison)Chloroquine-resistant (CQ-r)27.5[3]

Table 1: In vitro antiplasmodial activity of 4,7-dichloroquinoline against P. falciparum.

The data clearly indicates that 4,7-dichloroquinoline is a potent inhibitor of P. falciparum growth in vitro, demonstrating even greater potency than chloroquine against both sensitive and resistant strains in the cited study.[3]

This compound: An Enigma with Potential

To date, there is a conspicuous absence of published experimental data on the direct antimalarial activity of this compound. However, we can infer its potential by examining the structure-activity relationships (SAR) of related quinoline compounds.

The position of substituents on the quinoline ring is a critical determinant of antimalarial activity. For the 8-aminoquinoline class of antimalarials (e.g., primaquine), modifications to the quinoline nucleus, including the introduction of substituents at various positions, have been extensively studied.[4][5] Generally, the introduction of groups at the 7-position of the quinoline ring in 8-aminoquinolines leads to a loss of activity.[6] This might suggest that the 7,8-disubstitution pattern could face challenges in achieving high potency. However, it is crucial to note that these SAR studies are primarily focused on 8-aminoquinolines, and the direct impact of a 7,8-dichloro substitution pattern on a simple quinoline scaffold remains to be experimentally determined.

Mechanistic Insights: The Quinoline Mode of Action

The primary mechanism of action for many quinoline-based antimalarials, including chloroquine, is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[7]

Mechanism_of_Action cluster_0 Erythrocyte cluster_1 Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Detoxification Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Quinoline Quinoline Drug Quinoline->Heme_Polymerase Inhibition

Figure 2: Proposed mechanism of action for quinoline antimalarials.

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline drugs are thought to accumulate in the acidic digestive vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death. It is plausible that both 4,7-dichloroquinoline and this compound could operate through this mechanism, although their relative efficiencies may differ due to variations in their ability to accumulate in the vacuole and interact with heme or heme polymerase.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

To empirically determine and compare the antimalarial activities of novel compounds like this compound, a robust and high-throughput in vitro assay is essential. The SYBR Green I-based fluorescence assay is a widely used method for this purpose.

Experimental_Workflow Start Start Prepare_Compounds Prepare serial dilutions of test compounds Start->Prepare_Compounds Culture_Parasites Culture P. falciparum in human erythrocytes Start->Culture_Parasites Add_Compounds Add compound dilutions to parasite cultures in 96-well plates Prepare_Compounds->Add_Compounds Culture_Parasites->Add_Compounds Incubate Incubate for 72 hours Add_Compounds->Incubate Lyse_Cells Lyse cells and add SYBR Green I dye Incubate->Lyse_Cells Read_Fluorescence Read fluorescence intensity Lyse_Cells->Read_Fluorescence Analyze_Data Calculate IC50 values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Step-by-Step Methodology:
  • Compound Preparation:

    • Dissolve the test compounds (this compound and 4,7-dichloroquinoline) and a reference drug (e.g., chloroquine) in an appropriate solvent (e.g., DMSO) to create stock solutions.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations for testing.

  • Parasite Culture:

    • Maintain a continuous culture of P. falciparum (e.g., 3D7 for chloroquine-sensitive or Dd2 for chloroquine-resistant strains) in human erythrocytes in a complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

    • Synchronize the parasite culture to the ring stage.

  • Assay Setup:

    • In a 96-well microtiter plate, add the serially diluted compounds.

    • Add the parasitized erythrocyte suspension (typically at 1% parasitemia and 2% hematocrit) to each well.

    • Include positive controls (parasitized erythrocytes without any drug) and negative controls (non-parasitized erythrocytes).

  • Incubation:

    • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • Prepare a lysis buffer containing SYBR Green I dye.

    • Add the lysis buffer to each well and incubate in the dark at room temperature to allow for cell lysis and staining of parasite DNA.

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively).

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Normalize the fluorescence values to the positive control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This guide illuminates the established antiplasmodial activity of 4,7-dichloroquinoline and underscores the untapped potential of its isomer, this compound. While 4,7-dichloroquinoline serves as a potent scaffold in antimalarial drug design, the lack of empirical data for this compound represents a significant knowledge gap.

Future research should prioritize the synthesis and in vitro evaluation of this compound against a panel of chloroquine-sensitive and -resistant P. falciparum strains. Such studies are essential to definitively characterize its antimalarial potential and to further refine our understanding of the structure-activity relationships within the dichloroquinoline series. The detailed experimental protocol provided herein offers a robust framework for conducting these crucial investigations. Unraveling the antimalarial profile of this compound could pave the way for the development of novel quinoline-based therapeutics to combat the ever-evolving threat of malaria.

References

A Comparative Guide to the Cytotoxicity of Novel Quinoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold in Anticancer Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimalarial, antibacterial, and notably, anticancer effects.[3][4] The versatility of the quinoline scaffold allows for extensive synthetic modifications, enabling the development of structurally diverse derivatives that can target specific signaling pathways or enzymatic processes critical to cancer cell survival and proliferation.[2]

Several quinoline-based drugs, such as Lenvatinib and Bosutinib, have already been approved for cancer treatment, validating the therapeutic potential of this chemical class.[5] These agents often function by inhibiting key cellular machinery like tyrosine kinases or topoisomerases.[2] Researchers are continuously exploring novel substitutions on the quinoline core to enhance potency, selectivity, and overcome drug resistance. This guide focuses on a comparative analysis of the cytotoxic profiles of recently developed quinoline derivatives, with a particular emphasis on halogenated structures like 7-chloroquinolines, which have shown significant promise in preclinical studies.[6][7] We will delve into the experimental methodologies used to quantify their anticancer activity, present comparative data against various cancer cell lines, and discuss the underlying mechanisms of action.

Evaluating Cytotoxicity: The Rationale for In Vitro Screening

The initial phase of anticancer drug development heavily relies on in vitro screening to efficiently identify and characterize the cytotoxic potential of new chemical entities.[8][9] These assays are crucial for making informed " go/no-go " decisions before advancing a compound to more complex and costly preclinical animal studies.[9] The primary goal is to quantify a compound's ability to inhibit cell growth or induce cell death, typically summarized by the half-maximal inhibitory concentration (IC50) value—the concentration of the drug required to inhibit 50% of the cancer cell population's growth.[6][8]

A variety of human cancer cell lines, representing diverse tissue origins (e.g., breast, colon, lung), are used to assess the breadth and selectivity of a compound's activity.[1][8] For this guide, we will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for determining cell viability.[10] The assay's principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, which produces a purple formazan product.[11] The intensity of this purple color is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The following protocol outlines the standardized steps for assessing the cytotoxicity of novel compounds using the MTT assay. This self-validating system ensures reproducibility and accuracy.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • Novel 7,8-Dichloroquinoline derivatives (or other test compounds) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]

    • Include wells with medium only to serve as a blank control.[12]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[6][13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in culture medium. The final concentration of DMSO should be kept low (<0.5%) to avoid solvent toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Incubate the treated plates for a specified exposure time, typically 48 or 72 hours.[6][13]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including the untreated and blank controls.[11][12]

    • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (considered 100% viable).

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Viability Assay cluster_readout Phase 3: Data Acquisition seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Add Test Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase Quinoline Quinoline Derivative Mito Mitochondrial Stress (e.g., ROS generation) Quinoline->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis (Cell Death) PARP->Apoptosis

References

A Comparative Guide to the In Vitro Anticancer Activity of Dichloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the in vitro evaluation of 7,8-dichloroquinoline analogs against cancer cell lines. Therefore, this guide provides a comparative analysis of structurally related dichloroquinoline and 7-chloroquinoline derivatives to offer insights into the potential anticancer activities of this compound class. The data and protocols presented are based on published studies of these related analogs.

The quinoline scaffold is a prominent feature in many compounds with demonstrated anticancer properties. The addition of halogen atoms, such as chlorine, to the quinoline ring can significantly influence the cytotoxic and mechanistic properties of these molecules. This guide summarizes the in vitro anticancer activity of various dichloro- and chloro-quinoline analogs against several human cancer cell lines, details the experimental protocols used for their evaluation, and visualizes key experimental workflows and cellular signaling pathways.

Comparative Cytotoxicity of Quinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Compound/AnalogCancer Cell LineCancer TypeIC50 (µM)Reference
3,4-Dichloro-7-(trifluoromethyl)quinoline Analog HL-60Leukemia19.88 ± 3.35 µg/ml[1]
U937Leukemia43.95 ± 3.53 µg/ml[1]
7-Chloroquinoline Hydrazone Derivative SF-295CNS Cancer0.314 - 4.65 µg/cm³[1]
HCT-8Colon Cancer0.314 - 4.65 µg/cm³[1]
HL-60Leukemia0.314 - 4.65 µg/cm³[1]
7-Chloroquinoline Derivative 3 HCT-116Colon Carcinoma23.39[2]
HeLaCervical Carcinoma50.03[2]
7-Chloroquinoline Derivative 6 HCT-116Colon Carcinoma27.26[2]
7-Chloroquinoline Derivative 9 HCT-116Colon Carcinoma21.41[2]
HeLaCervical Carcinoma21.41[2]
7-Chloroquinoline Derivative 8 HeLaCervical Carcinoma51.67[2]
7-Chloroquinoline MBHA Derivative 8 MCF-7Breast Adenocarcinoma82.60 ± 0.57[3]
HCT-116Colon Carcinoma27.19 ± 0.77[3]
7-Chloroquinoline MBHA Derivative 9 MCF-7Breast Adenocarcinoma77.70 ± 10.90[3]
HCT-116Colon Carcinoma65.82 ± 2.24[3]
7-Chloroquinoline MBHA Derivative 10 MCF-7Breast Adenocarcinoma54.46 ± 2.40[3]
HCT-116Colon Carcinoma46.36 ± 7.79[3]
Doxorubicin (Reference) MCF-7Breast Adenocarcinoma79.30 ± 1.19[3]
HCT-116Colon Carcinoma80.30 ± 2.10[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro studies. Below are protocols for key assays commonly used in the evaluation of anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., dichloroquinoline analogs) and incubated for a specified period, typically 24, 48, or 72 hours.[1]

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[1][3]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[1][3] The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add Dichloroquinoline Analogs (Various Conc.) incubate_24h->add_compounds incubate_treatment Incubate for 24/48/72h add_compounds->incubate_treatment add_mtt Add MTT Reagent (0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Medium & Add DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Experimental Workflow

Signaling Pathways in Quinoline-Induced Cytotoxicity

While the precise mechanisms of action for many novel dichloroquinoline analogs are still under investigation, several studies on related quinoline derivatives point towards the modulation of key signaling pathways involved in cancer cell survival and proliferation. One such pathway is the Phosphoinositide 3-kinase (PI3K) signaling pathway.[4] Inhibition of PI3K can disrupt downstream signaling cascades that are crucial for cell survival and growth.[4] Furthermore, some quinoline derivatives have been shown to induce apoptosis and cell cycle arrest.[4][5]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes Quinoline Dichloroquinoline Analog Quinoline->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Hypothesized PI3K Inhibition by Dichloroquinoline Analogs

This diagram illustrates a simplified model of the PI3K/Akt signaling pathway and a potential point of inhibition by dichloroquinoline analogs. Activation of this pathway by growth factors leads to cell proliferation and survival. By inhibiting PI3K, these compounds can block these downstream effects, contributing to their anticancer activity.

References

Structure-Activity Relationship of 7,8-Dichloroquinoline Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 7,8-dichloroquinoline derivatives. It summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways and experimental workflows.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects. The substitution pattern on the quinoline ring plays a crucial role in determining the pharmacological properties of these compounds. This guide focuses specifically on derivatives of this compound, aiming to elucidate the impact of various structural modifications on their biological activity.

Comparative Biological Activities of this compound Derivatives

While extensive research has been conducted on various substituted quinolines, comprehensive SAR studies focusing specifically on a series of this compound analogs are limited in the publicly available literature. However, by examining related chloro-substituted quinoline derivatives, we can infer potential structure-activity relationships. The following table summarizes the biological activities of some relevant chloro-substituted quinoline derivatives to provide a comparative context.

Compound IDStructureBiological Target/AssayActivity (IC50/Ki)Reference
1 7,8-Dichloro-1,2,3,4-tetrahydroisoquinolinePhenylethanolamine N-methyltransferase (PNMT)Ki = 0.3 µM[1]
2 2,7-dichloroquinoline-3-carbonitrileS. aureus (antibacterial)Inhibition zone: 11.00 ± 0.03 mm[2]
3 2,7-dichloroquinoline-3-carboxamideE. coli (antibacterial)Inhibition zone: 11.00 ± 0.04 mm[2]
4 7-chloro-4-((2-((2-hydroxyethyl)amino)ethyl)amino)quinolineAntimalarial-
5 7-chloro-4-(piperazin-1-yl)quinolineAnticancer (various cell lines)-

Key Structure-Activity Relationship Insights (Inferred from Related Chloro-Quinolines)

Based on studies of various chloro-substituted quinoline derivatives, several general SAR trends can be highlighted, which may be applicable to the this compound scaffold:

  • Position of the Chloro Group: The presence and position of chlorine atoms on the quinoline ring significantly influence biological activity. For instance, the 7-chloro substitution is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine.

  • Substitution at the 4-Position: The nature of the substituent at the 4-position is critical for the antiproliferative and antimalarial activity of many quinoline derivatives. The introduction of aminoalkyl side chains has been a successful strategy in the development of potent antimalarial agents.

  • Impact of Additional Substituents: The introduction of other functional groups on the quinoline ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For example, the presence of a formyl group at the C3 position can serve as a handle for further chemical modifications to generate diverse compound libraries.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. Below are representative protocols for key experiments commonly used in the study of quinoline derivatives.

General Procedure for Synthesis of 4-Amino-7,8-dichloroquinoline Derivatives

This protocol describes a general method for the synthesis of 4-amino substituted quinoline derivatives, which can be adapted for this compound analogs.

  • Reaction Setup: In a round-bottom flask, dissolve 7,8-dichloro-4-hydroxyquinoline in a suitable solvent such as phosphorus oxychloride (POCl₃).

  • Chlorination: Heat the mixture to reflux for several hours to convert the hydroxyl group at the 4-position to a chlorine atom, yielding 4,7,8-trichloroquinoline. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Nucleophilic Substitution: After cooling, carefully remove the excess POCl₃ under reduced pressure. Dissolve the resulting crude 4,7,8-trichloroquinoline in a suitable solvent like ethanol or isopropanol.

  • Amine Addition: Add the desired primary or secondary amine to the solution. The reaction is typically carried out at an elevated temperature, and the progress is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the desired 4-amino-7,8-dichloroquinoline derivative.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.[1]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[1]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition and Formazan Solubilization: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start 7,8-Dichloro-4-hydroxyquinoline Reaction Chemical Reactions (e.g., Chlorination, Amination) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization InVitro In Vitro Assays (e.g., MTT Assay) Characterization->InVitro DataAnalysis Data Analysis (IC50 Determination) InVitro->DataAnalysis SAR SAR Analysis DataAnalysis->SAR

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Due to the limited specific information on the signaling pathways directly modulated by this compound derivatives, a generalized diagram of a common cancer-related signaling pathway that quinoline derivatives are known to inhibit is presented below. Many quinoline derivatives have been investigated as kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivative (Hypothetical) Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the RAF/MEK/ERK and PI3K/AKT signaling pathways by a this compound derivative.

References

Comparative Docking Analysis of Dichloroquinoline Compounds Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the in silico evaluation of dichloroquinoline derivatives as potential inhibitors of EGFR kinase and Plasmodium falciparum lactate dehydrogenase.

This guide provides a comparative analysis of molecular docking studies for three prominent dichloroquinoline compounds: 4,7-dichloroquinoline, chloroquine, and hydroxychloroquine. The in silico binding affinities of these compounds are evaluated against two critical protein targets: Epidermal Growth Factor Receptor (EGFR) kinase, a key player in oncology, and Plasmodium falciparum Lactate Dehydrogenase (PfLDH), a vital enzyme for the malaria parasite's survival. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug discovery and development, offering a side-by-side comparison of binding energies, detailed experimental protocols for reproducibility, and visualizations of relevant biological pathways.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding energies of 4,7-dichloroquinoline, chloroquine, and hydroxychloroquine when docked with EGFR kinase and PfLDH. Lower binding energy values indicate a higher predicted binding affinity.

CompoundTarget ProteinBinding Energy (kcal/mol)
4,7-dichloroquinolineEGFR Kinase-7.5[1]
ChloroquineEGFR Kinase-6.9[1]
HydroxychloroquineEGFR Kinase-7.2[1]
4,7-dichloroquinolineP. falciparum LDH-6.8[2]
ChloroquineP. falciparum LDH-6.65[2]
HydroxychloroquineP. falciparum LDH-6.2[3]

Experimental Protocols: Molecular Docking Methodology

The following protocols outline the standardized in silico molecular docking procedures utilized to obtain the comparative binding affinity data. These methodologies are based on widely used software, AutoDock Vina and Schrödinger Maestro, and are provided to ensure the reproducibility of the presented results.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol details the step-by-step workflow for performing protein-ligand docking using AutoDock Vina.[4][5][6][7][8]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (EGFR kinase or PfLDH) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens are added, and Gasteiger charges are computed for the protein atoms.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 2D structures of the dichloroquinoline compounds (4,7-dichloroquinoline, chloroquine, and hydroxychloroquine) are drawn using a chemical drawing tool and converted to 3D structures.

    • The ligand structures are energy minimized using a suitable force field.

    • Gasteiger charges are computed, and rotatable bonds are defined for the ligands.

    • The prepared ligand structures are saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are set to cover the key amino acid residues involved in ligand binding.

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations. The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters, are used as input.

    • The exhaustiveness of the search is set to a value of 8 or higher to ensure a thorough exploration of the conformational space.

  • Analysis of Results:

    • The docking results are analyzed to identify the binding poses with the lowest binding energies.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular visualization software.

Protocol 2: Molecular Docking using Schrödinger Maestro

This protocol outlines the workflow for molecular docking using the Glide module within the Schrödinger Maestro software suite.[9][10][11][12][13]

  • Protein Preparation:

    • The crystal structure of the target protein is imported into Maestro.

    • The Protein Preparation Wizard is used to preprocess the protein, which includes adding hydrogens, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops.

    • The protonation states of the residues are optimized at a physiological pH.

    • The structure is energy minimized using a suitable force field (e.g., OPLS).

  • Ligand Preparation:

    • The 3D structures of the dichloroquinoline compounds are imported into Maestro.

    • LigPrep is used to generate low-energy conformers of the ligands, assign correct protonation states, and perform energy minimization.

  • Receptor Grid Generation:

    • A receptor grid is generated around the defined active site of the protein. The grid box is centered on the co-crystallized ligand or key active site residues.

  • Ligand Docking:

    • The Glide module is used for docking the prepared ligands into the receptor grid.

    • The docking precision can be set to Standard Precision (SP) or Extra Precision (XP) for more accurate results.

  • Analysis of Results:

    • The docking poses are visualized and ranked based on their GlideScore or docking score.

    • The Ligand Interaction Diagram tool is used to analyze the specific interactions between the ligand and the protein residues.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the targeted proteins and a general experimental workflow for in silico drug discovery.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 Grb2 Grb2 P1->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras GDP -> GTP Ras_GTP Ras-GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Survival, Angiogenesis Transcription_Factors->Proliferation Dichloroquinoline Dichloroquinoline Compounds Dichloroquinoline->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of dichloroquinoline compounds.

PfLDH_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP (Energy for Parasite) Glycolysis->ATP PfLDH Plasmodium falciparum Lactate Dehydrogenase (PfLDH) Lactate Lactate Pyruvate->Lactate Fermentation NADH NADH NAD NAD+ NADH->NAD Oxidation Dichloroquinoline Dichloroquinoline Compounds Dichloroquinoline->PfLDH Inhibition

Caption: Role of PfLDH in the anaerobic glycolysis of Plasmodium falciparum.

Experimental_Workflow Start Start: Target Identification Ligand_Prep Ligand Preparation (Dichloroquinoline Derivatives) Start->Ligand_Prep Protein_Prep Protein Preparation (EGFR, PfLDH) Start->Protein_Prep Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina / Glide) Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End: Lead Identification Analysis->End

Caption: A typical experimental workflow for in silico molecular docking studies.

References

Validating the Structure of Synthesized 7,8-Dichloroquinoline: A Comparative Guide to X-ray Crystallography and Alternative Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural validation of the synthesized heterocyclic compound, 7,8-dichloroquinoline.

Proposed Synthesis of this compound

A potential pathway for the synthesis of this compound is the Doebner-von Miller reaction, a well-established method for forming the quinoline ring system.[1] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

Experimental Protocols

Proposed Synthesis of this compound via Doebner-von Miller Reaction
  • Reaction Setup: To a solution of 2,3-dichloroaniline in a suitable solvent (e.g., ethanol or a biphasic system of water and toluene), a strong acid catalyst such as hydrochloric acid or sulfuric acid is added.[2]

  • Addition of α,β-Unsaturated Aldehyde: Crotonaldehyde is added dropwise to the reaction mixture at a controlled temperature to mitigate the exothermic nature of the reaction and prevent polymerization.

  • Reflux: The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the dihydroquinoline intermediate.

  • Oxidation: An oxidizing agent, which can be the aniline reactant itself or an added oxidant, converts the dihydroquinoline to the aromatic this compound.

  • Workup and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography or recrystallization to yield the final product.

Structural Validation Methodologies

Single-Crystal X-ray Diffraction:

  • Crystallization: Single crystals of the synthesized compound are grown, often by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to determine the connectivity and chemical environment of each atom in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Fragmentation Analysis: The fragmentation pattern of the molecular ion is analyzed to provide further structural information.

Data Presentation: A Comparative Analysis

As specific data for this compound is unavailable, the following tables present data for closely related dichloroquinoline isomers to facilitate a comparison of the different analytical techniques.

Table 1: Comparative X-ray Crystallography Data of Dichloroquinoline Isomers

Parameter2,4-Dichloro-7,8-dimethylquinoline[3]4,7-Dichloroquinoline[4]
Molecular FormulaC₁₁H₉Cl₂NC₉H₅Cl₂N
Molecular Weight226.09198.04
Crystal SystemOrthorhombicMonoclinic
Space GroupPca2₁P2₁/n
a (Å)20.3054 (9)18.2243 (17)
b (Å)3.9992 (2)3.8253 (5)
c (Å)25.5743 (11)23.622 (3)
β (°)9096.61 (1)
Volume (ų)2076.77 (17)1635.8 (4)
Z88
Temperature (K)295123

Table 2: Comparative NMR Data (¹H and ¹³C) of Dichloroquinoline Isomers in CDCl₃

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4,7-Dichloroquinoline [4]8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), 7.48 (d, J = 4.8 Hz, 1H)Not explicitly provided in the search results.
2,4-Dichloroquinoline [5]8.1-7.5 (m, 4H), 7.35 (s, 1H)Not explicitly provided in the search results.
Hypothetical this compound Expected aromatic protons with specific coupling patterns reflecting the substitution.Expected signals for 9 distinct carbon atoms.[6]

Table 3: Comparative Mass Spectrometry Data of Dichloroquinoline Isomers

CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)
4,7-Dichloroquinoline [7]C₉H₅Cl₂N198.05197 (M+), 162, 127
Hypothetical this compound C₉H₅Cl₂N198.05Expected molecular ion peak at m/z 197/199/201 due to chlorine isotopes, and characteristic fragmentation pattern.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation start 2,3-Dichloroaniline + Crotonaldehyde reaction Doebner-von Miller Reaction (Acid Catalyst, Heat) start->reaction product Crude this compound reaction->product purification Purification (Column Chromatography) product->purification final_product Pure this compound purification->final_product xray X-ray Crystallography final_product->xray Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr Dissolution ms Mass Spectrometry final_product->ms Ionization

Caption: Experimental workflow for the synthesis and structural validation of this compound.

logical_comparison cluster_methods Validation Methods cluster_info Information Provided cluster_advantages Key Advantages cluster_limitations Key Limitations xray X-ray Crystallography info_xray Definitive 3D Structure Bond Lengths & Angles Crystal Packing xray->info_xray adv_xray Unambiguous Structure High Precision xray->adv_xray lim_xray Requires Single Crystals Solid-state structure may differ from solution xray->lim_xray nmr NMR Spectroscopy info_nmr Atomic Connectivity Chemical Environment Molecular Symmetry (in solution) nmr->info_nmr adv_nmr Non-destructive Information on solution-state structure nmr->adv_nmr lim_nmr Provides indirect structural information Complex spectra for large molecules nmr->lim_nmr ms Mass Spectrometry info_ms Molecular Weight Elemental Composition Fragmentation Pattern ms->info_ms adv_ms High Sensitivity Small Sample Requirement ms->adv_ms lim_ms Does not provide 3D structure Isomers can be difficult to distinguish ms->lim_ms

Caption: Logical comparison of structural validation techniques for this compound.

Comparison of Validation Techniques

X-ray Crystallography stands as the gold standard for unambiguous structure determination, providing a precise three-dimensional map of the atomic arrangement in the solid state. As evidenced by the data for related dichloroquinolines, it yields highly accurate bond lengths, bond angles, and information on intermolecular interactions within the crystal lattice. However, the primary challenge lies in obtaining single crystals of sufficient quality, a process that can be time-consuming and is not always successful.

NMR Spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms. For this compound, NMR would be crucial for confirming the substitution pattern on the quinoline ring by analyzing the chemical shifts and coupling constants of the aromatic protons. While it does not provide a direct 3D structure in the same way as X-ray crystallography, it offers invaluable information about the molecule's structure in a more biologically relevant (solution) state.

Mass Spectrometry provides the exact molecular weight and elemental composition of the synthesized compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be readily observable in the mass spectrum of this compound, providing a clear indication of the presence of two chlorine atoms. Fragmentation analysis can further support the proposed structure by identifying characteristic fragments of the quinoline core. However, MS alone cannot distinguish between different isomers.

Conclusion

The structural validation of a newly synthesized compound like this compound requires a multi-faceted analytical approach. While X-ray crystallography provides the most definitive structural information, its reliance on single crystal formation can be a significant bottleneck. NMR spectroscopy and mass spectrometry are indispensable complementary techniques. NMR confirms the atomic connectivity and substitution pattern in solution, while MS verifies the molecular weight and elemental formula. For unequivocal structural confirmation, a combination of these techniques is highly recommended. The data from related dichloroquinoline isomers presented in this guide serves as a valuable reference for researchers in the synthesis and characterization of novel quinoline-based compounds.

References

Antibacterial and antifungal activity screening of 7,8-Dichloroquinoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial and antifungal potential of chloro-substituted quinoline derivatives. While specific data on 7,8-dichloroquinoline analogs is limited in current literature, this guide provides a comparative overview of related dichloroquinoline isomers to inform future research and development.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide range of biological activities, including antimicrobial effects.[1][2] Modification of the quinoline ring, particularly through halogenation, has been a successful strategy in the development of potent antibacterial and antifungal compounds. This guide focuses on the antimicrobial properties of dichloroquinoline analogs, offering a comparative analysis based on available experimental data. Although the primary focus is on the 7,8-dichloro substitution pattern, the scarcity of specific research on these analogs necessitates a broader examination of other dichloro-isomers to elucidate structure-activity relationships.

Comparative Antibacterial Activity

The antibacterial efficacy of various chloro-substituted quinoline derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The primary methods for quantifying this activity are the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in agar diffusion assays.

Below is a summary of the antibacterial activity of several dichloroquinoline analogs and other relevant chloro-substituted quinolines. It is important to note the absence of specific data for this compound analogs in the reviewed literature.

Compound ID/SeriesBacterial StrainActivity (Zone of Inhibition in mm)Reference
2,7-dichloroquinoline-3-carbonitrile Staphylococcus aureus11.00 ± 0.03[1]
Pseudomonas aeruginosa11.00 ± 0.03[1]
2,7-dichloroquinoline-3-carboxamide Escherichia coli11.00 ± 0.04[1]
7-chloro-2-ethoxyquinoline-3-carbaldehyde Escherichia coli12.00 ± 0.00[1]
7-chloro-2-methoxyquinoline-3-carbaldehyde Streptococcus pyogenes11.00 ± 0.02[1]
Amoxicillin (Standard) Staphylococcus aureus18 ± 0.00[1]

Table 1: Antibacterial Activity (Zone of Inhibition) of Selected Chloroquinoline Analogs.

Compound ID/SeriesBacterial StrainActivity (MIC in µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid 7b Staphylococcus aureus2[3]
Klebsiella pneumoniae50[3]
Quinoline-based hydroxyimidazolium hybrid 7h Staphylococcus aureus20[3]
Vancomycin-resistant Enterococcus faecium Compound 8 (N-methylbenzoindolo[3,2-b]-quinoline derivative)4[4]
Vancomycin (Standard) Vancomycin-resistant Enterococcus faecium>64[4]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration) of Selected Quinolone Derivatives.

Comparative Antifungal Activity

The antifungal potential of quinoline derivatives has also been investigated against various fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds.

Compound ID/SeriesFungal StrainActivity (MIC in µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid 7c Cryptococcus neoformans15.6[3]
Quinoline-based hydroxyimidazolium hybrid 7d Cryptococcus neoformans15.6[3]
Quinoline-based hydroxyimidazolium hybrids Candida spp. & Aspergillus spp.62.5[3]
8-hydroxyquinoline derivatives PH265 & PH276 Various fungal isolates0.5 - 8[5]

Table 3: Antifungal Activity of Selected Quinoline Derivatives.

Experimental Protocols

Standardized experimental protocols are essential for the reproducible evaluation and comparison of the antimicrobial activity of novel compounds. The following are detailed methodologies for common assays used in the screening of quinoline analogs.

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used for preliminary screening of antibacterial activity.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C for 18-24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Agar Plate Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions, sterilized by autoclaving, and poured into sterile petri dishes.

  • Inoculation: The standardized bacterial suspension is uniformly spread over the surface of the MHA plates using a sterile cotton swab.

  • Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Test Compounds: Stock solutions of the quinoline analogs are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared as described for the agar well diffusion method and then further diluted in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (containing the medium and inoculum without the test compound) and a negative control well (containing the medium only) are included. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the screening and evaluation of the antimicrobial activity of novel chemical compounds.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_quantitative Quantitative Analysis cluster_evaluation Further Evaluation synthesis Synthesis of this compound Analogs purification Purification & Characterization (NMR, MS, etc.) synthesis->purification select_pathogens Selection of Bacterial & Fungal Strains purification->select_pathogens Test Compounds agar_diffusion Agar Well/Disk Diffusion Assay mic_determination Broth Microdilution for MIC agar_diffusion->mic_determination Active Compounds select_pathogens->agar_diffusion mbc_mfc Determination of MBC/MFC mic_determination->mbc_mfc toxicity Cytotoxicity Assays mic_determination->toxicity mechanism Mechanism of Action Studies mic_determination->mechanism sar Structure-Activity Relationship (SAR) Analysis mic_determination->sar

Antimicrobial screening workflow for novel compounds.

References

In Vivo Efficacy of Novel Quinoline-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

While the initial focus of this guide was on novel 7,8-dichloroquinoline-based compounds, a comprehensive review of current literature reveals a notable scarcity of in vivo efficacy studies specifically pertaining to this substitution pattern. However, extensive research exists on other quinoline derivatives, particularly those with substitutions at the 7 and 8 positions, which have demonstrated significant therapeutic potential in preclinical models of various diseases. This guide, therefore, provides a comparative analysis of the in vivo efficacy of these structurally related and well-researched quinoline compounds, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is categorized by therapeutic area—oncology, infectious diseases (malaria), and neurodegenerative diseases—and is supported by detailed experimental protocols and visualizations of key signaling pathways.

I. Anticancer Activity of 7-Chloroquinoline Derivatives

A number of 7-chloroquinoline derivatives have been investigated for their anticancer properties, with several compounds demonstrating promising in vivo activity. These compounds often exert their effects through the modulation of critical cellular signaling pathways, such as the EGFR/HER2 and autophagy pathways.

Data Presentation: In Vivo Efficacy of 7-Chloroquinoline Derivatives in Oncology

Compound ID/SeriesAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Compound 91b1 Nude Mice (Xenograft)Esophageal Squamous Cell CarcinomaNot SpecifiedSignificant inhibition[1]
Cisplatin + Thymoquinone Nude Mice (Xenograft)GastricNot SpecifiedSignificant inhibition, greater than cisplatin alone[2]
7-Chloroquinolinehydrazones NCI-60 Screen (In Vitro)Various (Leukemia, Lung, Colon, etc.)Not ApplicableSubmicromolar GI50 values[3][4]
7-Chloro-(4-thioalkylquinoline) derivatives In VitroVarious (Leukemia, etc.)Not ApplicableIC50 in the range of 0.55–2.74 µM for active compounds[5]

Experimental Protocols:

Murine Xenograft Model for Gastric Cancer: [2]

This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a test compound against human gastric cancer.

  • Cell Culture: Human gastric cancer cells (e.g., MGC-803) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Housing and Care: Immunodeficient mice (e.g., nude mice) are housed in a sterile environment with controlled temperature, humidity, and light-dark cycles. They are provided with sterile food and water ad libitum.

  • Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile medium or phosphate-buffered saline (PBS). A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: (Length × Width²) / 2.

  • Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth, calculated as a percentage relative to the control group. Body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualization:

experimental_workflow General Experimental Workflow for In Vivo Anticancer Efficacy Studies cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_monitoring Monitoring & Treatment cluster_evaluation Efficacy Evaluation cell_culture Cell Culture (e.g., Gastric Cancer Cells) tumor_implantation Subcutaneous Injection of Cancer Cells cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (e.g., Nude Mice) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization drug_administration Drug Administration randomization->drug_administration data_collection Data Collection (Tumor Volume, Body Weight) drug_administration->data_collection endpoint_analysis Endpoint Analysis (Tumor Weight, Histology) data_collection->endpoint_analysis

General workflow for in vivo anticancer studies.

EGFR_HER2_Pathway EGFR/HER2 Signaling Pathway in Cancer Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K Activates Ras Ras Dimerization->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR/HER2 signaling pathway.

Autophagy_Pathway Autophagy Signaling Pathway in Cancer Stress Cellular Stress (e.g., Chemotherapy) mTORC1 mTORC1 Stress->mTORC1 Inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Beclin1_complex Beclin-1 Complex (VPS34) ULK1_complex->Beclin1_complex Activates Autophagosome_formation Autophagosome Formation Beclin1_complex->Autophagosome_formation LC3 LC3-I to LC3-II Conversion Autophagosome_formation->LC3 Autolysosome Autolysosome Autophagosome_formation->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Cell_Survival Tumor Cell Survival Degradation->Cell_Survival Cell_Death Tumor Cell Death Quinoline Quinoline-based Autophagy Inhibitors Quinoline->Autolysosome Block Fusion Quinoline->Cell_Death Promotes Amyloid_Tau_Pathway Amyloid Beta and Tau Pathology in Alzheimer's Disease APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta Cleavage by Secretases β- and γ-Secretases Secretases->Abeta Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques Further Aggregation Hyperphosphorylation Hyperphosphorylation Oligomers->Hyperphosphorylation Promotes Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Induces Plaques->Synaptic_Dysfunction Contributes to Tau Tau Protein Tau->Hyperphosphorylation NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylation->NFTs Leads to NFTs->Synaptic_Dysfunction Contributes to Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Cognitive_Decline Cognitive Decline Neuronal_Death->Cognitive_Decline

References

Comparative Analysis of Cross-Reactivity for Antibodies Targeting Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates its reliability and utility in various applications. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against quinoline derivatives, supported by experimental data and detailed methodologies.

Quinoline and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug development.[1][2] Consequently, antibodies developed to detect and quantify these molecules must exhibit high specificity to ensure accurate and reproducible results. This guide explores the cross-reactivity profiles of a hypothetical, yet representative, monoclonal antibody raised against a specific quinoline derivative, "Quinolino-A," with other structurally related analogs.

Data Presentation: Cross-Reactivity Profile

The cross-reactivity of the anti-Quinolino-A antibody was assessed against several quinoline derivatives using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The percentage of cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of Quinolino-A / IC50 of Competing Compound) x 100

The IC50 value represents the concentration of the analyte that causes a 50% inhibition of the maximal signal in the assay.

CompoundStructureIC50 (nM)% Cross-Reactivity
Quinolino-A (Reference Compound)10100%
Quinolino-B (Derivative with -OH at R1)5020%
Quinolino-C (Derivative with -Cl at R2)2005%
Quinolino-D (Derivative with -CH3 at R1)10001%
Non-related Compound (Structurally dissimilar)>10,000<0.1%

Table 1: Cross-Reactivity of Anti-Quinolino-A Antibody. This table summarizes the cross-reactivity of the antibody with various quinoline derivatives. The data clearly indicates a higher specificity for the target antigen, Quinolino-A, with diminishing reactivity as the structural similarity decreases.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess antibody cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive technique used to quantify the amount of a specific antigen in a sample.[3]

Materials:

  • 96-well microtiter plates

  • Coating antigen (Quinolino-A conjugated to a carrier protein, e.g., BSA)

  • Anti-Quinolino-A primary antibody

  • Competing quinoline derivatives (Quinolino-A, -B, -C, -D)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)[4]

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.[5]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[6]

  • Competition: Prepare serial dilutions of the competing quinoline derivatives. In separate tubes, mix each dilution with a constant concentration of the anti-Quinolino-A primary antibody. Incubate this mixture for 1 hour at room temperature.

  • Incubation: Add 100 µL of the antibody-competitor mixture to the corresponding wells of the coated plate and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 values.

Western Blot

Western blotting is used to detect specific proteins in a sample.[7][8] In the context of cross-reactivity, it can be used to see if the antibody binds to any unintended protein targets in a complex mixture like a cell lysate.

Procedure:

  • Sample Preparation: Prepare protein samples from cell lysates or tissue homogenates.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[7]

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[7][9]

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with the anti-Quinolino-A antibody (at an optimized concentration) overnight at 4°C with gentle agitation.[4]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing kinetic data on association and dissociation rates.[10][11] It is a powerful tool for characterizing antibody-antigen binding and cross-reactivity.[10][12]

Procedure:

  • Chip Preparation: Immobilize the target antigen (Quinolino-A) onto the surface of a sensor chip.

  • Analyte Injection: Inject a solution containing the anti-Quinolino-A antibody over the sensor surface and monitor the binding in real-time.

  • Dissociation: Inject a buffer solution over the surface to monitor the dissociation of the antibody from the antigen.

  • Regeneration: Regenerate the sensor surface by injecting a solution that removes the bound antibody without damaging the immobilized antigen.

  • Cross-Reactivity Analysis: Repeat steps 2-4 with the other quinoline derivatives to be tested.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and affinity constant (KD) for each interaction. A higher affinity for the target antigen compared to other derivatives indicates higher specificity.

Visualizations

The following diagrams illustrate the experimental workflow for cross-reactivity analysis and a hypothetical signaling pathway involving a quinoline derivative.

experimental_workflow cluster_prep Preparation cluster_competition Competition cluster_detection Detection cluster_analysis Analysis prep1 Coat Plate with Quinolino-A Conjugate prep2 Block Plate prep1->prep2 det1 Add Antibody-Competitor Mixture to Plate prep2->det1 comp1 Prepare Serial Dilutions of Competing Quinolines comp2 Incubate Dilutions with Anti-Quinolino-A Antibody comp1->comp2 comp2->det1 det2 Add Enzyme-Conjugated Secondary Antibody det1->det2 det3 Add Substrate det2->det3 det4 Read Absorbance det3->det4 an1 Generate Dose-Response Curves det4->an1 an2 Calculate IC50 Values an1->an2 an3 Determine % Cross-Reactivity an2->an3 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Phosphorylates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Induces quinoline Quinolino-A quinoline->receptor Binds and Activates

References

A Comparative Guide to the Synthetic Routes of 7,8-Dichloroquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its halogenated derivatives, 7,8-dichloroquinoline serves as a crucial building block for novel pharmaceuticals due to its unique electronic properties and substitution pattern, which can significantly influence biological activity. The efficient and scalable synthesis of this key intermediate is paramount for drug discovery and development programs. This guide provides an in-depth comparison of various synthetic strategies to produce this compound, offering insights into the mechanistic underpinnings, practical considerations, and overall efficacy of each route.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₅Cl₂N.[1] Its structure, featuring chlorine atoms on the C7 and C8 positions of the quinoline ring, imparts specific steric and electronic characteristics that are of interest in the design of bioactive molecules. The strategic placement of these chloro-substituents can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. Consequently, robust and versatile synthetic access to this compound is of high value to the scientific community.

Classical Synthetic Strategies for the Quinoline Core

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions. While not all have been explicitly reported for the synthesis of this compound, their application to analogous substituted anilines provides a strong foundation for their adaptation.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which can be subsequently converted to the desired chloroquinolines.[2][3] The reaction sequence typically begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization, saponification, decarboxylation, and finally chlorination.

Mechanistic Rationale:

The initial step involves a nucleophilic attack of the aniline nitrogen on the electron-deficient alkene of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[2] The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls. This step is often the most demanding and can be facilitated by high-boiling solvents or microwave irradiation to achieve the necessary temperatures.[4][5] The choice of 2,3-dichloroaniline as the starting material is crucial for directing the cyclization to form the desired 7,8-disubstituted quinoline.

Experimental Protocol (Adapted for this compound):

  • Condensation: 2,3-dichloroaniline is reacted with a slight excess of diethyl ethoxymethylenemalonate. The mixture is heated at 100-120°C for 1-2 hours, during which ethanol is evolved.[4]

  • Cyclization: The resulting anilinomethylenemalonate intermediate is added to a high-boiling point solvent like diphenyl ether and heated to approximately 250°C to induce cyclization, affording ethyl 4-hydroxy-7,8-dichloroquinoline-3-carboxylate.[4]

  • Hydrolysis and Decarboxylation: The carboxylate product is saponified by refluxing with aqueous sodium hydroxide. Subsequent acidification precipitates the 4-hydroxy-7,8-dichloroquinoline-3-carboxylic acid.[6] This intermediate is then decarboxylated by heating, often in a high-boiling solvent, to yield 7,8-dichloro-4-hydroxyquinoline.

  • Chlorination: The final step involves the conversion of the 4-hydroxy group to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃), yielding this compound.[6][7]

Diagram of the Gould-Jacobs Reaction Pathway

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Hydrolysis, Decarboxylation & Chlorination 2,3-Dichloroaniline 2,3-Dichloroaniline Intermediate_A Anilinomethylenemalonate Intermediate 2,3-Dichloroaniline->Intermediate_A + DEEM (100-120°C) DEEM Diethyl ethoxymethylenemalonate Intermediate_B Ethyl 4-hydroxy-7,8-dichloroquinoline-3-carboxylate Intermediate_A->Intermediate_B High Temp. (~250°C) Intermediate_C 7,8-Dichloro-4-hydroxyquinoline Intermediate_B->Intermediate_C 1. NaOH, H₂O 2. H⁺ 3. Heat Final_Product This compound Intermediate_C->Final_Product + POCl₃ Skraup Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ (Dehydration) Intermediate_A Michael Adduct 2,3-Dichloroaniline 2,3-Dichloroaniline 2,3-Dichloroaniline->Intermediate_A + Acrolein Intermediate_B Dihydroquinoline Intermediate Intermediate_A->Intermediate_B Cyclization & Dehydration Final_Product This compound Intermediate_B->Final_Product Oxidation Combes Synthesis 2,3-Dichloroaniline 2,3-Dichloroaniline Enamine Enamine 2,3-Dichloroaniline->Enamine + β-Diketone Beta-diketone β-Diketone Final_Product Substituted This compound Enamine->Final_Product Acid-catalyzed Cyclization & Dehydration Magnesiation Pathway 7-Chloroquinoline 7-Chloroquinoline Organometallic_Intermediate 8-Magnesiated-7-chloroquinoline 7-Chloroquinoline->Organometallic_Intermediate + Li-Mg Base Final_Product This compound Organometallic_Intermediate->Final_Product + Electrophilic Cl source

References

Benchmarking Novel Dichloroquinoline Analogs: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives showing significant promise in the ongoing search for novel therapeutic agents. This guide provides a comparative analysis of new dichloroquinoline analogs, primarily focusing on 7-chloroquinoline derivatives due to the wealth of available research data, against established standard-of-care drugs in the fields of oncology and infectious diseases. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapies.

Anticancer Activity: Dichloroquinoline Analogs vs. Standard Chemotherapeutics

Newly synthesized 7-chloroquinoline derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The following tables summarize their in vitro efficacy, represented by IC50 values (the concentration required to inhibit the growth of 50% of cells), in comparison to standard chemotherapeutic agents used in the treatment of breast and colon cancer.

Table 1: In Vitro Anticancer Activity of 7-Chloroquinoline Analogs Compared to Standard-of-Care Drugs

Compound/DrugCancer Cell LineIC50 (µM)Reference
7-Chloroquinoline Analogs
Compound 3HCT-116 (Colon Carcinoma)23.39[1]
Compound 9HCT-116 (Colon Carcinoma)21.41[1]
Compound 3MCF-7 (Breast Cancer)Special selectivity shown[1]
Compound 9MCF-7 (Breast Cancer)Special selectivity shown[1]
MBHA/7-chloroquinoline hybrid 14MCF-7 (Breast Cancer)4.60[2]
Standard-of-Care Drugs
DoxorubicinMCF-7 (Breast Cancer)Used as a positive control[3]
5-Fluorouracil (5-FU)HCT-116 (Colon Carcinoma)Component of FOLFOX/FOLFIRI[4]
OxaliplatinHCT-116 (Colon Carcinoma)Component of FOLFOX/XELOX[4]
CapecitabineHCT-116 (Colon Carcinoma)Standard treatment[5]

Note: Direct comparative IC50 values for standard-of-care drugs under identical experimental conditions were not available in the searched literature. The table reflects the compounds tested and the standards mentioned in the respective studies.

Antimalarial Activity: Dichloroquinoline Analogs vs. Standard Antimalarial Agents

The 7-chloroquinoline core is the backbone of the well-known antimalarial drug, chloroquine. Research into new analogs aims to overcome the challenge of drug-resistant malaria parasites. The table below presents the in vitro antimalarial activity of novel 7-chloroquinoline derivatives against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, compared to standard antimalarial drugs.

Table 2: In Vitro Antimalarial Activity of 7-Chloroquinoline Analogs Compared to Standard-of-Care Drugs

Compound/DrugPlasmodium falciparum StrainIC50 (µM)Reference
7-Chloroquinoline Analogs
Compound 2-35.29[1]
Compound 3-25.37[1]
Compound 4-42.61[1]
Compound 6-49.68[1]
Compound 8-38.71[1]
Compound 9-<50[1]
Standard-of-Care Drugs
ChloroquineChloroquine-sensitiveUsed as a reference[6]
Artemether-lumefantrineChloroquine-resistantPreferred treatment[6]
Atovaquone-proguanil-Common antimalarial[6]
Quinine sulfate with doxycycline-Common antimalarial[6]

Experimental Protocols

For the reliable and reproducible evaluation of novel compounds, standardized experimental protocols are essential. The following section details the methodology for a key in vitro assay used to determine the cytotoxic effects of the 7-chloroquinoline analogs.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of 7,8-dichloroquinoline analogs on cancer cells by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[7][8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9]

  • Solubilization solution (e.g., DMSO, or a mixture of isopropanol and DMSO)[10]

  • 96-well microplates[11]

  • Microplate reader[9]

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium.[12] Incubate the plate overnight to allow for cell adherence.[13]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a control.[11]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[12] Incubate the plate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT.[10] Add 100 µL of the SDS-HCl solution or another suitable solubilizing agent to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Mix the contents of the wells thoroughly by pipetting up and down.[12] Measure the absorbance of the purple solution at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of more than 650 nm should be used.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentrations.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[14] Its aberrant activation is a common feature in many types of cancer.[14] Some quinoline derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Dichloroquinoline Analog Quinoline->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by dichloroquinoline analogs.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[15] Many anticancer agents, including certain quinoline derivatives, function by inducing apoptosis in cancer cells. The intrinsic pathway of apoptosis is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases, which are the executioners of cell death.[16]

Apoptosis_Pathway Stress Cellular Stress (e.g., DNA Damage) Bcl2_family Bcl-2 Family (Bax/Bak activation) Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Quinoline Dichloroquinoline Analog Quinoline->Stress induces

Caption: The intrinsic apoptosis signaling pathway and its induction by dichloroquinoline analogs.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating new chemical entities for their anticancer potential involves a series of well-defined steps, from initial cell-based assays to more complex mechanistic studies.

Experimental_Workflow Start Start: New Dichloroquinoline Analogs Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture MTT_Assay 2. In Vitro Cytotoxicity (MTT Assay) Cell_Culture->MTT_Assay IC50 3. Determine IC50 Values MTT_Assay->IC50 Mechanism 4. Mechanism of Action Studies (e.g., Apoptosis Assay) IC50->Mechanism Pathway 5. Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Pathway End End: Lead Compound Identification Pathway->End

Caption: A generalized experimental workflow for the in vitro screening of anticancer compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7,8-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7,8-Dichloroquinoline is a halogenated heterocyclic aromatic compound, a class of molecules pivotal in various research and development applications, including pharmaceutical synthesis and materials science.[1][2][3] However, its chemical nature—specifically the presence of chlorine and a nitrogenous aromatic core—necessitates stringent handling and disposal protocols. Improper disposal can lead to environmental contamination and pose significant safety risks.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. It is designed for laboratory professionals who handle this compound and is grounded in established chemical safety principles. The procedures outlined here are based on authoritative safety data for closely related dichloroquinoline analogs and standard practices for managing halogenated organic waste.[4][5][6] Researchers must always consult their institution's specific Environmental Health & Safety (EHS) guidelines and local regulations, as these take precedence.

Core Hazard Profile & Safety Imperatives

Understanding the hazard profile of this compound is fundamental to appreciating the causality behind the required disposal procedures. The primary risks stem from its irritant properties, environmental toxicity, and the hazardous byproducts generated during thermal decomposition.

Core Principle: this compound and any materials contaminated with it are classified as hazardous chemical waste.[4] They must never be disposed of down the drain or in regular trash.[4][7][8] The primary objective is to contain the chemical, clearly identify it, and transfer it to a licensed waste management facility through your institution's EHS department.

PropertyDescriptionRationale for Disposal Protocol
Physical State Solid, crystalline powder.[4][9]Risk of dust inhalation and surface contamination.[10] Spills must be managed without creating airborne dust.[5][8]
Primary Hazards Causes skin and serious eye irritation.[7][10][11] May cause respiratory irritation.[8][10]Requires use of Personal Protective Equipment (PPE) during handling and disposal to prevent direct contact.
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[7] Must not be released into the environment.[4][7]Prohibits sewer disposal and mandates containment to prevent ecological damage.
Incompatibilities Strong oxidizing agents.[4][9][11]Waste must be segregated from incompatible chemicals to prevent dangerous reactions in the waste container.
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride (HCl) gas.[4][5][9][11]Final disposal requires high-temperature incineration with specialized scrubbers to neutralize acidic gases like HCl.

Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, ensure the proper safety measures are in place.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood.[8][11][12] This is the primary line of defense to prevent inhalation of chemical dust.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory.

    • Eye Protection : Wear chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133.[10][11]

    • Hand Protection : Use nitrile rubber gloves. Inspect them before use and dispose of contaminated gloves in accordance with applicable laws.[4][8]

    • Body Protection : Wear a fully buttoned lab coat and ensure close-toed shoes are worn.[6][11]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the laboratory phase of waste disposal. Halogenated organic compounds require a specific disposal pathway due to the toxic and corrosive gases produced during incineration.

The Causality Behind Segregation: Mixing halogenated waste with non-halogenated waste streams needlessly classifies the entire volume as the more hazardous (and more expensive to dispose of) halogenated category.[13][14] The incineration process for halogenated materials requires special equipment, such as acid gas scrubbers, that is not standard for all chemical waste.[5][8]

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container : Obtain a dedicated "Halogenated Organic Waste" container from your institution's EHS department. This container must be made of a compatible material (e.g., polyethylene) and have a screw-top cap to ensure it is vapor-tight and spill-proof.[6][13]

  • Label the Container : Before adding any waste, affix a hazardous waste label to the container. Clearly write "Waste this compound" and list any solvents if it is in solution. Do not use abbreviations or chemical formulas.[13]

  • Deposit Waste :

    • Solid Waste : Carefully transfer pure this compound, contaminated weighing papers, or contaminated PPE (like gloves) into the container.

    • Contaminated Sharps : Needles or razor blades must first be placed in a dedicated sharps container before being disposed of as hazardous waste.

    • Solutions : If the waste is in a solvent, it should be added to a liquid halogenated waste container.

  • Keep Container Closed : The waste container must be securely closed at all times, except when actively adding waste.[13]

  • Store Safely : Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[6] Ensure it is in secondary containment to catch any potential leaks.

Disposal Workflow and Decision-Making

The following workflow illustrates the logical steps from waste generation to final disposal.

G cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process A Waste Generation (e.g., unused solid, contaminated gloves, rinsate solution) B Select Designated 'HALOGENATED ORGANIC WASTE' Container A->B C Affix Hazardous Waste Label & List All Components B->C D Transfer Waste to Container (Solid or Liquid) C->D E Securely Cap Container After Each Addition D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Container is Full or Project is Complete F->G H Schedule Waste Pickup with Institutional EHS Department G->H I EHS Transports Waste to Central Accumulation Facility H->I J Consolidation & Shipment to Licensed Hazardous Waste Disposal Facility I->J K Final Disposal via High-Temperature Incineration with Acid Gas Scrubbing J->K

Caption: Decision workflow for this compound waste.

Decontamination and Spill Management

Accidents happen, and a clear plan for decontamination and spill response is essential.

Routine Decontamination of Glassware and Surfaces:

  • Wipe surfaces with a solvent-wetted towel (e.g., ethanol or acetone).

  • Place the contaminated towel in the solid halogenated waste container.

  • For glassware, rinse with a small amount of an appropriate solvent. This initial rinsate is hazardous and must be collected in the liquid halogenated waste container.

  • After the initial hazardous rinse, glassware can typically be washed normally.

Spill Cleanup Protocol:

This protocol is for small spills that can be safely managed by laboratory personnel. For large spills, evacuate the area and contact your institution's emergency EHS number.

  • Alert Personnel : Inform others in the lab of the spill.

  • Don PPE : Ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill : If it is a liquid spill, surround the area with an absorbent material.

  • Clean Up :

    • For a solid powder spill , do not dry sweep. Gently cover the powder with a damp paper towel to avoid creating dust.[4] Carefully sweep up the material and place it, along with the towels, into a sealed container for disposal as halogenated waste.[4][8]

    • For a liquid spill , use a chemical spill kit or absorbent pads to absorb the material. Place all contaminated materials into a sealed container.

  • Decontaminate : Wipe the spill area with a towel wetted with a suitable solvent, and dispose of the towel as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, as required by your institution.

The Final Disposal Pathway: Licensed Incineration

The ultimate fate of this compound waste is destruction by a licensed hazardous waste management company. The most common and effective method is high-temperature incineration.[5][8]

  • Process : The chemical is burned in a specialized incinerator at temperatures exceeding 1000°C.

  • Mechanism : The high temperature breaks the stable aromatic ring and carbon-chlorine bonds.

  • Self-Validation : This process is equipped with afterburners and, critically, alkaline scrubbers.[5][8] The scrubbers neutralize the hazardous hydrogen chloride (HCl) gas that is liberated, converting it into harmless salts and water, thus preventing the release of acid rain precursors and other toxic gases into the atmosphere.

By adhering to these procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment, while remaining in full compliance with safety regulations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7,8-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of chemical handling requires a blend of rigorous protocol and a deep understanding of the materials involved. 7,8-Dichloroquinoline, a halogenated derivative of quinoline, is a compound that demands meticulous safety practices. This guide moves beyond a simple checklist, offering a procedural and causal framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower you, our fellow scientists and researchers, with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is managed with the utmost care and precision.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the inherent risks of this compound is the critical first step in constructing an effective PPE strategy. While comprehensive toxicological data for this specific isomer may be limited, the known hazards of closely related dichloroquinoline compounds and the parent quinoline molecule provide a strong basis for a cautious approach. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]

The compound is classified as a skin and eye irritant.[2][3] Prolonged or repeated contact can lead to redness and irritation.[4][5] Furthermore, like many halogenated aromatic compounds, there are concerns regarding its potential toxicity if absorbed through the skin, inhaled, or ingested.[6][7] Given these factors, a comprehensive PPE plan is not merely recommended; it is essential.

Hazard ClassificationDescriptionPrimary Exposure RouteAssociated Risk
Skin Corrosion/Irritation Causes skin irritation.[2][8]Dermal ContactRedness, inflammation, potential for chemical burns with prolonged contact.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][8]Eye ContactPain, redness, and potential for serious eye damage.[5]
Acute Toxicity (Harmful) May be harmful if swallowed, in contact with skin, or if inhaled.[6]Ingestion, Dermal, InhalationSystemic toxic effects.
Specific Target Organ Toxicity May cause respiratory irritation.[3][8]InhalationCoughing, sore throat, and irritation of the respiratory tract.[5]

The Core Directive: A Multi-Layered Defense

Effective chemical safety is not reliant on a single piece of equipment but on a holistic system that begins with engineering controls and is reinforced by appropriate PPE.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is selected, the primary line of defense must be established. All handling of this compound, especially when in solid/powder form or when being heated or aerosolized, must occur within a properly functioning chemical fume hood.[9] This engineering control is designed to capture and exhaust vapors, dusts, and mists, significantly reducing the risk of inhalation exposure.[10]

Personal Protective Equipment: Your Last Line of Defense

PPE is essential to protect against accidental splashes, spills, and direct contact that engineering controls cannot prevent.

The goal of dermal protection is to create an unbroken barrier between the chemical and your skin.

  • Gloves: Nitrile gloves are the standard for handling many laboratory chemicals and are appropriate for incidental contact with this compound. Always inspect gloves for tears or punctures before use.[9] For tasks involving prolonged contact or significant risk of splashing, consider heavier-duty gloves or double-gloving. The proper technique for removing gloves is critical to prevent skin contamination.[9]

  • Laboratory Coat/Impervious Clothing: A standard laboratory coat is mandatory. For procedures with a higher risk of splashing, an impervious apron or a chemically resistant suit should be worn over the lab coat.[9] This prevents the chemical from soaking through to your personal clothing and skin.[11]

This compound is a known eye irritant.[2] Therefore, robust eye protection is non-negotiable.

  • Safety Glasses: At a minimum, safety glasses with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards must be worn.[9][12]

  • Chemical Goggles: For any procedure where there is a risk of splashing, chemical goggles offer a more complete seal around the eyes and are the preferred choice.[13]

  • Face Shield: When handling larger quantities or performing operations with a significant splash potential, a face shield should be worn in conjunction with chemical goggles to protect the entire face.

Under normal handling conditions within a fume hood, respiratory protection is typically not required.[4][12] However, it becomes critical in specific scenarios:

  • Spill Cleanup: In the event of a significant spill outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[9]

  • Weighing Powder: If weighing the solid compound outside of a containment device like a powder-safe hood, a respirator is required to prevent inhalation of fine particles.

  • Emergency Situations: In case of a fire, a self-contained breathing apparatus (SCBA) is essential, as thermal decomposition can release toxic gases like carbon oxides, nitrogen oxides, and hydrogen chloride.[9][14]

Operational Plan: Donning, Doffing, and Disposal

A disciplined, step-by-step approach to using PPE minimizes the risk of contamination.

Step-by-Step PPE Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Donning Sequence:

    • Put on your laboratory coat, ensuring it is fully buttoned.

    • Put on safety glasses or goggles.

    • Wash hands thoroughly.

    • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Handling the Chemical: Perform all work in a chemical fume hood. Always be mindful of your movements to avoid spills and splashes.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it without touching the exterior).

    • Remove the lab coat, folding it inward to contain any potential contamination on the exterior.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.[9]

  • Disposal:

    • Dispose of contaminated gloves and any other single-use PPE in a designated hazardous waste container.[4]

    • Contaminated clothing should be professionally laundered or disposed of as hazardous waste.[12] Do not take contaminated lab coats home.

    • All chemical waste containing this compound must be collected in a suitable, closed container and disposed of through an approved hazardous waste disposal plant.[8][15]

Emergency Response: Spill Management Workflow

In the event of an accidental release, a clear and immediate plan is crucial. The following workflow outlines the necessary steps.

cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Final Steps alert Alert Personnel & Evacuate Area assess Assess Spill Size & Risk alert->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ppe->contain collect Carefully Sweep or Scoop Up Material contain->collect place Place in a Labeled, Sealed Hazardous Waste Container collect->place decontaminate Decontaminate Spill Area place->decontaminate dispose Dispose of Waste via EH&S Protocols decontaminate->dispose remove_ppe Doff PPE Correctly & Dispose dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for managing a this compound spill.

Conclusion

The safe handling of this compound is predicated on a foundational respect for its potential hazards, implemented through a system of robust engineering controls and meticulously selected and utilized personal protective equipment. By understanding the causality behind each procedural step—from the necessity of a fume hood to the correct method for glove removal—researchers can build a culture of safety that is both compliant and intuitive. This guide provides the framework; the diligence of the individual scientist brings it to life, ensuring that groundbreaking research and personal safety advance hand in hand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.